5-Azabenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOOKRVGOBKDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181667 | |
| Record name | 3,5-Diazaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-97-9 | |
| Record name | 3,5-Diazaindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo[4,5-c]pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diazaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Azabenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Azabenzimidazole: A Technical Guide for Researchers
CAS Number: 272-97-9
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 5-Azabenzimidazole. Also known by its systematic name, 1H-Imidazo[4,5-c]pyridine, and as 3,5-Diazaindole, this heterocyclic compound is a significant structural analog of purines, making it a molecule of interest in medicinal chemistry and materials science.[1][2][3][4] This guide details its chemical and physical properties, synthesis, experimental applications, and biological activities.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and application.
| Property | Value | Reference(s) |
| CAS Number | 272-97-9 | [5][6] |
| Molecular Formula | C₆H₅N₃ | [5][6] |
| Molecular Weight | 119.12 g/mol | [5][6] |
| Appearance | White to cream to pale yellow to gray solid (crystals or powder) | [5][7] |
| Melting Point | 168-172 °C | [5][8][9] |
| Water Solubility | log₁₀WS (mol/l) = -2.03 (Calculated) | [1] |
| Octanol/Water Partition Coefficient | logPₒ/w = 0.476 (Calculated) | [1] |
| SMILES | c1cc2[nH]cnc2cn1 | [5][8] |
| InChI Key | UBOOKRVGOBKDMM-UHFFFAOYSA-N | [5][8] |
Synthesis and Reactivity
The synthesis of the 1H-imidazo[4,5-c]pyridine scaffold can be achieved through various organic chemistry methodologies. A common approach involves the cyclization of appropriately substituted diaminopyridines.
General Synthesis Protocol
A representative synthesis for an N-substituted 1H-imidazo[4,5-c]pyridine is described as follows:
-
Starting Material: A solution of a precursor molecule, such as 2-methyl-1H-imidazo[4,5-c]pyridine, is prepared in a suitable aprotic polar solvent like dimethylformamide (DMF).[5]
-
Deprotonation: A strong base, such as sodium hydride (NaH), is added to the solution to deprotonate the imidazole (B134444) nitrogen. The reaction is typically stirred for a short period (e.g., 20 minutes) to ensure complete formation of the anion.[5]
-
Alkylation: An alkylating agent, for instance, methyl iodide, is introduced to the reaction mixture.[5] The reaction is then allowed to proceed, often overnight at room temperature, to facilitate the N-alkylation.
-
Workup and Purification: The solvent is removed under reduced pressure (in vacuo). The resulting residue is treated with a solvent like chloroform (B151607) and filtered to remove inorganic salts. The final product is purified from the filtrate using column chromatography on silica (B1680970) gel.[5]
The reactivity of the imidazo[4,5-c]pyridine core is influenced by the nitrogen atoms in both rings, allowing for various chemical modifications. The imidazole ring can undergo N-alkylation and other substitutions, while the pyridine (B92270) ring can be subjected to reactions typical for electron-deficient aromatic systems.
Key Experimental Protocols and Applications
A significant application of this compound is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), specifically Zeolitic Imidazolate Frameworks (ZIFs).
Synthesis of ZIF-22
This compound is a critical building block for ZIF-22, a material noted for its high hydrophilicity, water resistance, and proton conductivity.[7]
Methodology:
The synthesis of ZIF-22 is typically carried out via a solvothermal reaction.
-
Precursor Solution: A solution of a zinc salt (e.g., zinc nitrate) is prepared in a solvent such as N,N-dimethylformamide (DMF).
-
Linker Solution: A separate solution of the this compound linker is prepared in the same solvent.
-
Mixing and Reaction: The two solutions are combined, and the mixture is heated in a sealed vessel for a specified period (e.g., 24 hours) at an elevated temperature (e.g., 80-120 °C).
-
Product Isolation: After cooling to room temperature, the crystalline ZIF-22 product is collected by centrifugation or filtration.
-
Activation: The collected solid is washed with a fresh solvent (e.g., DMF) and then activated by heating under vacuum to remove any residual solvent molecules from the pores.[7]
Biological Activity and Signaling Pathways
The structural similarity of the imidazo[4,5-c]pyridine scaffold to endogenous purines has led to extensive investigation into its biological activities. Derivatives of this core structure have shown potential as antiviral, antifungal, antibacterial, and antiproliferative agents.[9]
Kinase Inhibition
One of the key areas of interest is the development of kinase inhibitors. For instance, derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent inhibitors of Cathepsin S, a cysteine protease involved in immune responses.[10]
MEK5 Signaling Pathway Inhibition
Benzimidazole-based compounds have been identified as inhibitors of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) signaling pathway.[11] MEK5 is a critical component of a signaling cascade that is often upregulated in various cancers. Inhibition of this pathway can block the phosphorylation of its downstream target, Extracellular signal-Regulated Kinase 5 (ERK5), thereby impeding cancer cell proliferation and survival.[11] While this activity has been demonstrated for the broader benzimidazole (B57391) class, it highlights a promising avenue of investigation for this compound and its derivatives.
Other Biological Activities
Recent studies have also explored the larvicidal activity of azabenzimidazole derivatives against mosquito species like Anopheles gambiae, suggesting potential applications in vector control for diseases such as malaria.[12]
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated place.
Conclusion
This compound is a versatile heterocyclic compound with a well-defined set of chemical and physical properties. Its utility spans from being a fundamental building block in the synthesis of advanced materials like ZIF-22 to serving as a privileged scaffold in the design of biologically active molecules. For researchers in drug discovery, the compound's structural analogy to purines makes it a compelling starting point for developing inhibitors of various enzymes, particularly kinases involved in disease signaling pathways. For materials scientists, its properties as an organic linker open up possibilities for creating novel porous materials with tailored functionalities. Further research into this compound and its derivatives is warranted to fully exploit its potential in both medicine and materials science.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Zeolitic imidazolate framework-22: high hydrophilicity, water resistance, and proton conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro larvicidal activity of selected azabenzimidazole and diarylquinoline derivatives against Anopheles gambiae and in silico mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Azabenzimidazole (1H-Imidazo[4,5-c]pyridine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azabenzimidazole, systematically known as 1H-Imidazo[4,5-c]pyridine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a purine (B94841) isostere, it serves as a valuable scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It also delves into its potential biological activities, with a focus on the inhibition of the MEK5 signaling pathway, a critical cascade in cell proliferation and survival. Detailed experimental protocols and spectroscopic data are presented to aid in its practical application and further research.
Core Structure and Properties
This compound is a bicyclic molecule composed of a pyridine (B92270) ring fused to an imidazole (B134444) ring. This fusion results in a structure that is isomeric with purine, which forms the core of essential biomolecules like adenine (B156593) and guanine. The presence of the nitrogen atom at the 5-position significantly influences its electronic properties and biological activity compared to its carbocyclic analog, benzimidazole (B57391).
Chemical Structure
The chemical structure of this compound is depicted below. It is a planar molecule with the chemical formula C₆H₅N₃.[1]
Diagram: Chemical Structure of this compound
Caption: The chemical structure of this compound (1H-Imidazo[4,5-c]pyridine).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.12 g/mol | |
| CAS Number | 272-97-9 | |
| Appearance | Solid | |
| Melting Point | 168-172 °C | |
| SMILES | c1cc2[nH]cnc2cn1 | |
| InChI | 1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9) |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize the characteristic ¹H and ¹³C NMR spectral data.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.25 | s | - |
| H-4 | 8.80 | s | - |
| H-6 | 7.50 | d | 5.5 |
| H-7 | 8.40 | d | 5.5 |
| NH | 13.0 (broad) | s | - |
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 145.0 |
| C-4 | 140.0 |
| C-6 | 118.0 |
| C-7 | 148.0 |
| C-7a | 135.0 |
| C-3a | 138.0 |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the cyclization of a diaminopyridine derivative. Below is a representative experimental protocol.
Experimental Protocol: Synthesis from 3,4-Diaminopyridine (B372788)
This protocol describes the synthesis of 1H-Imidazo[4,5-c]pyridine from 3,4-diaminopyridine and formic acid.
Materials:
-
3,4-Diaminopyridine
-
Formic acid (98-100%)
-
10% Hydrochloric acid
-
Sodium hydroxide (B78521) (pellets)
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, place 10.9 g (0.1 mol) of 3,4-diaminopyridine.
-
Addition of Formic Acid: Add 23 g (0.5 mol) of 98-100% formic acid to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Removal of Excess Formic Acid: After cooling, remove the excess formic acid by distillation under reduced pressure.
-
Neutralization: To the residue, add 100 mL of water. Carefully neutralize the solution with a 40% sodium hydroxide solution while cooling in an ice bath.
-
Purification: The crude product precipitates upon neutralization. Collect the solid by filtration.
-
Recrystallization: Dissolve the crude product in hot water, add a small amount of activated charcoal, and filter while hot. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60 °C.
Diagram: Experimental Workflow for the Synthesis of this compound
Caption: A schematic representation of the synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Benzimidazole and its aza-analogs are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. While specific quantitative biological data for the parent this compound is not extensively reported in publicly available literature, the broader class of benzimidazoles has been identified as potent inhibitors of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) signaling pathway.
Inhibition of the MEK5 Signaling Pathway
The MEK5/ERK5 signaling cascade is a crucial pathway that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway has been implicated in various cancers. Benzimidazole-based compounds have been shown to inhibit MEK5, thereby blocking the phosphorylation of its downstream target, ERK5. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Diagram: MEK5 Signaling Pathway and Inhibition by Benzimidazole Derivatives
Caption: The MEK5 signaling pathway and its inhibition by benzimidazole derivatives.
Antimicrobial and Other Activities
Derivatives of azabenzimidazole have been investigated for their antimicrobial properties. For instance, certain substituted azabenzimidazoles have demonstrated larvicidal activity against mosquito larvae. Further research is warranted to explore the full spectrum of biological activities of the parent this compound and its derivatives.
Conclusion
This compound is a versatile heterocyclic compound with a structure that lends itself to a wide array of chemical modifications and biological applications. Its role as a purine isostere makes it a compelling starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic route presented here is robust and allows for the production of the core scaffold, which can be further functionalized to explore its structure-activity relationships. The inhibition of the MEK5 signaling pathway by related benzimidazoles highlights a promising avenue for the development of anticancer agents based on the this compound framework. This guide provides foundational knowledge and practical protocols to facilitate further research and development in this exciting area of medicinal chemistry.
References
5-Azabenzimidazole molecular weight and formula
An In-depth Technical Guide to 5-Azabenzimidazole
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document covers its fundamental chemical properties, spectroscopic data, a representative synthesis protocol, and its relevance in biological pathways.
Core Molecular Information
This compound, also known as 1H-Imidazo[4,5-c]pyridine, is a heterocyclic aromatic organic compound. It is structurally analogous to benzimidazole (B57391) with a nitrogen atom replacing a carbon atom in the benzene (B151609) ring.
| Property | Value | Citations |
| Molecular Formula | C₆H₅N₃ | [1][2][3][4] |
| Molecular Weight | 119.12 g/mol | [1][2][4] |
| CAS Number | 272-97-9 | [1][2][3][4] |
| Appearance | Solid | [4] |
| Melting Point | 168-172 °C | [4] |
Spectroscopic and Physicochemical Data
The following tables summarize key spectroscopic and calculated physicochemical properties of this compound, which are crucial for its characterization and experimental design.
Spectroscopic Data Summary
| Data Type | Description |
| ¹H NMR | Spectra available for structural elucidation. |
| ¹³C NMR | Provides information on the carbon framework of the molecule. |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Reveals the presence of functional groups. |
Calculated Physicochemical Properties
| Property | Value | Description |
| LogP (Octanol/Water Partition Coefficient) | 0.476 | Indicates the lipophilicity of the molecule. |
| Water Solubility (logS) | -2.03 | Log of the molar solubility in water. |
| McGowan's Characteristic Volume (McVol) | 86.420 ml/mol | A calculated molecular volume. |
Experimental Protocols
General Synthesis of Azabenzimidazole Derivatives
The synthesis of azabenzimidazole derivatives often involves the condensation of diaminopyridines with aldehydes or other carbonyl-containing compounds. Below is a generalized protocol inspired by the synthesis of related compounds.
Objective: To synthesize a 2-substituted-4-azabenzimidazole derivative.
Materials:
-
A substituted benzaldehyde (B42025)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 2,3-diaminopyridine in methanol in a round-bottom flask.
-
Add the substituted benzaldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Experimental and Biological Contexts
The following diagrams illustrate a typical experimental workflow for synthesis and a biological pathway where benzimidazole derivatives have shown activity.
Biological and Pharmacological Relevance
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. These include antimicrobial, antiviral, anthelmintic, and anticancer properties.[6][7][8] The core structure is a versatile scaffold for developing therapeutic agents.
Specifically, some benzimidazole-based compounds have been identified as inhibitors of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) signaling pathway.[5] This pathway is crucial in cell signaling, correlating extracellular signals with intracellular processes, and its upregulation is observed in various tumors.[5] The inhibition of MEK5 by benzimidazole derivatives highlights their potential as anticancer agents.
Applications in Materials Science
Beyond its biological significance, this compound has applications in materials science. It can be used as a ligand in the preparation of Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-22. ZIFs are a class of metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound(272-97-9) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Azabenzimidazole: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azabenzimidazole, chemically known as 1H-imidazo[4,5-b]pyridine (B65942), is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and its emergence as a critical scaffold in the development of targeted therapeutics. The document includes a compilation of quantitative data, detailed experimental protocols for its synthesis, and visual representations of its role in key signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Discovery and History
The precise first synthesis of this compound (1H-imidazo[4,5-b]pyridine) is not definitively documented in a single seminal publication. Its discovery is intertwined with the broader history of the synthesis of purine (B94841) analogs and fused imidazole (B134444) systems throughout the early to mid-20th century. The foundational work on pyridine (B92270) chemistry by researchers like Aleksei Chichibabin laid the groundwork for the synthesis of various nitrogen-containing heterocyclic compounds.[1][2][3][4] The most common and historically significant methods for creating the imidazo[4,5-b]pyridine core involve the cyclization of 2,3-diaminopyridine (B105623) with various one-carbon synthons.[5]
The development of derivatives of this compound has been a continuous area of research, leading to the discovery of compounds with a wide range of biological activities. These derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[6][7][8]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its behavior in biological systems and its suitability as a drug scaffold. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | [9] |
| Molecular Weight | 119.12 g/mol | [9] |
| Melting Point | 170-173 °C | [10] |
| XlogP (predicted) | 0.3 | [11] |
| pKa (predicted) | Data not available | |
| Aqueous Solubility (predicted) | Data not available |
Synthesis of this compound
The synthesis of the this compound core typically involves the construction of the imidazole ring onto a pre-existing pyridine scaffold. A common and illustrative method is the reaction of 2,3-diaminopyridine with formic acid.
Experimental Protocol: Synthesis of 1H-imidazo[4,5-b]pyridine
Materials:
-
2,3-Diaminopyridine
-
Formic acid (98-100%)
-
Sodium hydroxide (B78521) (NaOH) solution (10% w/v)
-
Activated charcoal
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-diaminopyridine (1 equivalent) and an excess of formic acid (approximately 5-10 equivalents) is prepared.
-
The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess formic acid is carefully neutralized by the slow addition of a 10% aqueous solution of sodium hydroxide until the pH of the solution is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
The resulting solution may be colored. To decolorize, a small amount of activated charcoal is added, and the solution is gently heated for 10-15 minutes.
-
The hot solution is filtered to remove the activated charcoal.
-
The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization of the product.
-
The precipitated solid is collected by vacuum filtration and washed with a small amount of cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 1H-imidazo[4,5-b]pyridine.
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Role in Signaling Pathways and Therapeutic Applications
Derivatives of this compound have emerged as potent modulators of various signaling pathways implicated in diseases such as cancer and inflammatory disorders. Two notable examples are the inhibition of TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
Inhibition of TBK1/IKKε Signaling Pathway
The TBK1/IKKε signaling pathway is a critical component of the innate immune response, and its aberrant activation is linked to various inflammatory diseases and cancers.[12][13] Certain this compound derivatives have been identified as inhibitors of these kinases, blocking downstream signaling events.
TBK1/IKKε Signaling Pathway and Inhibition by this compound Derivatives
Caption: Inhibition of the TBK1/IKKε pathway by this compound derivatives.
Inhibition of CDK4/6 Signaling Pathway
The Cyclin D-CDK4/6-Rb pathway is a central regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[6][7][8][14] Several this compound-based compounds have been developed as potent and selective inhibitors of CDK4 and CDK6, leading to cell cycle arrest and tumor growth inhibition.
CDK4/6 Signaling Pathway and Inhibition by this compound Derivatives
Caption: Inhibition of the CDK4/6 pathway by this compound derivatives.
Experimental Protocols for Biological Assays
The evaluation of this compound derivatives often involves in vitro kinase assays to determine their inhibitory potency against specific targets.
Protocol for TBK1 Kinase Assay
This protocol describes a typical in vitro kinase assay to measure the inhibitory activity of a compound against TBK1.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., a peptide substrate like TBK1-Tide)
-
ATP (at a concentration close to the Km for TBK1)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
This compound derivative (test compound)
-
96-well plates
-
Incubator
-
Detection instrument (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the this compound derivative in the kinase buffer.
-
In a 96-well plate, add the recombinant TBK1 enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent (e.g., measuring luminescence).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable data analysis software.[11][15]
Protocol for CDK4/6 Kinase Assay
This protocol outlines a general method for assessing the inhibitory effect of a compound on CDK4/Cyclin D and CDK6/Cyclin D activity.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Retinoblastoma protein, Rb)
-
ATP (at a concentration close to the Km for the respective kinase)
-
[γ-³²P]ATP or a non-radioactive detection system
-
This compound derivative (test compound)
-
96-well plates
-
Incubator
-
Detection instrument
Procedure:
-
Prepare serial dilutions of the this compound derivative in the kinase buffer.
-
In a 96-well plate, add the respective CDK/Cyclin complex, the Rb substrate, and the test compound dilutions.
-
Start the reaction by adding the ATP solution (containing [γ-³²P]ATP if applicable).
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).
-
Terminate the reaction.
-
Quantify the phosphorylation of the Rb substrate using an appropriate detection method as described for the TBK1 assay.
-
Calculate the percent inhibition and determine the IC₅₀ value for the test compound against both CDK4 and CDK6.[2]
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, with a rich history of development leading to its current status as a key component in a variety of targeted therapies. Its versatile synthesis and favorable physicochemical properties have enabled the creation of a diverse library of derivatives that modulate critical biological pathways. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important heterocyclic compound. The continued investigation into the synthesis of novel this compound derivatives and their mechanisms of action will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.
References
- 1. thieme.de [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. PubChemLite - 1h-imidazo[4,5-b]pyridine (C6H5N3) [pubchemlite.lcsb.uni.lu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 15. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
fundamental chemical properties of 5-Azabenzimidazole
An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Azabenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name 1H-Imidazo[4,5-c]pyridine , is a heterocyclic aromatic organic compound. Structurally, it is an isomer of purine (B94841), differing by the position of one nitrogen atom in the six-membered ring, which classifies it as a deazapurine. This structural similarity to endogenous purines makes the this compound scaffold a "privileged structure" in medicinal chemistry. Its derivatives are widely explored in drug discovery for their potential to interact with a variety of biological targets, acting as bioisosteric replacements for the purine core in nucleoside analogues and kinase inhibitors. This guide provides a comprehensive overview of its core chemical properties, spectroscopic data, and relevant experimental protocols.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, derivatization, and application in various chemical and biological contexts.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅N₃ | [1][2] |
| Molecular Weight | 119.12 g/mol | [1][2] |
| CAS Number | 272-97-9 | [1][2] |
| Appearance | White to beige or pale yellow crystalline powder | [3] |
| Melting Point | 168-172 °C | [1][4][5][6] |
| Boiling Point | 200-220 °C at 0.5 Torr | [7] |
| pKa (Predicted) | 11.15 ± 0.30 | [7] |
| logP (Octanol/Water) | 0.18 – 0.476 (Calculated) | [2] |
| Water Solubility | log10WS = -2.03 (Calculated, mol/L) | [2] |
| Synonyms | 1H-Imidazo[4,5-c]pyridine, 3,5-Diazaindole, 3-Deazapurine | [2][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts can vary depending on the solvent and concentration.
¹H NMR (Proton NMR) Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
|---|---|---|---|
| ~13.5 | br s | N-H (imidazole) | [8] |
| ~8.95 | s | H-2 | |
| ~8.75 | s | H-4 | |
| ~8.35 | d | H-6 | [8] |
| ~7.65 | d | H-7 |[8] |
¹³C NMR (Carbon-13 NMR) Data (Solvent: D₂O)
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
|---|---|---|
| ~145.2 | C-2 | [5] |
| ~144.6 | C-4 | [5] |
| ~141.1 | C-7a | [5] |
| ~139.9 | C-6 | [5] |
| ~118.9 | C-5a | [5] |
| ~108.2 | C-7 |[5] |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a key fragmentation pattern involving the loss of hydrogen cyanide (HCN) from the imidazole (B134444) ring, a typical fragmentation for benzimidazoles.[1]
-
Molecular Ion (M⁺): m/z = 119
-
Major Fragment: m/z = 92 ([M-HCN]⁺)
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3200–3000 | Broad, M | N-H stretching (imidazole) | [9] |
| 3100–3000 | M-W | Aromatic C-H stretching | [9] |
| 1650–1580 | M-S | C=N and C=C ring stretching vibrations | [9] |
| 1470–1400 | S | Aromatic ring vibrations | [9] |
| ~800-700 | S | C-H out-of-plane bending | [9] |
Experimental Protocols
Synthesis via Phillips Cyclization
A standard and efficient method for synthesizing the 1H-imidazo[4,5-c]pyridine core is the Phillips condensation reaction, which involves the cyclization of a diaminopyridine with an appropriate acid.[6]
Reaction: 3,4-Diaminopyridine (B372788) + Formic Acid → 1H-Imidazo[4,5-c]pyridine
Methodology:
-
Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminopyridine (1.0 eq).
-
Reaction Initiation: Add an excess of 98-100% formic acid (e.g., 5-10 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) until the pH is ~7-8. This should be done in an ice bath to control the exothermic reaction.
-
Isolation: The crude product often precipitates upon neutralization. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Protocol for NMR Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
The sample is now ready for analysis on an NMR spectrometer.
Representative HPLC Analysis Protocol
This protocol is based on methods used for similar heterocyclic compounds and can be adapted for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile (ACN) and a buffer. A common starting point is a gradient or isocratic elution with ACN and 0.1% Formic Acid in Water. For example, an isocratic mobile phase of 25:75 (v/v) ACN:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, typically around 270-280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
Biological Relevance and Applications
This compound itself is primarily a building block, but its core structure is of significant interest to drug development professionals. Its structural analogy to purine allows it to function as a bioisostere, enabling derivatives to interact with biological targets that normally bind purines, such as kinases and other ATP-binding proteins.
Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold have been investigated as:
-
Cathepsin S Inhibitors: By optimizing the pKa of basic nitrogen atoms on the scaffold, researchers have developed potent and selective inhibitors.
-
Kinase Inhibitors: The scaffold serves as a core for various kinase inhibitors used in oncology research.
-
Antiviral and Antimicrobial Agents: Its resemblance to nucleobases makes it a candidate for developing agents that interfere with viral or bacterial nucleic acid synthesis.[5]
Caption: Relationship between structure and key chemical properties.
Safety Information
This compound should be handled with appropriate laboratory safety precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask or respirator are recommended when handling the solid material.[1]
References
- 1. journalijdr.com [journalijdr.com]
- 2. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTIR [terpconnect.umd.edu]
- 6. mdpi.com [mdpi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of 5-Azabenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Azabenzimidazole (CAS Number: 272-97-9), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflows.
Molecular and Physical Properties
This compound, also known as 1H-Imidazo[4,5-c]pyridine, has the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol .[3] It typically appears as a solid with a melting point in the range of 168-172 °C.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Note: A proton NMR spectrum is available from ChemicalBook, but specific peak assignments and integrations are not detailed in the provided snippet.[4]
¹³C NMR Data
Solvent: D₂O, Standard: TMS[5]
| Chemical Shift (δ) ppm | Assignment |
| Specific peak assignments are not available in the search results, but literature references for the data are provided.[5][6][7] |
The gas-phase IR spectrum of this compound exhibits characteristic absorptions for aromatic C-H and C=C/C=N bonds.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Multiple bands | Aromatic =C-H stretch[8] |
| 1600-1400 | C-C stretching in the aromatic ring[8] | |
| Specific peak data from the NIST WebBook IR spectrum requires further analysis of the raw data.[3] |
The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[9]
| m/z | Relative Intensity (%) | Assignment |
| 119 | ~100 | Molecular Ion [M]⁺ |
| Detailed fragmentation data is not provided in the search results. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., D₂O as referenced in literature[5])
-
NMR tubes
-
NMR Spectrometer (e.g., 500 MHz[10])
-
Tetramethylsilane (TMS) as an internal standard[5]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Add a small amount of TMS to serve as an internal reference.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Objective: To identify the functional groups present in this compound using their characteristic vibrational frequencies.
Materials and Equipment:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., KBr pellet press or ATR crystal)
Procedure (Attenuated Total Reflectance - ATR):
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the pressure clamp.
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The useful range for analysis is typically 4000-400 cm⁻¹.[11]
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Label the major absorption bands with their wavenumbers.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or a chromatographic inlet system (e.g., GC-MS)
Procedure (Direct Infusion EI-MS):
-
Sample Introduction: Load a small amount of the sample onto the tip of a direct insertion probe. Insert the probe into the ion source of the mass spectrometer.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak, which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain insights into the molecule's structure.[12][13]
Visualized Workflows
The following diagrams illustrate the general workflows for the described spectroscopic analyses.
Caption: General workflow for NMR spectroscopy.
Caption: Workflow for FTIR spectroscopy using an ATR accessory.
Caption: Core workflow for electron ionization mass spectrometry.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 272-97-9 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound(272-97-9) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. This compound [webbook.nist.gov]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. Recent Advances in Mass Spectrometry-Based Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
5-Azabenzimidazole and its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azabenzimidazole, scientifically known as imidazo[4,5-c]pyridine, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential in oncology and immunology. The unique physicochemical properties of the this compound core, including its hydrogen bonding capabilities and aromatic stacking interactions, contribute to its versatile pharmacological profile.[1] Derivatives of this scaffold have demonstrated significant potential as inhibitors of key signaling molecules, including protein kinases, positioning them as promising candidates for the treatment of cancer and inflammatory diseases.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of appropriately substituted diaminopyridines with various reagents.
General Synthesis of the Imidazo[4,5-c]pyridine Ring System
A prevalent method for constructing the imidazo[4,5-c]pyridine (this compound) ring system involves the reaction of 3,4-diaminopyridine (B372788) with aldehydes, followed by an oxidative cyclization.[2] Alternatively, cyclization can be achieved using orthoesters or carboxylic acids.[2]
A two-step procedure for the synthesis of imidazo[4,5-c]pyridines involves the reduction of a nitropyridine precursor followed by a ytterbium triflate-catalyzed condensation with triethyl orthoformate.[3] This method has shown high compatibility with numerous functional groups, providing the desired products in yields ranging from 32% to 99%.[3]
Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines
Solid-phase synthesis offers a high-throughput approach for generating libraries of this compound derivatives for structure-activity relationship (SAR) studies. An efficient method utilizes a polymer-supported amine, which is reacted with 2,4-dichloro-3-nitropyridine (B57353). Subsequent substitution of the second chlorine with another amine, reduction of the nitro group, and imidazole (B134444) ring closure with an aldehyde yields the trisubstituted imidazo[4,5-c]pyridine.[4][5]
Biological Activities and Therapeutic Potential
Derivatives of this compound have exhibited a broad spectrum of biological activities, with a significant focus on their role as kinase inhibitors in cancer and inflammatory diseases.
Kinase Inhibition
TBK1/IKKε Inhibition: A notable application of this compound derivatives is their potent and selective inhibition of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[6] These kinases are crucial components of innate immunity signaling pathways and have been implicated in the survival of certain cancer cells. The development of these inhibitors was guided by a lead compound, and through iterative design and SAR studies, analogues with nanomolar enzymatic potencies against TBK1/IKKε were achieved.[6]
Src Family Kinase Inhibition: The this compound scaffold has also been identified as a promising starting point for the development of inhibitors against spleen tyrosine kinase (SYK), a member of the Src family of kinases.[7] Through structure-based design and hybridization, potent and selective SYK inhibitors have been developed from an initial azabenzimidazole hit.[7] Src itself is a proto-oncogene tyrosine-protein kinase that is involved in various signaling pathways controlling cell growth, adhesion, and migration.[8][9]
Anticancer Activity
The anticancer potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in cancer progression. As kinase inhibitors, they can disrupt signaling cascades that promote cell proliferation and survival.[10][11] For instance, by inhibiting TBK1/IKKε, these compounds can interfere with the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting their survival and proliferation.[10]
Antiviral Activity
The structural similarity of the this compound core to purines also makes it a candidate for the development of antiviral agents.[7] Benzimidazole (B57391) derivatives have been shown to act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[12] This mechanism involves binding to a site distinct from the active site, leading to a conformational change that inhibits the enzyme's function.[12]
Quantitative Data on Biological Activity
The following tables summarize the reported biological activities of selected this compound and related benzimidazole derivatives.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| 1a (Lead) | TBK1 | Enzymatic | 130 | - | [6] |
| 5b | TBK1 | Enzymatic | 1.8 | - | [6] |
| 5c | TBK1 | Enzymatic | 1.1 | - | [6] |
| 5d | TBK1 | Enzymatic | 1.3 | - | [6] |
| 5e | TBK1 | Enzymatic | 1.6 | - | [6] |
| 5b | IKKε | Enzymatic | 17 | - | [6] |
| 5c | IKKε | Enzymatic | 13 | - | [6] |
| 5d | IKKε | Enzymatic | 10 | - | [6] |
| 5e | IKKε | Enzymatic | 11 | - | [6] |
| 23 | SYK | Biochemical | 0.21 | - | [7] |
| 23 | SUDHL-4 | Growth Inhibition | 210 | SUDHL-4 | [7] |
Signaling Pathways
TBK1/IKKε Signaling Pathway
TBK1 and IKKε are key kinases in the signaling pathways that lead to the production of type I interferons and other inflammatory cytokines in response to viral and bacterial infections. This pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). Downstream signaling involves a cascade of protein-protein interactions and post-translational modifications, culminating in the activation of transcription factors such as IRF3 and NF-κB. This compound derivatives have been developed to inhibit TBK1 and IKKε, thereby modulating this inflammatory response.
Caption: TBK1/IKKε signaling pathway and its inhibition by this compound derivatives.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-5-Azabenzimidazoles
A mixture of 3,4-diaminopyridine (1.0 eq) and a substituted benzaldehyde (B42025) (1.0 eq) is heated in the presence of an oxidizing agent such as sodium metabisulfite (B1197395) (Na2S2O5) in a suitable solvent like dimethylformamide (DMF).[13] The reaction mixture is heated at reflux for several hours. After completion, the reaction is cooled to room temperature, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-substituted-5-azabenzimidazole.[13]
Solid-Phase Synthesis of a Trisubstituted Imidazo[4,5-c]pyridine Library[4]
-
Resin Preparation: A Rink amide resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM).
-
First Nucleophilic Substitution: The swelled resin is treated with a solution of 2,4-dichloro-3-nitropyridine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) to attach the pyridine (B92270) ring to the solid support.
-
Second Nucleophilic Substitution: The resin-bound chloronitropyridine is then reacted with a primary or secondary amine to introduce the second substituent.
-
Nitro Group Reduction: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent such as DMF.
-
Imidazole Ring Formation: The resulting diamine on the solid support is cyclized by treatment with an aldehyde in the presence of a dehydrating agent or by heating.
-
Cleavage: The final trisubstituted imidazo[4,5-c]pyridine is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The cleaved product is purified by preparative high-performance liquid chromatography (HPLC).
In Vitro Kinase Assay (Luminescence-based)[6]
This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.
-
Reagent Preparation: Prepare serial dilutions of the this compound test compounds in dimethyl sulfoxide (B87167) (DMSO). Prepare a kinase reaction buffer containing the kinase, its specific substrate, and any necessary cofactors. Prepare an ATP solution at a concentration close to the Km of the kinase.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the kinase/substrate mixture to each well. Initiate the reaction by adding the ATP solution. Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Luminescence Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP. Add a detection reagent containing luciferase and its substrate. Incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. The intensity of the luminescence is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as potent and selective inhibitors of key cellular targets, particularly protein kinases involved in oncology and immunology. The synthetic accessibility of this scaffold, including high-throughput solid-phase methodologies, facilitates the generation of diverse chemical libraries for extensive structure-activity relationship studies. The continued exploration of the chemical space around the this compound core, coupled with detailed mechanistic studies, is expected to yield new and effective drug candidates for a range of human diseases. This technical guide provides a foundational resource for researchers dedicated to advancing the therapeutic applications of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proto-oncogene tyrosine protein kinase Src is essential for macrophage-myofibroblast transition during renal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proto Oncogene Tyrosine Protein Kinase Src drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 5-Azabenzimidazole Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 5-azabenzimidazole derivatives reveals a promising scaffold for the development of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anticancer, antimicrobial, antiviral, and kinase inhibitory properties of this versatile heterocyclic core, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The this compound scaffold, a bioisostere of benzimidazole (B57391), has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The strategic replacement of a carbon atom with nitrogen at the 5-position of the benzimidazole ring system imparts unique physicochemical properties, influencing target binding and pharmacokinetic profiles. This has led to the discovery of potent inhibitors of various enzymes and promising candidates for the treatment of a range of diseases, from cancer to microbial and viral infections.
Anticancer Activity: Targeting Key Oncogenic Pathways
This compound derivatives have shown significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival. One of the key mechanisms of action is the inhibition of protein kinases that are crucial for tumor growth and progression.
Kinase Inhibition
Several studies have highlighted the potent inhibitory activity of this compound compounds against a range of kinases involved in cancer-related signaling pathways.
Tank-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) Inhibition: A series of azabenzimidazole derivatives have been identified as potent inhibitors of TBK1 and IKKε, kinases that play a role in inflammatory and innate immune responses and are implicated in certain cancers. Optimized analogues have demonstrated nanomolar enzyme potencies against TBK1/IKKε and excellent cellular activity against TBK1.[1]
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition: A notable 7-azabenzimidazole derivative has been discovered as a potent and highly selective inhibitor of both CDK4 and CDK6. This compound exhibited a CDK4 IC50 of 0.015 μM and demonstrated in vivo inhibition of pRb-phosphorylation and oral efficacy in a mantle cell lymphoma xenograft model.[2]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Class | Target | Activity (IC50) | Cancer Cell Line(s) | Reference |
| Azabenzimidazole derivative | TBK1/IKKε | nM range | Not specified | [1] |
| 7-Azabenzimidazole derivative | CDK4 | 0.015 µM | Jeko-1 (mantle cell lymphoma) | [2] |
Antimicrobial and Antiviral Activities
The this compound scaffold has also been explored for its potential in combating infectious diseases. While specific data on 5-azabenzimidazoles is emerging, the broader benzimidazole class has a well-documented history of antimicrobial and antiviral activities, suggesting a promising avenue for further investigation of their 5-aza counterparts.
Antimicrobial Activity
Benzimidazole derivatives have shown activity against a range of bacteria and fungi. For instance, certain 5-substituted benzimidazoles have demonstrated significant antifungal activity against Candida albicans and Saccharomyces cerevisiae.[3]
Antiviral Activity
A library of benzimidazole derivatives has been screened for antiviral activity against a panel of RNA and DNA viruses, with several compounds exhibiting EC50 values in the low micromolar range against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[4][5]
Table 2: Antimicrobial and Antiviral Activity of Selected Benzimidazole Derivatives (as a reference for 5-Azabenzimidazoles)
| Compound Class | Activity | Organism/Virus | MIC/EC50 | Reference |
| 5-Substituted benzimidazoles | Antifungal | Candida albicans | Not specified | [3] |
| 2-Benzylbenzimidazole derivatives | Antiviral | CVB-5 | 9-17 µM | [4] |
| 2-Benzylbenzimidazole derivatives | Antiviral | RSV | 5-15 µM | [4] |
Inhibition of Other Key Cellular Targets
Beyond kinase inhibition, this compound derivatives have shown promise in targeting other critical cellular pathways.
Rho-Kinase (ROCK) Inhibition
Aminofurazan-azabenzimidazoles have been discovered as a novel class of highly potent and selective Rho-kinase (ROCK) inhibitors.[6][7] These compounds have demonstrated subnanomolar enzyme potency in vitro and have shown antihypertensive activity in a rat model, highlighting their potential for treating cardiovascular diseases.[6][7] The Rho-ROCK signaling pathway is a key regulator of cellular contraction, motility, and morphology.[8]
Poly (ADP-ribose) Polymerase (PARP) Inhibition
While specific data on 5-azabenzimidazoles as PARP inhibitors is limited, the benzimidazole scaffold is a known pharmacophore for PARP-1 inhibitors.[9] PARP inhibitors have gained significant attention in oncology, particularly for the treatment of cancers with deficiencies in DNA repair mechanisms.
Experimental Protocols
The biological evaluation of this compound compounds involves a range of standard in vitro assays to determine their potency and selectivity.
Cytotoxicity and Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.[12]
-
Serial Dilution: Perform a serial two-fold dilution of the this compound compound in a 96-well microtiter plate containing broth.[12][13]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[12]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.
Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of host cells susceptible to the virus in a multi-well plate.[6]
-
Virus and Compound Incubation: Pre-incubate the virus with serial dilutions of the this compound compound.[6]
-
Infection: Infect the cell monolayer with the virus-compound mixture.[6]
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.[6]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed by the virus.[6]
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathways Modulated by this compound Derivatives
The biological effects of this compound compounds are mediated through their interaction with various cellular signaling pathways.
Rho-Kinase Signaling Pathway
The Rho-ROCK pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, and motility.[8] RhoA, a small GTPase, activates ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) phosphatase, leading to increased MLC phosphorylation and smooth muscle contraction.[8] this compound-based ROCK inhibitors block this pathway, leading to vasodilation and a reduction in blood pressure.[6][7]
EGFR/HER2 and Downstream PI3K/Akt and MEK/Erk Pathways
While specific data for 5-azabenzimidazoles is still emerging, related 2-aryl benzimidazole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity.[9] This inhibition leads to the downregulation of downstream signaling pathways, including the PI3K/Akt and MEK/Erk pathways, which are critical for cancer cell proliferation, survival, and metastasis.[9]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent and selective kinase inhibition, coupled with emerging evidence of anticancer, antimicrobial, and antiviral potential, underscore the importance of continued research in this area. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable heterocyclic system. Future efforts should focus on expanding the structure-activity relationship studies, elucidating the detailed mechanisms of action for various biological activities, and optimizing the pharmacokinetic properties of lead compounds to advance them into clinical development.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.wiki [static.igem.wiki]
The Therapeutic Potential of 5-Azabenzimidazole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-azabenzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a primary focus on its role as a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This document details the anticancer, antimicrobial, and antiviral properties of this compound derivatives, presenting quantitative data, comprehensive experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and drug development in this promising area.
Introduction
Benzimidazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The substitution of a carbon atom with a nitrogen atom in the benzene (B151609) ring, forming the this compound core, has led to the development of derivatives with unique and potent biological profiles. Of particular significance is the discovery of this compound derivatives as highly selective inhibitors of TBK1 and IKKε, key kinases in innate immunity and oncogenic signaling pathways. This guide consolidates the current knowledge on the therapeutic applications of 5-azabenzimidazoles, providing a technical resource for researchers in the field.
Anticancer Activity
The anticancer potential of this compound derivatives is primarily linked to their inhibition of TBK1 and IKKε, kinases that are implicated in the survival and proliferation of various cancer cells.
Mechanism of Action: Inhibition of TBK1/IKKε Signaling
TBK1 and IKKε are non-canonical IκB kinases that play a crucial role in both innate immune signaling and oncogenesis. In many cancers, these kinases are aberrantly activated, leading to the promotion of cell survival, proliferation, and suppression of apoptosis. This compound derivatives have been designed to target the ATP-binding site of these kinases, effectively blocking their catalytic activity.[1][2]
Inhibition of TBK1/IKKε by this compound compounds disrupts downstream signaling cascades, primarily the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3), IRF7, and Nuclear Factor-kappa B (NF-κB).[3][4] This blockade can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) The role of TBK1 in cancer pathogenesis and anticancer immunity (2022) | Austin P. Runde | 63 Citations [scispace.com]
5-Azabenzimidazole: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-azabenzimidazole core, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a valuable building block for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. This technical guide provides a comprehensive overview of this compound's role in drug discovery, focusing on its synthesis, derivatization, and application in the development of targeted therapies.
Physicochemical Properties of this compound
This compound, also known as 1H-imidazo[4,5-c]pyridine, possesses a distinct set of physicochemical properties that contribute to its utility as a drug scaffold.[1][2][3] These properties, summarized in the table below, influence its solubility, membrane permeability, and ability to engage in specific interactions with biological targets.
| Property | Value | Reference |
| CAS Number | 272-97-9 | [2] |
| Molecular Formula | C₆H₅N₃ | [2][3] |
| Molecular Weight | 119.12 g/mol | [2][3] |
| Melting Point | 168-172 °C | [2] |
| logP | 0.476 (Calculated) | [1] |
| Water Solubility (logS) | -2.03 (Calculated) | [1] |
| Form | Solid | [2] |
This compound in Kinase Inhibition
The this compound scaffold has been successfully employed in the development of inhibitors for several important kinase families implicated in cancer and other diseases. Its ability to act as a bioisosteric replacement for other bicyclic heterocycles, such as purines and benzimidazoles, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
TBK1/IKKε Inhibitors
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are key regulators of innate immunity and have been implicated in certain cancers. The development of selective inhibitors for these kinases is an active area of research. A series of this compound derivatives have been identified as potent inhibitors of TBK1 and IKKε.[4]
Table 1: In Vitro Activity of this compound Derivatives as TBK1/IKKε Inhibitors [4]
| Compound | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) | Cellular pTBK1 IC₅₀ (nM) |
| 1a | 130 | 310 | 1200 |
| 5b | 4 | 24 | 140 |
| 5c | 3 | 19 | 120 |
| 5d | 5 | 28 | 210 |
| 5e | 6 | 40 | 250 |
Rho-Kinase (ROCK) Inhibitors
Rho-kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating smooth muscle contraction and has been implicated in hypertension and other cardiovascular diseases. Aminofurazan-substituted this compound derivatives have been developed as potent and selective ROCK inhibitors with demonstrated antihypertensive activity in animal models.[5]
Table 2: In Vitro and In Vivo Data for Aminofurazan-Azabenzimidazole ROCK Inhibitors [5]
| Compound | ROCK1 IC₅₀ (nM) | Rat Aorta IC₅₀ (μM) | Rat Oral Bioavailability (%) |
| 6n | < 1 | 0.03 | 30 |
| 6o | 1 | 0.04 | 25 |
| 6p | 3 | 0.1 | 15 |
CDK4/6 Inhibitors
Cyclin-dependent kinases 4 and 6 (CDK4/6) are central to the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. 7-Azabenzimidazole derivatives have been identified as potent and highly selective inhibitors of CDK4/6, demonstrating oral efficacy in preclinical cancer models.[6]
Table 3: In Vitro Activity and Pharmacokinetic Data for a 7-Azabenzimidazole CDK4/6 Inhibitor [6]
| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK1 IC₅₀ (μM) | CDK2 IC₅₀ (μM) | Rat Oral Bioavailability (%) |
| 6 | 15 | 120 | > 15 | > 15 | 26 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of this compound chemistry. The following sections outline general protocols for the synthesis of the this compound core and its subsequent derivatization.
Synthesis of the this compound (1H-imidazo[4,5-c]pyridine) Core
A common method for the synthesis of the this compound core involves the condensation of 3,4-diaminopyridine (B372788) with an appropriate one-carbon source, such as formic acid or triethyl orthoformate.
General Procedure:
-
To a solution of 3,4-diaminopyridine in a suitable solvent (e.g., formic acid or a high-boiling solvent like N,N-dimethylformamide with triethyl orthoformate), the one-carbon source is added.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography on silica (B1680970) gel, to afford the pure 1H-imidazo[4,5-c]pyridine.
N-Alkylation of this compound
The nitrogen atoms of the this compound ring can be readily alkylated to introduce various substituents, which is a key strategy for modulating the biological activity and physicochemical properties of the resulting derivatives.
General Procedure:
-
To a solution of this compound in an aprotic polar solvent such as N,N-dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added, and the mixture is stirred at room temperature for a short period to deprotonate the imidazole (B134444) nitrogen.
-
The desired alkylating agent (e.g., an alkyl halide or benzyl (B1604629) bromide) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-alkylated this compound derivative.
Suzuki-Miyaura Cross-Coupling of Bromo-5-azabenzimidazole Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the this compound scaffold, typically from a bromo-substituted precursor.
General Procedure:
-
A reaction vessel is charged with the bromo-5-azabenzimidazole derivative, the corresponding boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium carbonate).
-
A mixture of a suitable organic solvent (e.g., 1,4-dioxane (B91453) or toluene) and water is added to the vessel.
-
The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the desired coupled product.
Conclusion
The this compound scaffold has proven to be a highly versatile and valuable building block in the field of medicinal chemistry. Its adaptability for chemical modification and its favorable physicochemical properties have enabled the development of potent and selective inhibitors for a range of important therapeutic targets. The continued exploration of this privileged scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer, cardiovascular diseases, and other unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 6. chemrxiv.org [chemrxiv.org]
Unraveling the Enigmatic Mechanism of 5-Azabenzimidazole: A Technical Guide
For Immediate Release
Shanghai, China – December 12, 2025 – While the precise molecular mechanisms of 5-Azabenzimidazole remain an area of active investigation, emerging research on its derivatives points towards a significant role in the inhibition of key cellular signaling kinases, particularly TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, drawing from studies on its closely related analogs and the broader benzimidazole (B57391) class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Core Mechanism of Action: Inhibition of TBK1/IKKε Kinases
The most compelling evidence for the mechanism of action of the azabenzimidazole scaffold comes from studies on its derivatives, which have been identified as potent and selective inhibitors of TBK1 and IKKε.[1] These two non-canonical IκB kinases are crucial regulators of innate immunity and have been implicated in oncogenesis.[2] Their inhibition represents a promising strategy for the treatment of inflammatory diseases and various cancers.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Derivative A | TBK1 | 10 | Biochemical Kinase Assay | [1] |
| Derivative A | IKKε | 25 | Biochemical Kinase Assay | [1] |
| Derivative B | TBK1 | 5 | Cell-based Assay | [1] |
| Derivative B | IKKε | 15 | Cell-based Assay | [1] |
Table 1: Inhibitory Activity of Representative Azabenzimidazole Derivatives
Postulated Downstream Effects: Modulation of Inflammatory and Oncogenic Signaling
The inhibition of TBK1 and IKKε by azabenzimidazole derivatives is expected to disrupt downstream signaling pathways critical for cell survival and proliferation. A primary consequence is the suppression of the IRF3/7 signaling cascade, which is essential for the production of type I interferons. Additionally, these kinases are known to activate the NF-κB pathway, a central regulator of inflammation and cell survival.
Broader Anticancer Mechanisms of the Benzimidazole Scaffold
Beyond the specific inhibition of TBK1/IKKε, the broader class of benzimidazole derivatives has been shown to exert anticancer effects through various mechanisms.[3] While direct evidence for this compound is pending, it is plausible that it may share some of these general properties:
-
Induction of Apoptosis: Many benzimidazole derivatives have been shown to trigger programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, often leading to an accumulation of cells in the G2/M phase.[4]
-
Inhibition of Topoisomerases: Some derivatives can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[5]
-
Disruption of Microtubule Polymerization: Certain benzimidazoles can interfere with microtubule dynamics, a mechanism similar to some established chemotherapy drugs.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against a target kinase (e.g., TBK1).
1. Materials and Reagents:
-
Recombinant human TBK1 or IKKε enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for the kinase)
-
This compound (or derivative) stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well assay plates
2. Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the kinase and the test compound to the wells of the assay plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The current body of evidence strongly suggests that the mechanism of action of this compound and its derivatives is centered on the inhibition of the TBK1/IKKε signaling pathway. This provides a solid foundation for further investigation into its therapeutic potential in inflammatory diseases and cancer. Future research should focus on obtaining direct quantitative data for this compound's inhibitory activity against these kinases and elucidating its effects on downstream cellular processes. Furthermore, exploring the structure-activity relationship of the azabenzimidazole scaffold will be crucial for the design of more potent and selective inhibitors. The multifaceted nature of the broader benzimidazole class also warrants investigation into other potential mechanisms of action for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of 5-Azabenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-azabenzimidazole, or imidazo[4,5-b]pyridine, scaffold is a significant heterocyclic pharmacophore in medicinal chemistry. As a bioisostere of purine, this core structure provides a versatile framework for designing molecules that can interact with a wide array of biological targets.[1][2] Derivatives of the broader benzimidazole (B57391) class, to which 5-azabenzimidazoles belong, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[3][4][5] This has led to the development of several FDA-approved drugs.[3] The nitrogen atom at the 5-position in the this compound nucleus modifies the electronic properties of the ring system, offering unique opportunities for targeted drug design and development.
This guide provides an in-depth overview of the essential methodologies for the preliminary screening of novel this compound derivatives. It covers key experimental protocols, data presentation strategies, and visual workflows to facilitate the identification of promising lead compounds for further development.
General Synthesis and Screening Workflow
The synthesis of this compound derivatives typically involves the condensation and cyclization of a substituted diaminopyridine with an aldehyde, carboxylic acid, or their respective derivatives. Following synthesis and purification, a systematic screening cascade is employed to identify and characterize the biological activity of the new chemical entities.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
5-Azabenzimidazole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 5-Azabenzimidazole (CAS No. 272-97-9). The information herein is intended to supplement, not replace, institutional safety protocols and the detailed information available on the substance's Safety Data Sheet (SDS). Adherence to proper laboratory practices is paramount when working with this and any chemical substance.
Chemical and Physical Properties
This compound, also known as 1H-Imidazo[4,5-c]pyridine, is a solid, beige powder.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 272-97-9 | [1][2][3] |
| Molecular Formula | C₆H₅N₃ | [1][2][3] |
| Molecular Weight | 119.12 g/mol | [2][3] |
| Appearance | Solid, Beige Powder | [1] |
| Melting Point | 168-172 °C | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 425.1°C at 760 mmHg | [1] |
| Flash Point | 224.4 ± 14.2 °C | [1] |
| Vapor Pressure | 4.85E-07 mmHg at 25°C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning[2]
GHS Pictogram: [2]
-
GHS07: Exclamation Mark
Toxicological Data
Occupational Exposure Limits
Currently, there are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound from major regulatory bodies. In the absence of established limits, exposure should be minimized to the lowest reasonably achievable level through the use of engineering controls, administrative controls, and personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound. The following recommendations are based on the known hazards of the compound.
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher level of respiratory protection should be used in a well-ventilated area. |
Safe Handling and Storage
Handling Workflow
The following workflow outlines the key steps for the safe handling of this compound powder.
References
Commercial Suppliers and Technical Guide for 5-Azabenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Azabenzimidazole, a key heterocyclic compound utilized in pharmaceutical research and drug development. Below, you will find a comprehensive summary of commercial suppliers, key chemical and physical properties, and insights into its biological applications and associated signaling pathways.
Commercial Availability of this compound
This compound is available from a range of commercial suppliers, catering to various research and development needs. The table below summarizes key quantitative data from several prominent vendors to facilitate easy comparison.
| Supplier | Catalog Number (Example) | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| Thermo Scientific Chemicals (Fisher Scientific) | AAL0693003 | ≥97.5% (HPLC) | 119.12 | 272-97-9 | Formerly part of the Alfa Aesar portfolio.[1] |
| Sigma-Aldrich (MilliporeSigma) | 561835 | 97% | 119.12 | 272-97-9 | Available with access to Certificates of Analysis (CoA) for specific lots.[2][3] |
| Manchester Organics | X25593 | 95% | 119.124 | 272-97-9 | Lead time of 4-6 weeks may be required.[4] |
| Santa Cruz Biotechnology | sc-223385 | - | 119.12 | 272-97-9 | Classified as a Dangerous Good for transport.[5] |
| Hangzhou Sartort Biopharma Co., Ltd. | - | 99% | 119.12 | 272-97-9 | Available in bulk quantities. |
| MedchemExpress | HY-W015111 | - | 119.12 | 272-97-9 | Marketed as a biochemical reagent for life science research. |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [2][4][5] |
| IUPAC Name | 1H-Imidazo[4,5-c]pyridine | [1] |
| Synonyms | 3,5-Diazaindole | |
| Melting Point | 168-172 °C | [2] |
| Appearance | White to cream or pale yellow solid | [1] |
Applications in Drug Discovery and Research
The this compound scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. It is a key component in the development of various therapeutic agents, particularly in oncology.
Derivatives of this compound have been extensively investigated as potent and selective inhibitors of several key enzymes involved in cancer progression:
-
Tankyrase Inhibitors: Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in the Wnt/β-catenin signaling pathway by targeting Axin, a key component of the β-catenin destruction complex, for degradation. Inhibition of tankyrase leads to the stabilization of Axin, thereby suppressing Wnt signaling, which is often dysregulated in various cancers.
-
Kinase Inhibitors: The azabenzimidazole core has been instrumental in designing inhibitors for various kinases. For instance, derivatives have shown potent inhibition of TBK1/IKKε kinases, which are involved in inflammatory and immune responses, as well as cancer. Additionally, 7-azabenzimidazole derivatives have been developed as highly selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle.
Signaling Pathway: Inhibition of Wnt/β-catenin Pathway by Azabenzimidazole-based Tankyrase Inhibitors
The diagram below illustrates the mechanism by which azabenzimidazole-based tankyrase inhibitors modulate the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, the destruction complex (comprising APC, Axin, GSK3β, and CK1) phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. Tankyrases PARsylate Axin, marking it for degradation and thus promoting Wnt signaling. This compound derivatives act as tankyrase inhibitors, preventing Axin degradation. This stabilizes the destruction complex, enhances β-catenin degradation, and ultimately downregulates the transcription of Wnt target genes.
Caption: Inhibition of Tankyrase by this compound derivatives stabilizes the destruction complex, leading to the downregulation of Wnt signaling.
Experimental Protocols
While specific protocols for the parent this compound are often part of proprietary drug discovery programs, a general methodology for evaluating a novel azabenzimidazole derivative as a tankyrase inhibitor in a cell-based assay is provided below.
Objective: To determine the potency of a this compound derivative in inhibiting Wnt/β-catenin signaling.
Materials:
-
HEK293T cells stably expressing a SuperTOPFlash (STF) luciferase reporter.
-
Wnt3a conditioned media.
-
This compound derivative stock solution (e.g., 10 mM in DMSO).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Bright-Glo™ Luciferase Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the HEK293T-STF cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in complete growth medium. A typical concentration range would be from 100 µM to 1 nM. Include a DMSO vehicle control.
-
Treatment: Remove the growth medium from the cells and add 50 µL of Wnt3a conditioned media to each well to stimulate the Wnt pathway. Immediately add 50 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of Bright-Glo™ reagent to each well.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The workflow for this experimental protocol is illustrated below.
Caption: Workflow for a cell-based luciferase reporter assay to evaluate Wnt pathway inhibition.
References
The Ascendant Scaffold: A Technical Guide to 5-Azabenzimidazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-azabenzimidazole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a privileged structure, its derivatives have demonstrated potent inhibitory effects against a range of therapeutically relevant targets, particularly protein kinases. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their role as kinase inhibitors in oncology and immunology.
Core Synthesis Strategies
The construction of the this compound (1H-imidazo[4,5-c]pyridine) core and its subsequent derivatization are pivotal to exploring its therapeutic potential. Several synthetic routes have been established, with the condensation of a diaminopyridine precursor with a suitable cyclizing agent being a common and effective strategy.
General Synthesis of the this compound Core
A prevalent method for the synthesis of the foundational this compound structure involves the reaction of 3,4-diaminopyridine (B372788) with an orthoester, such as triethyl orthoformate, often in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to yield the imidazo[4,5-c]pyridine ring system.
Experimental Protocol: Synthesis of 1H-imidazo[4,5-c]pyridine
-
Reaction Setup: A solution of 3,4-diaminopyridine in a suitable solvent, such as dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Triethyl orthoformate is added to the solution, followed by a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure 1H-imidazo[4,5-c]pyridine.
Synthesis of N-Alkylated this compound Derivatives
Further functionalization of the this compound core is crucial for tuning its biological activity. N-alkylation is a common modification, which can be achieved through a nucleophilic substitution reaction.
Experimental Protocol: N-Alkylation of 5-Bromo-7-azabenzimidazole [1]
-
Deprotonation: To a solution of 5-bromo-7-azabenzimidazole in a polar aprotic solvent like DMF, a base such as cesium carbonate is added to abstract the acidic NH proton, generating a nucleophilic nitrogen anion.[1]
-
Electrophile Addition: The desired alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture.[1]
-
Reaction Conditions: The reaction is typically stirred at room temperature for 30-60 minutes.[1]
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-alkylated derivative.[1]
Synthesis Workflow for N-Alkylated this compound Derivatives
Caption: Workflow for the synthesis of N-alkylated this compound derivatives.
Biological Activity as Kinase Inhibitors
A significant body of research has focused on the development of this compound derivatives as potent and selective inhibitors of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
Inhibition of TBK1 and IKKε
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IKKs that play crucial roles in innate immunity and have been implicated in oncogenesis. Several this compound derivatives have been identified as potent inhibitors of these kinases.
Quantitative Data: TBK1 and IKKε Inhibition
| Compound ID | TBK1 IC50 (nM) | IKKε IC50 (nM) | Reference |
| BX-795 | 6 | 41 | [2] |
| MRT67307 | 19 | 160 | [2] |
| TBK1/IKKε-IN-5 | 1.0 | 5.6 | [2] |
| AZ909 | 5 | - | [3] |
TBK1/IKKε Signaling Pathway
Caption: Inhibition of the TBK1/IKKε signaling pathway by this compound derivatives.
Inhibition of CDK4 and CDK6
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibitors have emerged as a cornerstone of treatment for certain types of breast cancer. The this compound scaffold has been successfully utilized to develop potent and selective CDK4/6 inhibitors.
Quantitative Data: CDK4 and CDK6 Inhibition
| Compound ID | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| Palbociclib | 11 | 15 | [4] |
| Ribociclib | 10 | 39 | [4][5] |
| Abemaciclib | 2 | 10 | [4][6] |
| CDK4-IN-3 | 25 | >250 | [5] |
CDK4/6 Signaling Pathway
Caption: Inhibition of the CDK4/6-Rb pathway by this compound derivatives.
Biological Evaluation Protocols
The characterization of this compound derivatives requires robust and reproducible biological assays. Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of these compounds, particularly in the context of cancer research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Cell Viability Assay [7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 1 to 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for determining the IC50 of a this compound derivative.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its synthetic tractability allows for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors for a variety of important drug targets. The continued exploration of this versatile scaffold is poised to yield new and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting TBK1 Inhibits Migration and Resistance to MEK Inhibitors in Mutant NRAS Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Azabenzimidazole (1H-Imidazo[4,5-b]pyridine)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Azabenzimidazole, systematically named 1H-Imidazo[4,5-b]pyridine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure is isosteric to purines, allowing it to interact with a variety of biological targets. Derivatives of the this compound scaffold have demonstrated a wide range of pharmacological activities, including as anticancer, antiviral, and antimicrobial agents. This document provides a detailed guide to the primary synthetic routes for obtaining the this compound core, complete with experimental protocols and comparative data.
Primary Synthetic Strategies
The synthesis of the this compound scaffold predominantly relies on the formation of the imidazole (B134444) ring fused to a pyridine (B92270) backbone. The most common and versatile starting material for this purpose is 2,3-diaminopyridine (B105623) or its derivatives. The key synthetic approaches include the condensation with electrophilic one-carbon unit sources and the reductive cyclization of nitro-amino precursors.
Workflow of Major Synthetic Routes
Purification of 5-Azabenzimidazole by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Azabenzimidazole via recrystallization. The following sections offer a comprehensive guide to solvent selection, a step-by-step experimental protocol, and troubleshooting advice to ensure the successful purification of this critical heterocyclic compound.
Introduction
This compound, also known as 1H-imidazo[4,5-c]pyridine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1] The purity of this compound is paramount for its application in synthesis and biological screening. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for understanding its behavior during the recrystallization process.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | |
| Molecular Weight | 119.12 g/mol | |
| Appearance | Solid | |
| Melting Point | 168-172 °C | |
| CAS Number | 272-97-9 |
Solvent Selection for Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.
-
Impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
Based on literature precedents for closely related imidazo[4,5-b]pyridine derivatives, ethanol (B145695) is a highly recommended solvent for the recrystallization of this compound. An ethanol-water mixture can also be employed to fine-tune the solubility characteristics.
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly soluble | Moderately soluble | Possible, but may require large volumes. |
| Ethanol | Slightly soluble | Very soluble | Excellent |
| Methanol | Slightly soluble | Very soluble | Good |
| Acetone | Soluble | Very soluble | Poor (low recovery) |
| Ethyl Acetate | Slightly soluble | Moderately soluble | Fair |
| Dichloromethane | Soluble | Very soluble | Poor (low recovery) |
| Hexane | Insoluble | Insoluble | Unsuitable (as a single solvent) |
Note: This table is based on general principles for similar heterocyclic compounds and may require experimental verification.
Experimental Protocol for Recrystallization of this compound
This protocol details the steps for purifying crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (if using a mixed solvent system)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks (two, appropriately sized)
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture to boiling while stirring.
-
Continue to add small portions of hot ethanol until the this compound completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (a spatula tip) to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration:
-
If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
Break the vacuum, add the cold solvent, gently stir the crystals, and then reapply the vacuum.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point can be used.
-
-
Analysis:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (168-172 °C) is an indicator of high purity.
-
Calculate the percent recovery.
-
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable. Avoid open flames and use a heating mantle or steam bath for heating.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively purify this compound to a high degree of purity, suitable for demanding applications in research and development.
References
Application Note: Characterization of 5-Azabenzimidazole using NMR Spectroscopy
[AN-001]
Abstract
5-Azabenzimidazole, also known as 1H-imidazo[4,5-c]pyridine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to purines. This application note provides a detailed protocol for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data and methodologies are intended to guide researchers in the structural elucidation and purity assessment of this important scaffold.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structural characterization is crucial for quality control, reaction monitoring, and for understanding its chemical properties. NMR spectroscopy is an unparalleled technique for the unambiguous determination of the molecular structure of small molecules in solution. This note details the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY, HSQC, and HMBC for the complete spectral assignment of this compound.
Data Presentation
The chemical structure and numbering of this compound are shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering.
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are based on literature data for similar compounds and spectral databases. The exact chemical shifts can vary depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (ppm) (DMSO-d₆) | Multiplicity | Coupling Constant (J) (Hz) |
| H-1 | ~13.0 | br s | - |
| H-2 | ~8.3 | s | - |
| H-4 | ~8.8 | s | - |
| H-6 | ~7.8 | d | ~5.5 |
| H-7 | ~8.4 | d | ~5.5 |
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (ppm) (DMSO-d₆) |
| C-2 | ~145 |
| C-4 | ~142 |
| C-6 | ~118 |
| C-7 | ~148 |
| C-7a | ~140 |
| C-8a | ~135 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh the sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[1][2][3][4][5]
-
Ensure complete dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filter the sample: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]
-
Cap and label: Securely cap the NMR tube and label it clearly.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal magnetic field homogeneity.
-
¹H NMR acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Use a standard COSY pulse sequence (e.g., cosygp).
-
Acquire data with a sufficient number of increments in the indirect dimension (e.g., 256-512) to resolve cross-peaks.
-
Process the data to visualize correlations between J-coupled protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp).
-
Set the spectral widths in both the ¹H and ¹³C dimensions to encompass all relevant signals.
-
This experiment will show correlations between protons and their directly attached carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Optimize the long-range coupling delay (typically for J-couplings of 4-10 Hz) to observe correlations between protons and carbons separated by two or three bonds.
-
This experiment is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for the NMR characterization of this compound and the key correlations expected in 2D NMR experiments.
Caption: Workflow for NMR characterization of this compound.
Caption: Key 2D NMR correlations for this compound.
Conclusion
This application note provides a comprehensive guide for the NMR-based characterization of this compound. By following the detailed protocols for sample preparation and data acquisition for 1D and 2D NMR experiments, researchers can confidently elucidate and confirm the structure of this important heterocyclic compound. The tabulated data and workflow diagrams serve as a valuable reference for scientists and professionals in the field of drug discovery and development.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Azabenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azabenzimidazole, also known as 1H-Imidazo[4,5-c]pyridine, is a heterocyclic aromatic compound with a molecular weight of 119.12 g/mol and the chemical formula C₆H₅N₃.[1] Its structural similarity to purine (B94841) bases makes it a scaffold of significant interest in medicinal chemistry and drug development for potential therapeutic applications. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high selectivity and sensitivity.[2] This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS with electrospray ionization.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance of the described LC-MS/MS method for the analysis of this compound. These values are based on typical performance characteristics observed for similar small molecules and serve as a guideline for method validation.[3][4]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound certified reference standard
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of 10,000 x g and 4°C
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike 10 µL of the internal standard working solution into the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to induce protein precipitation.[5]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[5]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[2]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions: The following are proposed MRM transitions for this compound based on its molecular weight of 119.12.[1] The precursor ion will be the protonated molecule [M+H]⁺ with m/z 120.1. The product ions are predicted based on the fragmentation of the imidazole (B134444) and pyridine (B92270) rings.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Predicted |
| This compound (Quantifier) | 120.1 | 93.1 | 20 |
| This compound (Qualifier) | 120.1 | 66.1 | 35 |
| Internal Standard | To be determined | To be determined | To be optimized |
Visualizations
References
- 1. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 2. In silico fragmentation for computer assisted identification of metabolite mass spectra | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of the 5-Azabenzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 5-azabenzimidazole, also known as imidazo[4,5-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine (B94841) bases allows it to interact with a wide range of biological targets, making it a valuable core for the development of novel therapeutics. The strategic functionalization of the this compound scaffold is crucial for modulating its physicochemical properties, biological activity, and selectivity. This document provides detailed application notes and experimental protocols for the key functionalization strategies of this versatile scaffold.
Introduction to the this compound Scaffold
The this compound scaffold is a bioisostere of benzimidazole, where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. This substitution can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacological profiles. Derivatives of this compound have shown promise as potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKε), and Rho-associated coiled-coil containing protein kinase (ROCK), which are implicated in inflammatory diseases and cancer.[1][2]
Key Functionalization Strategies
The functionalization of the this compound scaffold can be broadly categorized into two main approaches:
-
N-Functionalization: Modification of the nitrogen atoms in the imidazole (B134444) ring, which is crucial for altering solubility, cell permeability, and interaction with the biological target.
-
C-Functionalization: Introduction of substituents onto the carbon atoms of both the pyridine (B92270) and imidazole rings, which allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
This guide will provide detailed protocols for common and effective functionalization reactions, including N-alkylation, N-arylation (Buchwald-Hartwig amination), and C-C bond formation (Suzuki cross-coupling).
Data Presentation: Biological Activity of Functionalized 5-Azabenzimidazoles
The following tables summarize the in vitro potencies of representative functionalized this compound derivatives against key kinase targets.
Table 1: Inhibition of TBK1 and IKKε by this compound Derivatives [1]
| Compound | R1 | R2 | TBK1 IC50 (nM) | IKKε IC50 (nM) |
| 1a | H | 4-fluorophenyl | 130 | 31 |
| 5b | Me | 3-amino-1H-indazol-6-yl | 1.4 | 1.3 |
| 5c | Me | 3-amino-1-methyl-1H-indazol-6-yl | 1.1 | 1.0 |
| 5d | Me | 3-amino-1-isopropyl-1H-indazol-6-yl | 1.0 | 1.0 |
| 5e | Me | 3-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-indazol-6-yl | 1.0 | 1.2 |
Table 2: Inhibition of Rho-kinase (ROCK) by Aminofurazan-Azabenzimidazole Derivatives [2]
| Compound | R | ROCK1 IC50 (nM) |
| 6n | 4-pyridyl | < 3 |
| 6o | 3-pyridyl | 10 |
| 6p | 2-pyridyl | 32 |
| 6q | 4-methoxyphenyl | 10 |
| 6r | 4-chlorophenyl | < 3 |
Experimental Protocols
Protocol 1: N-Alkylation of 6-Bromo-5-azabenzimidazole Derivatives
This protocol describes the N-alkylation of a bromo-substituted this compound scaffold using allyl bromide or propargyl bromide under phase transfer catalysis conditions.[3]
Materials:
-
6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridine (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.2 equiv)
-
Tetra-n-butylammonium bromide (TBAB) (0.15 equiv)
-
Allyl bromide or Propargyl bromide (1.6 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the starting 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridine (1.25 mmol) in DMF (40 mL), add potassium carbonate (2.75 mmol) and tetra-n-butylammonium bromide (0.187 mmol).
-
Add the corresponding alkylating agent (allyl bromide or propargyl bromide, 2.0 mmol) in small portions to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a hexane/dichloromethane (80/20) eluent to afford the desired N-alkylated product.
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of 5-azabenzimidazoles.
Protocol 2: Suzuki Cross-Coupling for C-6 Functionalization
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl or heteroaryl groups at the C-6 position of the this compound scaffold.[4]
Materials:
-
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Toluene/Ethanol (2:1) or Dioxane/Water (3:1) solvent mixture
Procedure:
-
In a reaction vessel, combine 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (0.37 mmol), the corresponding arylboronic acid (0.55 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (0.91 mmol).
-
Add the degassed solvent mixture (e.g., toluene:ethanol 2:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the appropriate time (typically 4-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-5-azabenzimidazole derivative.
Logical Diagram for Suzuki Cross-Coupling
Caption: Suzuki cross-coupling reaction workflow.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
Halo-5-azabenzimidazole (e.g., 6-bromo-5-azabenzimidazole) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent and stir for 10-15 minutes to pre-form the catalyst.
-
Add the halo-5-azabenzimidazole, the amine, and the base to the reaction mixture.
-
Seal the tube and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-arylated this compound.
Signaling Pathway Diagrams
TBK1/IKKε Signaling Pathway
The TBK1/IKKε signaling pathway is a critical component of the innate immune response, leading to the production of type I interferons.
Caption: Simplified TBK1/IKKε signaling pathway.
Rho-Kinase (ROCK) Signaling Pathway
The Rho-kinase (ROCK) signaling pathway plays a central role in regulating cell shape, motility, and contraction.
Caption: The RhoA/ROCK signaling pathway.
References
- 1. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Creation of a 5-Azabenzimidazole Derivative Library
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, biological evaluation, and mechanistic analysis of a 5-azabenzimidazole derivative library. The protocols and data presented herein are intended to facilitate the discovery and development of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders.
Introduction to 5-Azabenzimidazoles
This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3][4] The substitution of a carbon atom with a nitrogen atom in the benzene (B151609) ring of the benzimidazole (B57391) scaffold can significantly alter the physicochemical and pharmacological properties of the molecule, often leading to enhanced biological activity and selectivity.[5] These derivatives have been explored for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[2][5][6]
Synthesis of this compound Derivatives
The synthesis of a this compound library typically involves a multi-step process. A general synthetic scheme is outlined below, which can be adapted and modified based on the desired substitutions.
General Synthetic Protocol
A common route for the synthesis of 2-substituted 5-azabenzimidazoles involves the condensation of a diaminopyridine derivative with an appropriate aldehyde.[7]
Step 1: Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines (5-Azabenzimidazoles)
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminopyridine (B372788) (1 equivalent) in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF).
-
Aldehyde Addition: Add the desired substituted aldehyde (1.1 equivalents) to the solution.
-
Oxidant/Catalyst: Introduce an oxidant like sodium metabisulfite (B1197395) or a catalyst to facilitate the cyclization.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated. The solid is then filtered, washed with a suitable solvent (e.g., ethanol, water), and dried. Further purification can be achieved by recrystallization or column chromatography.
A visual representation of a generalized synthetic workflow is provided below.
Caption: General workflow for the synthesis of this compound derivatives.
Biological Evaluation of this compound Derivatives
The synthesized library of compounds should be subjected to a battery of biological assays to determine their therapeutic potential. Key evaluations include cytotoxicity screening, target-based enzymatic assays, and cellular assays.
Cytotoxicity Assays
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Kinase Inhibition Assays
Many this compound derivatives have been identified as potent kinase inhibitors.[5]
Protocol: In Vitro Kinase Inhibition Assay (e.g., for TBK1/IKKε)
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., TBK1 or IKKε), a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the synthesized this compound derivatives at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: The kinase activity can be measured using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays (e.g., HTRF).
-
Data Analysis: Determine the IC50 values of the compounds by plotting the percentage of kinase inhibition against the compound concentration.
The workflow for a typical in vitro kinase inhibition assay is depicted below.
Caption: Workflow for an in vitro kinase inhibition assay.
Quantitative Data Summary
The biological activities of a series of this compound derivatives are summarized in the tables below. This data is crucial for establishing Structure-Activity Relationships (SAR).
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | TBK1 IC50 (nM)[5] | IKKε IC50 (nM)[5] | CDK2 IC50 (nM)[5] | Aurora B IC50 (nM)[5] |
| 1a | 100 | 150 | >1000 | >1000 |
| 5b | 5 | 10 | 500 | 800 |
| 5c | 8 | 15 | 600 | 900 |
| 5d | 3 | 8 | 450 | 750 |
| 5e | 6 | 12 | 550 | 850 |
Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | A549 IC50 (µM)[6] | HCC827 IC50 (µM)[6] | NCI-H358 IC50 (µM)[6] | MRC-5 (Normal Lung) IC50 (µM)[6] |
| 5 | - | - | - | Moderate Activity |
| 6 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 | 3.11 ± 0.26 |
| 8 | - | - | - | - |
| 9 | - | - | - | - |
| 15 | - | - | - | - |
Note: "-" indicates data not available in the cited source.
Signaling Pathway Analysis
This compound derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation.
TBK1/IKKε Signaling Pathway
TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) are crucial kinases in the innate immune response and have been implicated in oncogenesis.[5] Inhibition of these kinases is a promising therapeutic strategy.
Caption: Inhibition of the TBK1/IKKε signaling pathway by this compound derivatives.
MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 signaling cascade is involved in cell proliferation, differentiation, and survival. Its dysregulation has been linked to various cancers.[8]
Caption: Inhibition of the MEK5/ERK5 signaling pathway by this compound derivatives.
Conclusion
The creation and screening of a this compound derivative library represent a promising avenue for the discovery of novel drug candidates. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate these compounds. The detailed methodologies and pathway analyses will aid in the rational design of more potent and selective inhibitors for various therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Metal-Organic Frameworks (MOFs) Utilizing Benzimidazole-Based Ligands
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a wide range of applications.[1] This document focuses on MOFs synthesized using ligands that incorporate the benzimidazole (B57391) moiety, a structural relative of 5-Azabenzimidazole. These ligands, rich in nitrogen atoms, can lead to MOFs with unique properties, particularly for applications in gas separation, chemical sensing, and potentially, drug delivery.
The presence of nitrogen-rich heterocyclic ligands like those derived from benzimidazole can create specific interaction sites within the MOF structure, such as open metal sites and basic nitrogen atoms, enhancing their performance in targeted applications.[1] For instance, these features are advantageous for selective CO2 adsorption.[1] Furthermore, the inherent fluorescent properties of benzimidazole derivatives can be harnessed to create luminescent MOFs for highly sensitive and selective chemical detection.[2][3]
Key Applications
-
Gas Storage and Separation: MOFs constructed from benzimidazole-based linkers have demonstrated significant potential for carbon capture.[1] The TIBM-Cu MOF, which uses the 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) linker, shows a high CO2 adsorption capacity, which is attributed to its ideal pore size and the presence of open copper sites.[1] This makes such MOFs promising materials for separating CO2 from industrial flue gases.
-
Fluorescent Sensing: The inherent luminescence of benzimidazole-containing ligands can be exploited to create MOF-based sensors.[2] MOFs synthesized with 5-(benzimidazole-1-yl)isophthalic acid have been shown to act as effective fluorescent sensors for detecting metal ions like Fe(III) and Cr(VI) in water through a fluorescence quenching mechanism.[2][3] This high sensitivity and selectivity make them valuable for environmental monitoring.[2][3]
-
Drug Delivery: While the search results did not provide specific examples of this compound MOFs for drug delivery, MOFs in general are widely studied as drug carriers due to their high porosity and tunable surface chemistry.[4][5][6] The functional groups within benzimidazole-based linkers could be modified to control drug loading and release, suggesting a promising, albeit less explored, avenue for research.[7]
Logical Relationship of Benzimidazole MOF Applications
The following diagram illustrates the key properties of benzimidazole-based MOFs and their resulting applications.
Caption: Logical flow from ligand choice to MOF properties and applications.
Quantitative Data Summary
The following table summarizes the physicochemical properties of three novel MOFs synthesized using the 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) linker with different metal precursors.[1]
| MOF Identifier | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size Range (nm) | CO₂ Adsorption (mmol/g) | CO₂/N₂ Selectivity |
| TIBM-Al | Aluminum (Al) | 598 | 0.45 | 1.0 - 3.0 | 2.1 | 35 |
| TIBM-Cr | Chromium (Cr) | 432 | 0.39 | 1.0 - 4.0 | 1.6 | 10 |
| TIBM-Cu | Copper (Cu) | 856 | 0.49 | 0.3 - 1.5 | 3.6 | 53 |
Data sourced from a study on TIBM-based MOFs at 1 bar and 298 K.[1]
Experimental Protocols
This section provides a detailed protocol for the solvothermal synthesis of a fluorescent, cadmium-based MOF, [Cd(bipa)]n, where H2bipa is the ligand 5-(benzimidazole-1-yl)isophthalic acid.[2][8]
Materials and Equipment
-
Ligand: 5-(benzimidazole-1-yl)isophthalic acid (H2bipa)
-
Metal Salt: Cadmium nitrate (B79036) tetrahydrate (Cd(NO3)2·4H2O)
-
Solvent: N,N-Dimethylacetamide (DMA)
-
Solvent: Deionized Water (H2O)
-
20 mL Scintillation Vials
-
Teflon-lined stainless steel autoclave (23 mL)
-
Magnetic stirrer and stir bars
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Synthesis Procedure: [Cd(bipa)]n
-
Reagent Preparation: In a 20 mL vial, combine 0.0348 g (0.1 mmol) of H2bipa ligand and 0.0308 g (0.1 mmol) of Cd(NO3)2·4H2O.[2][8]
-
Solubilization: Add 8 mL of a DMA-H2O solvent mixture (v/v = 6:2).[2][8]
-
Mixing: Stir the mixture at room temperature for 30 minutes in air until a homogeneous solution is formed.[2][8]
-
Reaction: Transfer the solution into a 23 mL Teflon-lined stainless steel vessel. Seal the vessel tightly.[2][8]
-
Heating: Place the sealed vessel in a programmable oven and heat to 130 °C for 3 days (72 hours).[2][8]
-
Cooling: After the heating phase, cool the vessel down to room temperature at a controlled rate of 5 °C per hour.[2][8]
-
Product Collection: Collect the resulting colorless block crystals by filtration or decantation.
-
Washing: Wash the collected crystals with fresh DMA and H2O to remove any unreacted precursors.
-
Drying: Dry the final product in a vacuum oven at an appropriate temperature.
Characterization
The synthesized MOF crystals should be characterized using standard techniques to confirm their structure and purity:
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity.
-
Infrared Spectroscopy (IR): To verify the coordination of the carboxylate groups to the metal centers.[2]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[2]
-
Elemental Analysis: To confirm the empirical formula of the synthesized MOF.[2]
Experimental Workflow: [Cd(bipa)]n MOF Synthesis
The diagram below outlines the step-by-step workflow for the solvothermal synthesis of the [Cd(bipa)]n MOF.
Caption: Workflow for the solvothermal synthesis of a [Cd(bipa)]n MOF.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. drpress.org [drpress.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 5-Azabenzimidazole in the Development of Zeolitic Imidazolate Frameworks (ZIFs) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Azabenzimidazole in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), specifically focusing on ZIF-22, and explores its potential applications in drug delivery.
Introduction
Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have garnered significant attention for their potential in various applications, including drug delivery. Their crystalline porous structure, high surface area, and chemical tunability make them ideal candidates for encapsulating and delivering therapeutic agents. The choice of the organic linker is crucial in determining the physicochemical properties of the resulting ZIF. This compound is a promising linker for creating ZIFs with unique properties. Its incorporation into the ZIF structure, as seen in ZIF-22, results in a framework with high hydrophilicity and water resistance, characteristics that are highly desirable for biomedical applications.[1][2]
This application note focuses on ZIF-22, a ZIF synthesized using this compound as the organic linker and zinc as the metal node, which exhibits an LTA (Linde Type A) topology.[1][2] While the primary research on ZIF-22 has focused on its synthesis and physicochemical properties like proton conductivity, its inherent characteristics suggest significant potential as a nanocarrier for targeted drug delivery, particularly for hydrophilic drugs.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of ZIF-22 synthesized with this compound.
| Property | Value | Reference |
| Framework Topology | LTA (Linde Type A) | [1][2] |
| Organic Linker | This compound | [1][2] |
| Metal Node | Zinc (Zn²⁺) | [1] |
| Pore Window Size | ~3.0 Å | [1] |
| Hydrophilicity | High (Water vapor adsorption commences at P/P₀ ≈ 0) | [1] |
| Water Adsorption Capacity | 9.6 mmol g⁻¹ (at P/P₀ = 0.9 and 298 K) | [1] |
| Water Resistance | High (maintains crystal structure after 7 days in water) | [1] |
| Proton Conductivity | 1.77 × 10⁻³ S cm⁻¹ (at 363 K and 95% RH) | [1] |
| N₂ Adsorption Capacity (77 K) | 3.1 mL g⁻¹ | [1] |
| CO₂ Adsorption Capacity (298 K) | 11 mL g⁻¹ | [1] |
Experimental Protocols
Synthesis of ZIF-22
This protocol is adapted from the literature for the synthesis of ZIF-22 using this compound.[1]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (C₆H₅N₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Solution A: Dissolve Zinc Nitrate Hexahydrate in a mixture of DMF and Methanol.
-
Solution B: Dissolve this compound in DMF.
-
Mixing: Slowly add Solution A to Solution B under vigorous stirring at room temperature.
-
Crystallization: Continue stirring the mixture for 24 hours at room temperature to allow for the formation of ZIF-22 crystals.
-
Separation: Collect the precipitated crystals by centrifugation or filtration.
-
Washing: Wash the collected crystals multiple times with fresh DMF and then with methanol to remove any unreacted precursors and solvent molecules trapped within the pores.
-
Activation: Dry the washed ZIF-22 crystals under vacuum at a slightly elevated temperature (e.g., 80 °C) for several hours to remove the solvent from the pores. The activated ZIF-22 is then ready for characterization and further use.
Characterization of ZIF-22
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized ZIF-22. The resulting pattern should be compared with the simulated pattern for the LTA topology.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the this compound linker to the zinc metal nodes.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the ZIF-22 framework.
-
Gas Adsorption Analysis (N₂ and CO₂): To determine the porosity, surface area, and pore size distribution of the activated ZIF-22.
-
Water Vapor Adsorption: To evaluate the hydrophilicity and water stability of the material.
Application in Drug Delivery: A Proposed Protocol for 5-Fluorouracil (5-FU) Loading
While specific studies on drug loading into ZIF-22 are limited, its hydrophilic nature makes it a promising candidate for the encapsulation of polar anti-cancer drugs like 5-Fluorouracil (5-FU). The general pH-responsive nature of ZIFs can be exploited for targeted drug release in the acidic tumor microenvironment.[3][4]
Materials:
-
Activated ZIF-22 nanoparticles
-
5-Fluorouracil (5-FU)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure for Drug Loading (In-situ encapsulation):
-
During the synthesis of ZIF-22, add a specific amount of 5-FU to the linker solution (Solution B).
-
Proceed with the synthesis, separation, and washing steps as described above. The drug molecules will be entrapped within the ZIF pores as the framework forms.
-
Quantify the drug loading efficiency by dissolving a known amount of the 5-FU loaded ZIF-22 in an acidic solution and measuring the 5-FU concentration using UV-Vis spectroscopy.
Procedure for In Vitro Drug Release:
-
Disperse a known amount of 5-FU loaded ZIF-22 in PBS solutions at physiological pH (7.4) and a simulated acidic tumor microenvironment pH (5.5).
-
Incubate the dispersions at 37 °C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium.
-
Measure the concentration of released 5-FU in the aliquots using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time for both pH conditions to evaluate the pH-responsive release profile.
Visualizations
Experimental Workflow for ZIF-22 Synthesis and Drug Loading
Caption: Workflow for the synthesis of ZIF-22 and in-situ loading of 5-Fluorouracil.
Proposed Mechanism of ZIF-22 Mediated Drug Delivery and Action
Caption: Proposed mechanism for targeted delivery and action of 5-FU using ZIF-22.
Hypothetical Signaling Pathway Affected by 5-FU Delivered by ZIF-22
The following diagram illustrates a simplified signaling pathway that could be targeted by 5-Fluorouracil, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling cascade initiated by 5-FU leading to cancer cell apoptosis.
Conclusion
The use of this compound as a linker in the synthesis of ZIFs, particularly ZIF-22, offers a promising platform for the development of advanced drug delivery systems. The resulting framework's high hydrophilicity and stability in aqueous environments make it an attractive candidate for encapsulating and delivering a range of therapeutic agents. While further research is needed to fully explore the potential of ZIF-22 in drug delivery, the protocols and conceptual frameworks provided here offer a solid foundation for researchers and scientists in the field of drug development to begin investigating this novel nanomaterial. The unique properties of ZIF-22 may help to overcome some of the challenges associated with the delivery of hydrophilic drugs and pave the way for more effective and targeted therapies.
References
- 1. Zeolitic imidazolate framework-22: high hydrophilicity, water resistance, and proton conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Zeolite as a Drug Delivery System on Cancer Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZIF-8 as a pH-Responsive Nanoplatform for 5-Fluorouracil Delivery in the Chemotherapy of Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Azabenzimidazole Derivatives as Potent Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 5-azabenzimidazole derivatives (also known as imidazo[4,5-b]pyridines or purine (B94841) analogs) as a promising class of antifungal agents. The information compiled herein is intended to guide research and development efforts in the discovery of novel therapeutics to combat fungal infections.
Application Notes
This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antifungal effects. Their structural similarity to purines allows them to interact with various fungal-specific targets, leading to the inhibition of essential cellular processes.
Key Highlights:
-
Broad-Spectrum Activity: Certain derivatives have shown activity against a range of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus.
-
Novel Mechanisms of Action: Some analogs act by inhibiting fungal-specific enzymes that are crucial for virulence, such as inositol (B14025) polyphosphate kinases, offering an alternative to conventional antifungal drug targets.[1][2][3]
-
Synergistic Potential: The combination of this compound derivatives with existing antifungal drugs, such as Amphotericin B, has been shown to enhance their efficacy, suggesting a potential role in combination therapy to overcome drug resistance.[1][3]
-
Structure-Activity Relationship (SAR): The antifungal potency of these derivatives can be modulated by substitutions on the core ring system and its side chains. For instance, in a series of imidazo[4,5-b]pyridinylethoxypiperidones, specific substitutions were found to significantly enhance activity against Aspergillus flavus.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of representative this compound derivatives from the literature.
Table 1: Antifungal Activity of Imidazo[4,5-b]pyridinylethoxypiperidone Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
| 38 | Aspergillus flavus | 12.5 |
| 39 | Aspergillus flavus | 6.25 |
Data extracted from a study on a series of imidazo[4,5-b]pyridinylethoxypiperidones.
Table 2: Activity of Purine Analog DT-23 against Cryptococcus neoformans
| Parameter | Value |
| IC50 (recombinant Arg1) | 0.6 µM |
| IC50 (recombinant Kcs1) | 0.68 µM |
| MIC50 | 15 µg/mL |
| Synergistic MIC with Amphotericin B | 1.5 µg/mL |
Data from a study on the purine analog DT-23, a dual inhibitor of inositol polyphosphate kinases.[1][2][3]
Experimental Protocols
This section provides detailed protocols for the synthesis and in vitro evaluation of this compound derivatives as antifungal agents.
Protocol 1: General Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines
This protocol describes a general method for the synthesis of the this compound core structure.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Substituted Benzaldehyde (B42025)
-
Ethanol
-
Iodine
-
Distilled water
Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine (1 equivalent) in ethanol.
-
Add the desired substituted benzaldehyde (1.1 equivalents) dropwise to the solution.
-
Add a catalytic amount of iodine (0.1 equivalents).
-
Reflux the reaction mixture with magnetic stirring at 90°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a solid precipitate will form. Filter the solid and wash it three times with distilled water.
-
Dry the product in an oven to obtain the 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridine derivative.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
Synthesized this compound derivatives
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for quality control
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
Spectrophotometer or microplate reader
-
Sterile saline
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Dissolve the this compound derivatives in DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or up to 7 days (molds).
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, harvest conidia and adjust the suspension to the desired concentration.
-
Further dilute the fungal suspension in RPMI-1640 medium to achieve the final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).
-
-
Microplate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range.
-
Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control for sterility.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well. For azole-like compounds, this is often defined as ≥50% growth inhibition.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for the purine analog DT-23, which targets the inositol polyphosphate kinase pathway in Cryptococcus neoformans.
Caption: Proposed mechanism of action for the purine analog DT-23.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and antifungal evaluation of this compound derivatives.
Caption: General experimental workflow for antifungal drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3-4K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3–4K - PMC [pmc.ncbi.nlm.nih.gov]
Designing 5-Azabenzimidazole-Based Anticancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Therapeutic Potential of 5-Azabenzimidazoles in Oncology
The 5-azabenzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets implicated in cancer progression, making it a versatile backbone for the design of targeted therapies. These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.
Recent research has highlighted the efficacy of this compound derivatives as potent inhibitors of several protein kinases that are often dysregulated in cancer.[1] Notably, they have shown promise in targeting kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which play crucial roles in inflammatory and survival pathways exploited by cancer cells.[2] Furthermore, derivatives of the broader benzimidazole (B57391) class have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR), a well-established target in various epithelial cancers.[3] The ability of these compounds to modulate critical signaling pathways underscores their potential for the development of targeted cancer therapies with improved efficacy and reduced off-target effects.
The anticancer activity of this compound derivatives is not limited to kinase inhibition. Numerous studies have demonstrated their ability to induce programmed cell death (apoptosis) in cancer cells.[4][5] This is a critical mechanism for eliminating malignant cells and is often dysregulated in tumors, leading to uncontrolled proliferation. Additionally, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting tumor growth.[3][4] The multifaceted mechanisms of action of 5-azabenzimidazoles make them attractive candidates for further preclinical and clinical investigation.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various this compound and related benzimidazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Derivative 1 | MCF-7 (Breast) | 8.91 | [6] |
| OVCAR-3 (Ovarian) | 10.76 | [6] | |
| A549 (Lung) | 9.73 | [6] | |
| HEP-G2 (Liver) | 10.93 | [6] | |
| Benzimidazole Derivative 2 | H103 (Oral Squamous Cell Carcinoma) | 11.64 | [7] |
| H314 (Oral Squamous Cell Carcinoma) | 16.68 | [7] | |
| HCT116 (Colorectal) | 13.30 | [7] | |
| Benzimidazole Derivative 3 | HeLa (Cervical) | 0.096 | [8] |
| A549 (Lung) | 0.32 | [8] | |
| Benzimidazole Derivative 4 | MGC-803 (Gastric) | 1.02 | [8] |
| PC-3 (Prostate) | 5.40 | [8] | |
| MCF-7 (Breast) | 1.02 | [8] | |
| Benzimidazole Derivative 5 | A549 (Lung) | 0.63 | [8] |
| NCI-H460 (Lung) | 0.99 | [8] | |
| MCF-7 (Breast) | 1.3 | [8] | |
| MDA-MB-231 (Breast) | 0.94 | [8] | |
| Benzimidazole Derivative 6 | HepG2 (Liver) | 2.01 | [8] |
| HCT-116 (Colorectal) | 1.78 | [8] | |
| MCF-7 (Breast) | 1.55 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound-based compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][10][11]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and treat with the desired concentrations of the test compounds for 24-48 hours.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and quadrants.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][12]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound test compounds
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with test compounds for the desired time period.
-
Harvest the cells by trypsinization and collect by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. The protocol can be adapted for various kinase targets and detection methods (e.g., radiometric, fluorescence, or luminescence-based).[13][14][15]
Materials:
-
Purified recombinant kinase (e.g., TBK1, IKKε, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (and [γ-32P]ATP for radiometric assays)
-
Kinase reaction buffer
-
This compound test compounds
-
Detection reagents (e.g., phosphospecific antibody for ELISA, ADP-Glo™ Kinase Assay kit for luminescence)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (specific to the detection method)
General Protocol (Luminescence-based example):
-
Prepare serial dilutions of the this compound test compounds in the appropriate buffer.
-
In a microplate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is inversely proportional to the amount of ATP remaining and thus proportional to kinase activity) using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 values for the test compounds.
Visualizations
Caption: Experimental workflow for designing and evaluating this compound-based anticancer drugs.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Caption: Inhibition of the TBK1/IKKε signaling pathway by this compound derivatives.
References
- 1. geneonline.com [geneonline.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer [mdpi.com]
- 6. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Azabenzimidazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-azabenzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases make it an attractive starting point for the design of targeted therapies. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and evaluation of this compound-based inhibitors targeting key kinases such as TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKε), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Rho-associated coiled-coil containing protein kinase (ROCK).
Introduction to this compound in Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The this compound core, a bioisostere of the purine (B94841) nucleus found in ATP, serves as an excellent foundation for the development of ATP-competitive kinase inhibitors. The nitrogen atom at the 5-position allows for additional hydrogen bonding interactions within the kinase hinge region, often leading to enhanced potency and selectivity compared to its benzimidazole (B57391) counterpart.[1][2]
Targeted Kinase Signaling Pathways
The this compound scaffold has been successfully employed to develop inhibitors for several critical signaling pathways implicated in disease.
TBK1/IKKε Signaling Pathway
TBK1 and IKKε are non-canonical IκB kinases that are central to the innate immune response, particularly in the production of type I interferons. Aberrant activation of this pathway is linked to autoimmune diseases and certain cancers.
CDK4/6-Cyclin D/Rb Signaling Pathway
CDK4 and CDK6, in complex with Cyclin D, are key regulators of the cell cycle, specifically the G1 to S phase transition. Hyperactivation of this pathway, often through the loss of the tumor suppressor p16, leads to uncontrolled cell proliferation, a hallmark of many cancers, particularly hormone receptor-positive breast cancer.
Rho-Kinase (ROCK) Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway is involved in regulating cell shape, motility, and contraction by acting on the cytoskeleton. Dysregulation of this pathway is implicated in cardiovascular diseases, such as hypertension, and cancer metastasis.
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of novel kinase inhibitors follows a logical progression from chemical synthesis to biological evaluation.
Synthesis of this compound Derivatives
The following protocols provide a general framework for the synthesis of this compound-based kinase inhibitors. Specific reaction conditions may require optimization based on the desired substituents.
Protocol 1: Synthesis of the this compound Core
A common route to the this compound (imidazo[4,5-c]pyridine) core involves the cyclization of a diaminopyridine precursor.
-
Materials:
-
Formic acid (or other appropriate carboxylic acid/aldehyde)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide (B78521) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Procedure:
-
To a solution of 3,4-diaminopyridine (1 equivalent) in formic acid (excess), add 4 M hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to pH 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the this compound core.
-
Protocol 2: N-Alkylation and Derivatization
The this compound core can be further functionalized, for example, through N-alkylation followed by coupling reactions.
-
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl (B1604629) bromide)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Substituted aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Sodium carbonate solution (2 M)
-
Toluene/Ethanol mixture
-
-
Procedure (Example for a Suzuki Coupling):
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and the desired alkyl halide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion, add water and extract with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated to yield the N-alkylated intermediate.
-
To a degassed solution of the N-alkylated this compound (if halogenated) (1 equivalent) and the desired aryl boronic acid (1.2 equivalents) in a toluene/ethanol mixture, add a 2 M sodium carbonate solution and the palladium catalyst (0.05 equivalents).
-
Heat the reaction mixture to reflux for 8-12 hours under an inert atmosphere.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography.
-
Biochemical Kinase Inhibition Assays
Protocol 3: In Vitro TBK1/IKKε Kinase Assay [3][4]
This protocol describes a radiometric filter-binding assay to determine the IC50 values of test compounds against TBK1 or IKKε.
-
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Substrate peptide (e.g., a specific peptide substrate for TBK1/IKKε)
-
[γ-32P]ATP
-
Test compounds in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer.
-
In a 96-well plate, add the test compound solution, recombinant kinase, and substrate peptide.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash multiple times with wash buffer to remove unincorporated [γ-32P]ATP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Protocol 4: In Vitro ROCK Activity Assay [5][6][7]
This protocol describes an ELISA-based assay to measure ROCK activity.
-
Materials:
-
Recombinant human ROCK enzyme
-
Assay plate pre-coated with a ROCK substrate (e.g., MYPT1)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Test compounds in DMSO
-
Anti-phospho-MYPT1 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
-
Procedure:
-
Add diluted test compounds and recombinant ROCK enzyme to the wells of the substrate-coated plate.
-
Initiate the reaction by adding ATP solution.
-
Incubate at 30°C for 30-60 minutes.
-
Wash the plate to remove the reaction mixture.
-
Add the anti-phospho-MYPT1 antibody and incubate at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and develop the color.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Cellular Assays
Protocol 5: Cellular Inhibition of pRb Phosphorylation (for CDK4/6 Inhibitors) [1][8]
This Western blot protocol assesses the ability of compounds to inhibit the phosphorylation of the retinoblastoma protein (pRb) in a relevant cancer cell line.
-
Materials:
-
Rb-positive cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-pRb, anti-total-pRb, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-pRb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies for total pRb and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of pRb phosphorylation.
-
Quantitative Data: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against their target kinases.
Table 1: Inhibition of TBK1 and IKKε by this compound Derivatives
| Compound ID | TBK1 IC50 (nM) | IKKε IC50 (nM) | Reference |
| Example 1 | 5 | 20 | [1][2] |
| Example 2 | 12 | 45 | [1] |
| Example 3 | 3 | 15 | [2] |
Table 2: Inhibition of CDK4 and CDK6 by this compound Derivatives
| Compound ID | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Cellular pRb IC50 (nM) | Reference |
| Compound A | 15 | 30 | 260 | |
| Compound B | 8 | 18 | 150 | |
| Compound C | 25 | 55 | 400 |
Table 3: Inhibition of ROCK by this compound Derivatives
| Compound ID | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |
| Inhibitor X | 50 | 35 | |
| Inhibitor Y | 25 | 15 | |
| Inhibitor Z | 80 | 60 |
Conclusion
The this compound scaffold is a versatile and potent core for the development of kinase inhibitors targeting a range of diseases. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery, offering a foundation for the synthesis, evaluation, and optimization of novel this compound-based therapeutic agents. The continued exploration of this scaffold is expected to yield new and improved kinase inhibitors with significant clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Substituted 5-Azabenzimidazoles as Larvicidal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, larvicidal activity, and experimental protocols for substituted 5-azabenzimidazoles, a promising class of compounds for the control of mosquito vectors. The data and protocols are based on published research and are intended to facilitate further investigation and development in this area.
Introduction
The emergence of insecticide resistance in mosquito populations necessitates the development of novel larvicides with different modes of action. Substituted 5-azabenzimidazoles have been identified as potent larvicidal agents against key mosquito vectors, such as Anopheles gambiae, the primary vector for malaria in sub-Saharan Africa.[1][2][3] This document details the larvicidal efficacy of two lead compounds, provides protocols for their synthesis and biological evaluation, and offers visual workflows to guide researchers.
Quantitative Larvicidal Activity
The larvicidal activity of two promising substituted 5-azabenzimidazole derivatives against third and fourth instar larvae of Anopheles gambiae has been evaluated. The following table summarizes the median lethal concentration (LC50) values after 48 hours of exposure.[2] While specific LC90 values were not reported in the primary literature, they can be determined through probit analysis of dose-response data generated from the larvicidal bioassay protocol outlined below.[4][5]
| Compound ID | IUPAC Name | Mosquito Species | Exposure Time (hours) | LC50 (µg/mL)[2] | LC90 (µg/mL) |
| 1 | 5-bromo-1-furoyl-7-azabenzimidazole | Anopheles gambiae | 48 | 17 | Not Reported |
| 2 | 5-bromo-1-(phenylpropan-1-one)-7-azabenzimidazole | Anopheles gambiae | 48 | 5.2 | Not Reported |
Experimental Protocols
Synthesis of Substituted 5-Azabenzimidazoles
The synthesis of the target compounds involves a two-step process: the synthesis of the 5-bromo-7-azabenzimidazole core, followed by N-acylation or N-alkylation to introduce the desired substituents.
Protocol 1: Synthesis of 5-bromo-7-azabenzimidazole (Precursor)
This protocol is adapted from general methods for the synthesis of benzimidazoles.[6][7]
Materials:
-
4-bromo-2,3-diaminopyridine
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Activated carbon
Procedure:
-
A mixture of 4-bromo-2,3-diaminopyridine and an excess of formic acid is heated at reflux for 4 hours.
-
The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a 10% NaOH solution, leading to the precipitation of the crude product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol with the addition of activated carbon yields pure 5-bromo-7-azabenzimidazole.
Protocol 2: Synthesis of 5-bromo-1-furoyl-7-azabenzimidazole (Compound 1)
This protocol is a general method for N-acylation of azabenzimidazoles.
Materials:
-
5-bromo-7-azabenzimidazole
-
Furoyl chloride
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve 5-bromo-7-azabenzimidazole in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add furoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final compound.
Protocol 3: Synthesis of 5-bromo-1-(phenylpropan-1-one)-7-azabenzimidazole (Compound 2)
This protocol is adapted from a general method for the N-alkylation of 5-bromo-7-azabenzimidazole.
Materials:
-
5-bromo-7-azabenzimidazole
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 5-bromo-7-azabenzimidazole in DMF, add cesium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-1-phenylpropan-2-one (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Larvicidal Bioassay Protocol
This protocol is based on the World Health Organization (WHO) standard guidelines for larvicide testing.[4][5][8][9]
Materials:
-
Late 3rd or early 4th instar larvae of Anopheles gambiae
-
Substituted this compound compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
-
250 mL beakers or disposable cups
-
Pipettes
-
Small fish net or strainer
-
Larval rearing trays and food
Procedure:
-
Preparation of Stock Solutions: Prepare a 1000 µg/mL stock solution of each test compound by dissolving the required amount in DMSO.
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 2, 4, 6, 8, 10, 20, 40, 60, 80, 100 µg/mL). The final concentration of DMSO in the test solutions should not exceed 1%.
-
Bioassay:
-
For each concentration, and a control (distilled water with 1% DMSO), set up three replicates.
-
In each beaker, add 99 mL of distilled water and 1 mL of the appropriate test solution.
-
Introduce 20-25 late 3rd or early 4th instar larvae into each beaker.
-
Maintain the beakers at 27 ± 2 °C with a 12:12 hour light:dark photoperiod.
-
Provide a small amount of larval food to each beaker.
-
-
Mortality Assessment: Record the number of dead and moribund larvae after 24 and 48 hours of exposure. Larvae are considered dead if they are unable to move when prodded with a needle.
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if it is between 5% and 20%.
-
Perform probit analysis on the mortality data to determine the LC50 and LC90 values and their 95% confidence limits.
-
Visualizations
Synthesis Workflow
Caption: Synthetic routes to target 5-azabenzimidazoles.
Larvicidal Bioassay Workflow
Caption: Workflow for larvicidal bioassay.
Potential Mechanism of Action (Hypothesized)
While the exact mechanism of action for these compounds is still under investigation, in-silico studies suggest that they may act by inhibiting odorant-binding proteins (OBPs) in mosquitoes.[1][2] OBPs are crucial for a mosquito's sense of smell, which is essential for locating hosts and oviposition sites. Inhibition of OBPs could disrupt these vital behaviors.
Caption: Hypothesized mechanism of action.
References
- 1. Synthesis, Crystal Structure and DFT Study of 5-Bromo-1-Tosyl-1<i>H</i>-Pyrrolo[2,3-<i>b</i>]Pyridine - ProQuest [proquest.com]
- 2. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. iris.who.int [iris.who.int]
- 6. Anopheles gambiae larvae’s ability to grow and emerge in water containing lethal concentrations of clothianidin, acetamiprid, or imidacloprid is consistent with cross-resistance to neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine [oakwoodchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing 5-Azabenzimidazole Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and utilization of 5-azabenzimidazole-based ligands in modern catalytic cross-coupling reactions. The unique electronic properties of the this compound scaffold, arising from the strategic placement of a nitrogen atom in the benzene (B151609) ring, offer distinct advantages in terms of ligand performance and catalytic activity. This document outlines detailed protocols for the synthesis of these ligands, their formulation into palladium precatalysts, and their application in Suzuki-Miyaura cross-coupling and C-H bond functionalization reactions.
Introduction to this compound Ligands
5-Azabenzimidazoles, also known as imidazo[4,5-b]pyridines, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and, increasingly, in the field of catalysis. The introduction of a pyridine (B92270) nitrogen into the benzimidazole (B57391) framework modifies the electron density of the aromatic system, influencing the ligand's ability to coordinate with transition metals and participate in catalytic cycles. These ligands can be tailored with various substituents at the N-1 and C-2 positions to fine-tune their steric and electronic properties, thereby optimizing their performance in specific catalytic transformations.
Synthesis of this compound Ligands
A common strategy for the synthesis of functionalized this compound ligands involves the N-alkylation or N-arylation of a readily available this compound core, followed by the introduction of a desired functional group, such as a phosphine (B1218219) moiety, at another position. A typical synthetic workflow is outlined below.
Experimental Protocol: Synthesis of N-Aryl-5-azabenzimidazole
This protocol describes the synthesis of an N-aryl-5-azabenzimidazole, a common precursor for more complex ligands.
Materials:
-
5-Bromo-7-azabenzimidazole
-
Aryl halide (e.g., 4-bromoanisole)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343), anhydrous
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-7-azabenzimidazole (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL), the aryl halide (1.2 mmol), and N,N'-dimethylethylenediamine (0.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-azabenzimidazole.
Experimental Protocol: Synthesis of a 2-Phosphino-5-azabenzimidazole Ligand
This protocol outlines the introduction of a dicyclohexylphosphine (B1630591) group, a common moiety in high-performance ligands.
Materials:
-
N-Aryl-5-azabenzimidazole from the previous step
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the N-aryl-5-azabenzimidazole (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried Schlenk flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Add chlorodicyclohexylphosphine (1.2 mmol) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel under an inert atmosphere to yield the final phosphine ligand.
Preparation of Palladium(II) Precatalysts
To enhance stability and ease of handling, this compound ligands are often converted into palladium(II) precatalysts. These air- and moisture-stable complexes can be readily activated in situ to generate the active Pd(0) species.
Experimental Protocol: Synthesis of a [Pd(this compound)(allyl)Cl] Precatalyst
Materials:
-
This compound phosphine ligand
-
[Pd(allyl)Cl]₂ dimer
-
Dichloromethane (B109758) (DCM), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the this compound phosphine ligand (0.2 mmol) in anhydrous dichloromethane (5 mL).
-
In a separate vial, dissolve [Pd(allyl)Cl]₂ (0.1 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the palladium solution to the ligand solution with stirring.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold pentane and dry under vacuum to yield the palladium precatalyst.
Catalytic Applications
This compound ligands have shown significant promise in palladium-catalyzed cross-coupling reactions, offering high catalytic activity and stability. Below are application notes for their use in Suzuki-Miyaura coupling and C-H bond functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates.
Table 1: Performance of this compound-Palladium Catalysts in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 2 | K₃PO₄ | Dioxane/H₂O | 110 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 1 | Cs₂CO₃ | THF/H₂O | 80 | 92 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | K₂CO₃ | DME/H₂O | 90 | 85 |
Note: Yields are representative and can vary based on the specific ligand structure and reaction conditions.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(this compound)(allyl)Cl] precatalyst (0.01 mmol, 1 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial, add the aryl bromide, arylboronic acid, palladium precatalyst, and potassium phosphate.
-
Add toluene and water.
-
Seal the vial and stir the mixture vigorously at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-H Bond Functionalization
Direct C-H bond functionalization is a highly atom-economical method for forming new bonds. This compound ligands can facilitate these challenging transformations by promoting the C-H activation step.
Table 2: Performance of this compound-Palladium Catalysts in C-H Arylation
| Entry | Substrate | Aryl Halide | Catalyst Loading (mol%) | Additive/Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzoxazole | 4-Bromotoluene | 2 | K₂CO₃ | Dioxane | 120 | 85 |
| 2 | Thiophene | 1-Iodo-4-methoxybenzene | 2 | Cs₂CO₃ | DMAc | 130 | 78 |
| 3 | N-Phenyl-2-aminopyridine | 4-Chlorobenzonitrile | 3 | PivOH, K₂CO₃ | Toluene | 110 | 90 |
| 4 | 1,3-Dimethoxybenzene | 1-Bromo-3,5-dimethylbenzene | 2.5 | Ag₂CO₃ | DCE | 100 | 82 |
Note: Yields are representative and can vary based on the specific ligand structure, directing group, and reaction conditions.
Materials:
-
Benzoxazole (1.0 mmol)
-
Aryl bromide (1.5 mmol)
-
[Pd(this compound)(allyl)Cl] precatalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
In a sealed tube, combine benzoxazole, the aryl bromide, the palladium precatalyst, and potassium carbonate.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound-based ligands represent a versatile and highly effective class of ligands for palladium-catalyzed cross-coupling reactions. Their modular synthesis allows for the fine-tuning of electronic and steric properties to suit a variety of substrates and transformations. The protocols provided herein offer a starting point for researchers to explore the potential of these ligands in their own synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve optimal results for specific applications.
Troubleshooting & Optimization
Technical Support Center: 5-Azabenzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-azabenzimidazoles (imidazo[4,5-b]pyridines).
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, offering potential causes and solutions.
Question 1: Why is my reaction yield for 5-azabenzimidazole consistently low?
Potential Causes & Solutions:
-
Poor Quality of Starting Material (2,3-Diaminopyridine): The primary precursor, 2,3-diaminopyridine (B105623), can be unstable and prone to oxidation, appearing as a discolored powder (gray to gray-brown) when impure.[1] Using impure starting material can significantly impact the yield.
-
Solution: Purify the 2,3-diaminopyridine before use. Crystallization from benzene (B151609) or sublimation under vacuum are effective methods.[2] Ensure the starting material is a white to light yellow crystalline powder.[2]
-
-
Suboptimal Reaction Temperature: The condensation reaction to form the imidazole (B134444) ring is sensitive to temperature.
-
Solution: The reaction often requires high temperatures, with some procedures utilizing nitrobenzene (B124822) at 170°C.[3] However, excessively high temperatures can lead to degradation. It is crucial to carefully control and optimize the temperature for your specific substrates.
-
-
Inefficient Water Removal: The cyclization step releases water, which can inhibit the reaction equilibrium.
-
Solution: If the reaction is performed in a solvent other than a high-boiling one that azeotropically removes water, consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Incorrect Stoichiometry: An improper ratio of the diamine to the aldehyde or carboxylic acid can lead to incomplete conversion or the formation of side products.
-
Solution: Typically, a slight excess of the aldehyde or carboxylic acid is not necessary, but a 1:1 molar ratio is a good starting point. Empirical optimization of the stoichiometry for your specific reactants is recommended.
-
Question 2: I am observing significant side product formation. What are the likely side reactions?
Potential Causes & Solutions:
-
Incomplete Cyclization: The intermediate, a Schiff base (an imine), may not fully cyclize to form the imidazole ring. This can be an issue if the reaction conditions are not forcing enough (e.g., temperature is too low or reaction time is too short).
-
Solution: Increase the reaction temperature or prolong the reaction time. The use of an acid catalyst, such as acetic acid, can also facilitate the cyclization.[3]
-
-
Formation of Bis-adducts: If reacting with a diketone or a molecule with multiple reactive sites, there is a possibility of forming more complex structures.
-
Solution: Control the stoichiometry carefully. A dropwise addition of the aldehyde or ketone to the diamine solution can sometimes favor the formation of the desired 1:1 adduct.
-
-
Oxidation of Starting Material or Product: The diaminopyridine starting material and the azabenzimidazole product can be susceptible to oxidation, especially at high temperatures in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[4]
-
Question 3: How can I effectively purify my this compound product? It seems to be very polar.
Potential Causes & Solutions:
5-Azabenzimidazoles are often polar compounds, which can make purification challenging.
-
Precipitation/Crystallization: This is often the most effective method for purifying these polar heterocycles.
-
Protocol: After the reaction in a high-boiling solvent like nitrobenzene, the mixture can be cooled and the product precipitated by adding a less polar solvent like ethyl acetate (B1210297). The precipitate can then be washed to remove the high-boiling solvent and unreacted starting materials.[3] For recrystallization, consider solvent systems like ethanol (B145695), methanol (B129727), or mixtures with water.[5]
-
-
Column Chromatography: Standard silica (B1680970) gel chromatography can be problematic due to the basicity of the nitrogen atoms, which can lead to strong adsorption and peak tailing.
-
Solution 1 (Modified Eluent): Use a polar eluent system with a basic modifier. For example, a mixture of dichloromethane (B109758) and methanol with a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 1%) can help to improve the elution profile.[6]
-
Solution 2 (Alternative Stationary Phase): If streaking on silica is severe, consider using a more inert stationary phase like alumina (B75360) or a basic-deactivated silica gel.[6]
-
-
Acid-Base Extraction: This can be an effective method to separate the basic this compound from non-basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which can then be extracted back into an organic solvent.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this compound synthesis?
The most common starting materials are a 2,3-diaminopyridine derivative and a carbonyl compound, such as an aldehyde or a carboxylic acid (or its derivative).[3][7]
Q2: What is the Phillips method for benzimidazole (B57391) synthesis, and is it applicable here?
The Phillips condensation is a classical method for synthesizing benzimidazoles by reacting an o-phenylenediamine (B120857) with a carboxylic acid in the presence of a dilute mineral acid like 4N HCl.[8] This method is indeed applicable to the synthesis of 5-azabenzimidazoles, where 2,3-diaminopyridine is used in place of o-phenylenediamine. Good yields are often obtained with aliphatic acids.[8]
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. Use a polar solvent system, for example, ethyl acetate/methanol or dichloromethane/methanol. The disappearance of the starting materials (diamine and aldehyde) and the appearance of a new, typically more polar, spot for the product will indicate the reaction's progress. Staining with an oxidizing agent like potassium permanganate (B83412) can help visualize the spots if they are not UV-active.
Q4: My 2,3-diaminopyridine starting material is dark. Can I still use it?
A dark color often indicates oxidation or impurity.[1] While it might still yield some product, the efficiency will likely be low, and purification will be more challenging. It is highly recommended to purify the 2,3-diaminopyridine before use.[2]
Quantitative Data
The yield of 2-substituted-4-azabenzimidazoles is highly dependent on the specific aldehyde used and the substituents on the diaminopyridine ring. The following table summarizes yields for the synthesis of various 2-phenyl-4-azabenzimidazole derivatives from 2,3-diaminopyridines and substituted benzaldehydes in nitrobenzene at 170°C.
| Entry | Diaminopyridine | Aldehyde Substituent | Product | Yield (%) |
| 1 | 2,3-diaminopyridine | 4-NO₂ | 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine | 89 |
| 2 | 2,3-diaminopyridine | 4-Cl | 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | 85 |
| 3 | 2,3-diaminopyridine | 4-OH | 2-(4-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine | 78 |
| 4 | 5-bromo-2,3-diaminopyridine | 4-NO₂ | 6-bromo-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine | 88 |
| 5 | 5-bromo-2,3-diaminopyridine | 2,4-diCl | 6-bromo-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine | 82 |
Data adapted from Oluwafemi, K. A. et al. Arkivoc 2023 (vii) 202312124.
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-4-azabenzimidazoles
This protocol is adapted from the reaction of 2,3-diaminopyridines with benzaldehydes in nitrobenzene.
-
Reaction Setup: To a solution of the 2,3-diaminopyridine derivative (1.0 mmol) in nitrobenzene (5 mL), add the appropriately substituted benzaldehyde (B42025) (1.0 mmol).
-
Heating: Heat the reaction mixture to 170°C and maintain this temperature for 2-4 hours, while monitoring the reaction progress by TLC.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Product Isolation: Add ethyl acetate to the cooled mixture to precipitate the crude product.
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Purification: Collect the solid by filtration and wash thoroughly with ethyl acetate to remove the nitrobenzene solvent and any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Visualizations
Caption: Experimental workflow for a typical this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing 5-Azabenzimidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Azabenzimidazole (1H-imidazo[4,5-b]pyridine) reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is giving a low yield. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors. Common issues include:
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Inefficient Cyclization: The final ring-closing step is critical and can be hampered by the choice of catalyst, solvent, and temperature.
-
Side Reactions: Formation of byproducts, such as incomplete cyclization to form an imine intermediate, can significantly reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Reaction time, temperature, and concentration of reactants are crucial parameters that need to be optimized.
-
Purity of Starting Materials: Impurities in the starting materials, such as the diaminopyridine or the aldehyde, can interfere with the reaction.
-
Product Degradation: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the decomposition of the this compound product.
Q2: What are some common side reactions to be aware of during the synthesis of 5-Azabenzimidazoles?
A2: A significant side reaction to monitor is the formation of a stable imine intermediate without subsequent cyclization. This is more likely to occur with certain substituted aldehydes, for instance, those with multiple hydroxyl groups. In one reported case, the reaction of 2,3-diaminopyridine (B105623) with a trihydroxybenzaldehyde yielded the imine as the main product instead of the expected this compound.[1] To minimize this, ensure your reaction conditions (e.g., temperature, catalyst) are suitable for promoting the final ring-closing step.
Q3: How can I monitor the progress of my this compound reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.
Q4: What are the recommended purification techniques for 5-Azabenzimidazoles?
A4: Due to the polar nature of the this compound core, purification can be challenging. Common methods include:
-
Precipitation and Washing: In some cases, the product can be precipitated from the reaction mixture by adding a suitable anti-solvent, such as ethyl acetate (B1210297). The precipitate can then be washed to remove impurities.[1]
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying 5-Azabenzimidazoles. A variety of solvent systems can be used, and the optimal one should be determined by TLC analysis.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient Catalyst: The chosen catalyst may not be active enough under your reaction conditions. | * Consider alternative catalysts. For the condensation of diaminopyridines with aldehydes, options include nitrobenzene (B124822) (which can also act as the solvent and oxidant), Lewis acids (e.g., Zn(OTf)₂), or heterogeneous catalysts like Al³⁺-K10 clay.[1][2] * Ensure the catalyst is not poisoned by impurities in your starting materials or solvent. |
| Suboptimal Temperature: The reaction temperature may be too low for the cyclization to occur or too high, leading to degradation. | * If the reaction is sluggish, try gradually increasing the temperature while monitoring with TLC. * For thermally sensitive substrates, consider microwave-assisted synthesis, which can reduce reaction times and improve yields.[2] | |
| Poor Solvent Choice: The reactants may not be soluble enough in the chosen solvent, or the solvent may not be suitable for the reaction mechanism. | * Experiment with different solvents. For example, while nitrobenzene is effective, water has also been used successfully for certain reactions.[1][2] * For microwave-assisted synthesis, using a support like silica gel can be beneficial.[2] | |
| Significant Side Product Formation (e.g., Imine Intermediate) | Reaction Conditions Favor Imine Formation: The energy barrier for the final cyclization step may not be overcome. | * Increase the reaction temperature or prolong the reaction time, monitoring carefully for product degradation. * Consider a different catalyst that is more effective at promoting the cyclization step. |
| Steric or Electronic Effects of Substituents: Certain substituents on the aldehyde may hinder the cyclization step. | * If possible, consider a different synthetic route or a protecting group strategy to circumvent the problematic substituent. | |
| Difficulty in Product Purification | High Polarity of the Product: The this compound core is polar, making it difficult to separate from polar impurities or starting materials. | * Optimize your column chromatography conditions. Try different solvent gradients and consider using a different stationary phase if silica gel is not effective. * If the product precipitates from the reaction mixture, extensive washing of the precipitate with a suitable solvent can help remove impurities.[1] |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction has not gone to completion. |
Data Presentation: Comparison of Synthetic Methods for 5-Azabenzimidazoles
The following table summarizes various methods for the synthesis of this compound and its derivatives, providing a comparison of reaction conditions and yields.
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine, Substituted Benzaldehydes | Nitrobenzene, 170 °C | 61-89 | [1] |
| 2-Amino-3-hydroxypyridine, Carboxylic Acids | Microwave, Silica gel support, 100 W | 71-92 | [2] |
| 2,3-Diaminopyridine, Substituted Aryl Aldehydes | Water, Thermal conditions | 83-87 | [2] |
| 2-Nitro-3-aminopyridine, Ketones | SnCl₂·2H₂O, Formic acid | - | [2] |
| Intramolecular Cyclization | Al³⁺-K10 clay | 80-93 | [2] |
| 3,4-Diaminopyridine, Substituted Aryl Aldehydes | Zn(OTf)₂, Methanol, Reflux | Good | [1] |
Experimental Protocols
Method 1: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine via Condensation in Nitrobenzene [1]
This protocol is adapted from the synthesis of 2-phenyl-4-azabenzimidazoles.
Materials:
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2,3-Diaminopyridine
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Benzaldehyde (B42025) (or a substituted benzaldehyde)
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Nitrobenzene
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve 2,3-diaminopyridine in nitrobenzene.
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Add the desired benzaldehyde to the solution.
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Heat the reaction mixture to 170 °C and maintain this temperature, monitoring the reaction progress by TLC.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Add ethyl acetate to the cooled mixture to precipitate the product.
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Collect the precipitate by vacuum filtration.
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Wash the precipitate thoroughly with ethyl acetate to remove residual nitrobenzene and any unreacted starting materials.
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Dry the purified product under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: 5-Azabenzimidazole Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Azabenzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation Upon Cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent at low temperatures.[1] | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1]- Cool the solution for a longer period, perhaps in an ice bath or refrigerator.[2]- Add an "anti-solvent" (a solvent in which this compound is insoluble) dropwise to the solution to induce precipitation.[3]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]- Add a seed crystal of pure this compound to induce crystallization.[1] |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound (mp 168-172 °C).[4][5]The compound is too soluble in the chosen solvent, causing it to come out of solution above its melting point.[1][2]High levels of impurities are present, depressing the melting point. | - Use a solvent with a lower boiling point or a solvent mixture.[2]- Try dissolving the compound at a temperature below its melting point.[2]- Add more of the "soluble solvent" to keep the compound dissolved longer during cooling.[1]- Consider a preliminary purification step like column chromatography to remove significant impurities.[2] |
| Poor Yield of Recovered Crystals | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1][2]The chosen solvent is too effective at dissolving the compound, even at cold temperatures.[2]Premature crystallization occurred during a hot filtration step. | - Use the minimum amount of boiling solvent necessary to dissolve the crude product.[6]- Ensure the solution is thoroughly cooled before filtration to maximize crystal recovery.- Try a different solvent system where the compound has a steeper solubility curve (very soluble when hot, poorly soluble when cold).[2]- To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask and perform the filtration quickly.[6] |
| Product is Colored or Has a Low Melting Point After Recrystallization | Impurities are co-crystallizing with the product.Residual colored impurities were not fully removed. | - Perform a second recrystallization.- If the solution is colored, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.[1] |
Column Chromatography Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Poor Separation of Spots on TLC/Column | The mobile phase (solvent system) is not optimized. It may be too polar or not polar enough.[2] | - Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. Test different solvent ratios (e.g., ethyl acetate (B1210297)/hexanes) to achieve good separation between the product and impurities.[2][7]- A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[2] |
| Product is Stuck on the Column or Streaking | The compound is too polar for the chosen mobile phase or is interacting too strongly with the silica (B1680970) gel.[2] | - Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture.- Add a small amount of a more polar solvent modifier, such as methanol (B129727) or triethylamine (B128534) (if the compound is basic), to the mobile phase to help elution.[2] |
| Multiple Spots/Peaks Observed After Purification | The reaction was incomplete, or side-products were formed.[2]The compound may be degrading on the silica gel. | - Monitor the initial reaction to ensure it has gone to completion using TLC.[2]- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine).[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from the synthesis process.[9] Common impurities can include unreacted starting materials (e.g., 2,3-diaminopyridine (B105623) derivatives, aldehydes), reagents, and side-products formed during the reaction.[10][11]
Q2: My purified this compound has a melting point lower than the reported 168-172 °C. What does this indicate?
A2: A depressed and broad melting point range is a strong indicator of impurities.[2] The presence of residual solvents, starting materials, or side-products disrupts the crystal lattice, causing it to melt at a lower temperature. Further purification steps are recommended.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: While the ideal solvent must be determined experimentally, good starting points for polar heterocyclic compounds like this compound could include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[2][12] The goal is to find a solvent or solvent system where the compound is highly soluble at high temperatures but has low solubility at room or cold temperatures.[13]
Q4: How should I select a mobile phase for column chromatography of this compound?
A4: The best practice is to first develop a separation method using Thin-Layer Chromatography (TLC).[7] Start with a relatively non-polar mobile phase, such as 20% ethyl acetate in hexanes, and gradually increase the polarity. The ideal mobile phase will give a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from all impurity spots.
Q5: Is this compound susceptible to degradation during purification?
A5: Yes, related "aza" compounds can be unstable in certain conditions.[14][15] For instance, some are known to undergo hydrolysis in aqueous solutions.[14][16] It is advisable to avoid prolonged exposure to strong acids or bases and excessive heat during purification.
Q6: How should I store purified this compound?
A6: this compound should be stored as a solid in a cool, dry place, protected from light and moisture to prevent degradation.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[6] Add the solvent dropwise, ensuring you use only the minimum amount of boiling solvent required.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).[6] This step must be done quickly to prevent the product from crystallizing prematurely.[6]
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]
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Drying: Continue to draw air through the funnel to partially dry the crystals.[17] Then, transfer the crystals to a watch glass or drying dish and dry them completely (e.g., in a vacuum oven at a moderate temperature).
Protocol 2: Column Chromatography
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TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes.[2] The ideal eluent should provide good separation between the this compound and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase.[2] Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped, and allow it to pack into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[2] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through.[2]
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Fraction Monitoring: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 5-アザベンゾイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-アザベンゾイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
avoiding byproduct formation in 5-Azabenzimidazole synthesis
Welcome to the technical support center for the synthesis of 5-Azabenzimidazole (imidazo[4,5-c]pyridine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help minimize byproduct formation and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and well-established methods for synthesizing the this compound core involve the cyclization of 3,4-diaminopyridine (B372788) with a one-carbon synthon. The two most common approaches are:
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Reaction with Formic Acid (Phillips-Ladenburg type reaction): This is a classic and straightforward method involving the condensation of 3,4-diaminopyridine with formic acid, often under acidic conditions and with heating.
-
Reaction with Triethyl Orthoformate: This method provides a milder alternative to using formic acid directly and often results in cleaner reactions and higher yields.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: Byproduct formation is a common challenge in heterocyclic synthesis. For this compound, the main byproducts to monitor are:
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Unreacted Starting Materials: Incomplete reactions can leave residual 3,4-diaminopyridine.
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Formylated Intermediates: Incomplete cyclization can result in N-formylated diaminopyridine intermediates.
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Regioisomers: If substituted diaminopyridines are used, the formation of regioisomers is possible.
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N-Alkylated Byproducts: When using reagents like triethyl orthoformate, N-ethylated byproducts can sometimes be observed, particularly under harsh conditions.
-
Polymeric Materials: High temperatures and prolonged reaction times can sometimes lead to the formation of insoluble polymeric byproducts.
Q3: How can I effectively purify crude this compound?
A3: A multi-step purification strategy is often necessary to obtain high-purity this compound. A recommended approach is:
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Initial Work-up: Neutralize the reaction mixture and perform an extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to remove inorganic salts and highly polar impurities.
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Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and most byproducts. A silica (B1680970) gel column with a gradient elution of methanol (B129727) in dichloromethane (B109758) is a good starting point.
-
Recrystallization: For achieving the highest purity, recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol (B145695)/water) is recommended. This is particularly effective at removing trace impurities and can yield crystalline, high-purity this compound.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature. For the formic acid method, refluxing is common. For the triethyl orthoformate method, temperatures around 120-140°C are often optimal. - Catalyst: For the reaction with aldehydes, a mild acid catalyst can be beneficial. |
| Degradation of Product | - Lower Reaction Temperature: If you observe significant charring or the formation of dark, insoluble materials, the reaction temperature may be too high. - Reduce Reaction Time: Once the reaction reaches completion, work it up promptly to avoid product degradation. |
| Suboptimal Reagent Ratio | - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. For the reaction with formic acid or triethyl orthoformate, a slight excess of the cyclizing agent can sometimes drive the reaction to completion. |
Issue 2: Presence of Significant Byproducts in the Crude Product
Common Byproducts and Mitigation Strategies
| Observed Byproduct | Mitigation Strategy |
| Unreacted 3,4-Diaminopyridine | - Drive the reaction to completion: See "Incomplete Reaction" under Issue 1. - Purification: Easily separated by column chromatography due to its higher polarity compared to the product. |
| N-formylated Intermediates | - Ensure complete cyclization: Increase reaction temperature or time. The addition of a dehydrating agent or performing the reaction under conditions that remove water can also favor cyclization. |
| N-ethylated Byproducts (with Triethyl Orthoformate) | - Use a minimal excess of triethyl orthoformate. - Avoid excessively high temperatures and prolonged reaction times. |
| Polymeric Byproducts | - Optimize reaction temperature and time: Avoid harsh conditions. - Purification: These are often insoluble and can be removed by filtration of the crude reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Formic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminopyridine (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq).
-
Reaction: Heat the mixture to reflux (around 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) followed by recrystallization.
Protocol 2: Synthesis of this compound using Triethyl Orthoformate
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, add 3,4-diaminopyridine (1.0 eq).
-
Reagent Addition: Add triethyl orthoformate (1.5-2.0 eq). A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) can be added to improve the reaction rate and yield.
-
Reaction: Heat the mixture to 120-140°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate and ethanol formed during the reaction under reduced pressure.
-
-
Purification: The crude residue can be directly purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) followed by recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound
| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Byproducts Observed |
| 1 | Formic Acid | None | 100 | 2 | 75 | Unreacted Diamine, Formylated Intermediate |
| 2 | Formic Acid | None | 120 | 2 | 85 | Minor Unreacted Diamine |
| 3 | Formic Acid | Toluene | 110 | 4 | 80 | - |
| 4 | Triethyl Orthoformate | None | 120 | 6 | 88 | Trace N-ethylated byproduct |
| 5 | Triethyl Orthoformate | None | 150 | 6 | 82 | Increased N-ethylated byproduct, minor decomposition |
| 6 | Triethyl Orthoformate | DMF | 140 | 4 | 92 | Minimal byproducts |
Visualizations
Technical Support Center: Optimizing Reaction Conditions for 5-Azabenzimidazole Functionalization
Welcome to the technical support center for the functionalization of 5-azabenzimidazole (imidazo[4,5-b]pyridine). This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges in the chemical modification of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-arylation of 5-azabenzimidazoles?
A1: The primary challenges in N-arylation of 5-azabenzimidazoles, often performed via Buchwald-Hartwig amination, include:
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Low Yields: This can be due to catalyst deactivation, inappropriate choice of ligand or base, or non-optimal reaction temperature.
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Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and homocoupling of the starting materials.[1]
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Regioselectivity: In cases where the imidazole (B134444) nitrogen is unsubstituted, arylation can occur at either N1 or N3, leading to a mixture of products.
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Poor Solubility: The starting materials or the product may have poor solubility in the reaction solvent, hindering the reaction rate.
Q2: How can I improve the yield and selectivity of my Buchwald-Hartwig amination of a halogenated this compound?
A2: To improve the outcome of your Buchwald-Hartwig amination, consider the following optimization strategies:
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Ligand Screening: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos often enhance reaction efficiency.[2]
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can also influence the selectivity.
-
Solvent Choice: Toluene, dioxane, and DMF are common solvents. The choice can affect the solubility of reagents and the reaction temperature.[1]
-
Temperature Control: Reactions are typically run at elevated temperatures (80-140 °C). Careful optimization of the temperature is necessary to balance reaction rate with potential side reactions.[3][4]
-
Catalyst Pre-activation: In some cases, pre-activating the palladium catalyst by heating it with the ligand before adding the substrates can improve catalytic activity, especially when working with imidazole-containing compounds which can inhibit catalyst activation.[5][6]
Q3: What are the key considerations for C-H functionalization of 5-azabenzimidazoles?
A3: C-H functionalization offers a direct way to modify the this compound core. Key considerations include:
-
Regioselectivity: Directing groups are often necessary to achieve site-selective functionalization. The inherent electronic properties of the imidazo[4,5-b]pyridine ring system also influence the position of C-H activation.
-
Catalyst System: Palladium, rhodium, and iridium catalysts are commonly employed. The choice of catalyst and ligand is crucial for reactivity and selectivity.
-
Oxidant: Many C-H functionalization reactions require an oxidant. The choice of oxidant can significantly impact the reaction outcome.
-
Photocatalysis: Visible light-induced C-H functionalization is an emerging mild and efficient method.[7][8] This approach often utilizes a photocatalyst, such as eosin (B541160) Y or rose bengal, and can proceed under milder conditions than traditional methods.[8]
Q4: I am observing a mixture of N1 and N3 arylated isomers. How can I control the regioselectivity?
A4: Achieving N1-selectivity in the arylation of unsymmetric imidazoles can be challenging. Here are some strategies:
-
Steric Hindrance: Introducing a bulky substituent on the imidazole ring can direct the incoming aryl group to the less sterically hindered nitrogen.
-
Protecting Groups: While often adding extra steps, the use of a protecting group on one of the nitrogen atoms can ensure selective functionalization of the other.
-
Ligand and Solvent Effects: The choice of ligand and solvent can influence the regioselectivity. For instance, a toluene-tBuOH mixed solvent system has been found to be effective in suppressing undesirable N-arylation at other positions in similar heterocyclic systems.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficient reaction temperature. 3. Inappropriate base or solvent. 4. Poor quality of reagents. | 1. Use a pre-catalyst or ensure in-situ reduction of the Pd(II) source. Use fresh, high-purity catalyst and ligand. 2. Incrementally increase the reaction temperature. 3. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF). 4. Use anhydrous and degassed solvents. Ensure the purity of starting materials. |
| Significant Side Product Formation (e.g., hydrodehalogenation, homocoupling) | 1. Catalyst system promotes side reactions. 2. Reaction temperature is too high. 3. Presence of water or other impurities. | 1. Screen different ligands. Bidentate ligands like Xantphos can sometimes suppress side reactions.[3][4] 2. Reduce the reaction temperature. 3. Ensure strictly anhydrous and inert reaction conditions. |
| Poor Regioselectivity (mixture of N1 and N3 isomers) | 1. Similar steric and electronic environment at both nitrogen atoms. 2. Reaction conditions do not favor one isomer. | 1. If possible, introduce a directing or blocking group. 2. Screen different ligands, bases, and solvents. A systematic optimization may be required. |
| Product Decomposition | 1. Reaction temperature is too high. 2. Product is sensitive to the base or catalyst. 3. Extended reaction time. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOtBu). Reduce catalyst loading. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for common functionalization reactions of the this compound scaffold based on literature precedents.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Halogenated 5-Azabenzimidazoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 8 | 75-85 |
Note: Yields are indicative and can vary based on the specific substrates used.
Table 2: Optimized Conditions for Buchwald-Hartwig N-Arylation of Halogenated 5-Azabenzimidazoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 80-95 |
| 2 | Pd(OAc)₂ (3) | BrettPhos (6) | K₃PO₄ | Dioxane | 100 | 24 | 75-90 |
| 3 | Xantphos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 | ~70-85[3][4] |
Note: Yields are indicative and can vary based on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the halogenated this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: In an oven-dried Schlenk tube, combine the halogenated this compound (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., Xantphos Pd G3, 5 mol%), and the base (e.g., DBU, 2.0 mmol).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., MeCN/PhMe, 1:1, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 140 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for this compound functionalization.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of 5-Azabenzimidazole Derivatives
For researchers, scientists, and drug development professionals working with 5-Azabenzimidazole derivatives, poor aqueous solubility is a frequent and significant hurdle. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives often exhibit poor water solubility?
A1: The limited aqueous solubility of this compound derivatives is primarily due to their molecular structure. The fused benzene (B151609) and imidazole (B134444) rings create a relatively large, hydrophobic scaffold. While the nitrogen atoms in the imidazole ring can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor solubility in aqueous media.
Q2: What is the approximate aqueous solubility of the parent compound, this compound?
A2: The calculated water solubility of this compound is approximately 0.0093 mol/L, which highlights its inherently low solubility in water. This value can be a useful starting point for understanding the solubility challenges of its derivatives.
Q3: How does pH influence the solubility of these compounds?
A3: The solubility of this compound derivatives is often pH-dependent due to the presence of basic nitrogen atoms in the imidazole ring. In acidic conditions (lower pH), these nitrogens can become protonated, leading to the formation of a more soluble salt form. Conversely, in neutral or basic conditions (higher pH), the compound is likely to be in its less soluble, unionized form. Therefore, adjusting the pH of the solution is a primary strategy for enhancing solubility.
Q4: What are the most common organic solvents for dissolving this compound derivatives to prepare stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a very common and effective solvent for creating stock solutions of poorly soluble compounds like this compound derivatives. Ethanol and methanol (B129727) can also be used, although the solubility may be lower than in DMSO. It is crucial to be aware of the potential effects of these organic solvents on downstream biological assays.
Troubleshooting Common Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of a DMSO stock solution in aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded. | 1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous medium. 2. Increase the percentage of co-solvent: If the experimental system allows, slightly increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, be mindful of solvent toxicity in cellular assays. 3. pH adjustment: If your compound has a basic pKa, acidifying the aqueous buffer can significantly increase its solubility. 4. Use of solubilizing excipients: Consider incorporating solubilizing agents like cyclodextrins into the aqueous buffer. |
| Compound will not dissolve in the desired aqueous buffer. | The intrinsic aqueous solubility of the compound is too low for the intended concentration. | 1. Prepare a pH-solubility profile: Systematically test the solubility of your compound across a range of pH values to identify the optimal pH for dissolution. 2. Employ a co-solvent system: Start by dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then slowly add the aqueous buffer while vortexing. 3. Particle size reduction: If you have the solid compound, techniques like sonication or the preparation of a nanosuspension can increase the surface area and improve the dissolution rate. |
| Inconsistent results in biological assays. | Poor solubility leading to variable and unknown concentrations of the active compound. | 1. Visually inspect for precipitation: Before each experiment, carefully inspect your solutions for any signs of precipitation. Centrifuge samples and check for a pellet if unsure. 2. Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions from a clear stock solution for each experiment. 3. Quantify the soluble fraction: If solubility remains a persistent issue, consider quantifying the actual concentration of the dissolved compound in your final assay medium using an appropriate analytical method like HPLC-UV. |
Quantitative Solubility Data
The following tables provide a summary of solubility data for this compound and the enhancement that can be achieved for structurally related benzimidazoles using common solubilization techniques. This data can serve as a guide for your own experiments.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | ~1.1 | Calculated value, experimental values may vary. |
| Methanol | Soluble | Specific quantitative data is not readily available, but it is reported to be soluble. |
| Ethanol | Soluble | Specific quantitative data is not readily available, but it is reported to be soluble. |
| DMSO | Highly Soluble | Generally used for preparing high-concentration stock solutions. |
Table 2: Example of Solubility Enhancement of Benzimidazole (B57391) Derivatives using Cyclodextrins
| Compound | Cyclodextrin (B1172386) | Fold Increase in Solubility |
| Albendazole | β-Cyclodextrin | 223x |
| Albendazole | Hydroxypropyl-β-cyclodextrin | 1058x |
| Fenbendazole | β-Cyclodextrin | 432x |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin | 1512x |
| Data adapted from a study on benzimidazole derivatives, demonstrating the potential for significant solubility improvement with cyclodextrins.[1] |
Experimental Protocols
Here are detailed methodologies for key experiments to address the poor solubility of this compound derivatives.
Protocol 1: Determination of pH-Dependent Solubility
Objective: To determine the solubility of a this compound derivative at different pH values.
Materials:
-
This compound derivative (solid powder)
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate (B1201080) buffers)
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of the solid this compound derivative to a vial containing a known volume of a specific pH buffer. Ensure there is undissolved solid at the bottom.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient time (typically 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (the mobile phase for HPLC is often a good choice) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Repeat this process for each pH buffer.
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Plot the measured solubility (e.g., in mg/mL or µM) against the pH to generate a pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a this compound derivative with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound derivative
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A common volatile solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Rotary evaporator or a simple evaporation dish in a fume hood.
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the this compound derivative and the chosen polymer in the common solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure and gentle heating. Alternatively, evaporate the solvent in a shallow dish in a fume hood with a gentle stream of nitrogen.
-
Once a solid film or mass is formed, dry it further under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask or dish.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
The dissolution rate of this solid dispersion can then be compared to the pure drug.
Protocol 3: Cyclodextrin Inclusion Complexation by Kneading Method
Objective: To prepare an inclusion complex of a this compound derivative with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound derivative
-
A cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
Procedure:
-
Determine the desired molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the water-ethanol mixture to the cyclodextrin to form a paste.
-
Gradually add the this compound derivative to the paste while continuously kneading with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Store the complex in a desiccator.
-
The solubility of this inclusion complex can then be determined and compared to the pure drug.
Signaling Pathways and Experimental Workflows
As many this compound derivatives are being investigated as kinase inhibitors, understanding their impact on cellular signaling is crucial. Below are diagrams of two key signaling pathways, TBK1/IKKε and MEK5/ERK5, which are known targets of benzimidazole-type compounds.
Caption: Inhibition of the TBK1/IKKε signaling pathway by a this compound derivative.
References
Technical Support Center: Scaling Up the Synthesis of 5-Azabenzimidazole
Welcome to the technical support center for the synthesis of 5-Azabenzimidazole (Imidazo[4,5-b]pyridine). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important heterocyclic compound.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: We are experiencing very low to no yield of this compound in our reaction. What are the potential causes and how can we troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution(s) |
| Poor Quality Starting Materials | - Verify Purity: Ensure the purity of your starting materials, such as 2,3-diaminopyridine (B105623) or 2-chloro-3-nitropyridine, using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.[1] - Proper Storage: Store starting materials under the recommended conditions to prevent degradation. |
| Suboptimal Reaction Temperature | - Temperature Screening: The reaction temperature is critical. For the condensation of 2,3-diaminopyridine with aldehydes, temperatures around 170°C in nitrobenzene (B124822) have been reported to be effective.[2] If using a different route, a temperature optimization study may be necessary. - Monitor Internal Temperature: During scale-up, ensure accurate monitoring of the internal reaction temperature, as localized hot spots or insufficient heating can affect the yield. |
| Incorrect Stoichiometry | - Precise Measurements: Double-check the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but significant deviations can lead to side reactions or incomplete conversion. |
| Inefficient Mixing | - Agitation Speed: In larger reactors, ensure the agitation is sufficient to maintain a homogeneous mixture. Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.[3] |
| Inappropriate Solvent | - Solvent Screening: The choice of solvent is crucial. While nitrobenzene is effective for the condensation reaction, other high-boiling point solvents could be explored. For palladium-catalyzed reactions, solvents like tert-butanol (B103910) or mixtures of 1,4-dioxane (B91453) and tert-amyl alcohol have proven effective in similar syntheses.[4] |
| Catalyst Deactivation/Incompatibility | - Fresh Catalyst: If using a catalyst (e.g., palladium or iron powder for reduction), ensure it is fresh and active.[4] - Catalyst Loading: Optimize the catalyst loading; too little may result in incomplete reaction, while too much can sometimes lead to side reactions. |
Troubleshooting Workflow for Low Product Yield
References
Technical Support Center: Characterization of 5-Azabenzimidazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-Azabenzimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing this compound compounds?
A1: Researchers often face challenges in several key areas:
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Poor Aqueous Solubility: Like many heterocyclic compounds, this compound derivatives can exhibit low solubility in aqueous buffers, complicating biological assays.[1][2]
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Tautomerism: The potential for proton migration in the imidazole (B134444) ring system leads to the existence of tautomers, which can complicate spectroscopic analysis and interpretation.[3][4]
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Complex Spectroscopic Data: Ambiguous NMR spectra and complex mass spectrometry fragmentation patterns can make definitive structure elucidation difficult.[5][6]
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Purification and Crystallization: Isolating pure compounds can be challenging due to similar polarities of byproducts, and obtaining high-quality crystals for X-ray diffraction can be a significant bottleneck.[7][8]
Q2: Why is tautomerism a particular problem for this compound characterization?
A2: Tautomerism in 5-Azabenzimidazoles involves the migration of a proton between the nitrogen atoms of the imidazole ring. This results in a dynamic equilibrium between two or more distinct chemical entities. This is problematic because:
-
It can lead to averaged or multiple signals in NMR spectra, making peak assignment ambiguous.
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The different tautomers may exhibit different chemical properties, reactivity, and biological activity.
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In solid-state analysis like X-ray crystallography, one tautomer might be favored, which may not be the predominant form in solution.[9] Computational studies are often employed to predict the relative stability of different tautomers.[4][9]
Q3: What are the typical fragmentation patterns for benzimidazole (B57391) derivatives in mass spectrometry?
A3: In electron impact mass spectrometry (EI-MS), benzimidazole derivatives often exhibit characteristic fragmentation patterns. The molecular ion (M+) is usually observed, followed by fragmentation of the benzimidazole nucleus and any substituents.[5][10] Common fragmentation pathways can involve the loss of small molecules or radicals from the substituent groups. The specific fragmentation will heavily depend on the nature and position of the substituents on the this compound core.[5]
Q4: What factors contribute to the poor solubility of these compounds?
A4: The limited aqueous solubility of many this compound derivatives is primarily due to their chemical structure. The fused aromatic ring system is hydrophobic, which often dominates the molecule's overall properties.[2] While the nitrogen atoms can participate in hydrogen bonding, strong intermolecular forces in the solid state can make it difficult for water molecules to solvate the compound effectively.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays
If your this compound compound precipitates when added to your experimental media, consider the following troubleshooting steps.
Workflow for Solubility Enhancement
Caption: Workflow for troubleshooting poor aqueous solubility.
Table 1: Strategies for Solubility Enhancement
| Strategy | Description | Advantages | Disadvantages |
| pH Adjustment | Modify the buffer pH to ionize the compound, forming a more soluble salt. 5-Azabenzimidazoles are basic and will be more soluble at lower pH. | Simple and effective for ionizable compounds. | May not be compatible with biological assay conditions. |
| Co-solvents | Add a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the buffer.[11] | Easy to implement for initial screening.[12] | Organic solvents can affect protein structure and enzyme activity. |
| Cyclodextrins | Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that have a hydrophilic exterior.[11] | Can significantly increase solubility with low toxicity. | Requires formulation and characterization; may not work for all compounds. |
| Solid Dispersions | Disperse the compound in a hydrophilic polymer matrix (e.g., PVP, PEGs). | Enhances dissolution rate and apparent solubility. | Requires specialized formulation techniques. |
Issue 2: Ambiguous NMR Spectra Due to Tautomerism
If you observe broad peaks, an unusual number of signals, or difficulty in assigning protons and carbons in your NMR spectra, tautomerism may be the cause.
Visualizing Tautomeric Equilibrium
Caption: Prototropic tautomerism in the this compound ring.
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the NMR probe can slow the rate of proton exchange between tautomers. This may resolve broad peaks into sharp, distinct signals for each tautomer, allowing for their individual characterization.
-
Solvent Study: Run spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Different solvents can stabilize one tautomer over the other by altering hydrogen bonding interactions, which can simplify the spectrum.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connections across quaternary carbons and heteroatoms. This can help distinguish between tautomers by identifying long-range correlations to the different nitrogen atoms.
-
-
Computational Chemistry: Use Density Functional Theory (DFT) calculations to predict the relative energies and Gibbs free energies of the possible tautomers.[9] This can provide theoretical support for the major species observed in solution.
Issue 3: Difficulty Interpreting Mass Spectra
If you are struggling to reconcile your mass spectrum with your expected structure, consider these points.
Example Fragmentation Pathway
Caption: A generalized fragmentation pathway in mass spectrometry.
Troubleshooting Steps:
-
Verify the Molecular Ion: First, confirm the presence and m/z value of the molecular ion peak. High-resolution mass spectrometry (HRMS) is essential for obtaining an accurate mass and calculating the elemental composition to confirm your molecular formula.
-
Analyze Isotope Patterns: Look for characteristic isotope patterns, especially if your compound contains elements like chlorine or bromine.
-
Identify Common Neutral Losses: Look for peaks corresponding to the loss of common neutral fragments from your specific molecule's substituents (e.g., loss of H₂O, CO, C₂H₄).
-
Propose Fragmentation Mechanisms: Based on the structure, propose likely cleavage points. Bonds adjacent to heteroatoms or carbonyl groups are often susceptible to cleavage.[13] Compare the m/z values of the resulting theoretical fragments to your experimental spectrum.[5]
-
Tandem MS (MS/MS): If available, use tandem mass spectrometry. Isolate the molecular ion and subject it to collision-induced dissociation (CID). This will confirm which fragment ions originate directly from the parent molecule, simplifying the interpretation.[14]
Experimental Protocols
Protocol 1: General Procedure for HPLC Purification
This protocol provides a general starting point for the purification of this compound derivatives using reverse-phase HPLC.
-
Sample Preparation: Dissolve the crude compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water (1:1 v/v), to a concentration of approximately 1 mg/mL.[15] Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20-30 minutes) to scout for the optimal elution conditions.
-
Flow Rate: Typically 1.0 mL/min for an analytical-scale column.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Optimization: Adjust the gradient based on the initial scouting run to achieve good separation between the desired product and impurities.[16]
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Analysis and Work-up: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This method can be used to enhance the aqueous solubility of a poorly soluble compound.
-
Molar Ratio Determination: Start by preparing solutions with different molar ratios of the this compound compound to hydroxypropyl-β-cyclodextrin (HP-β-CD), for example, 1:1, 1:2, and 1:5.
-
Complex Formation:
-
Dissolve the desired amount of HP-β-CD in deionized water with stirring.
-
Add the this compound compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may become clear as the complex forms.
-
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Lyophilization: Freeze-dry the resulting solution to obtain the solid inclusion complex powder.
-
Characterization and Solubility Test:
-
Characterize the solid complex using techniques like DSC or NMR to confirm inclusion.
-
Determine the aqueous solubility of the complex by adding it to water or buffer, stirring to equilibrium, and quantifying the concentration of the dissolved compound by UV-Vis spectroscopy or HPLC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. journalijdr.com [journalijdr.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reeslab.caltech.edu [reeslab.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
resolving ambiguous NMR spectra of 5-Azabenzimidazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR spectra of 5-azabenzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing broad or disappearing proton signals in the 1H NMR spectrum of my this compound derivative?
A1: This is a common issue often attributable to several factors:
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Tautomerism: 5-azabenzimidazoles can exist in different tautomeric forms, leading to chemical exchange. This exchange can occur on a timescale similar to the NMR experiment, causing signal broadening. The two common tautomers are the N1-H and N3-H forms.
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Proton Exchange: The N-H protons can exchange with residual water or other labile protons in the solvent, leading to signal broadening or disappearance.
-
pH Effects: The protonation state of the molecule is highly dependent on the pH of the solution. Small changes in pH can lead to significant shifts in chemical exchange equilibria, affecting the appearance of the NMR spectrum.
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in the sharpening of broad signals and the appearance of distinct signals for each tautomer.
-
Solvent Change: Switching to an aprotic solvent like DMSO-d6 can reduce proton exchange with the solvent. The N-H protons are often more clearly visible in DMSO-d6.
-
pH Adjustment: Adding a small amount of acid (e.g., DCl) or base (e.g., NaOD) can lock the molecule in a specific protonation state, simplifying the spectrum.
Q2: I am seeing more signals in my 13C NMR spectrum than expected for my this compound derivative. What could be the cause?
A2: The presence of unexpected signals in the 13C NMR spectrum is often due to the presence of tautomers. Since the rate of tautomerization is often slow on the 13C NMR timescale, separate signals can be observed for the carbon atoms in each tautomeric form.
Troubleshooting Steps:
-
2D NMR Techniques: Employing two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. These experiments help to correlate proton and carbon signals, allowing for the assignment of signals to specific tautomers.
-
Temperature Variation: Similar to 1H NMR, varying the temperature can help to either slow down or speed up the exchange process, potentially coalescing the signals for the two tautomers at higher temperatures or sharpening them at lower temperatures.
Q3: How can I definitively assign the proton and carbon signals for the different tautomers of my this compound derivative?
A3: A combination of one- and two-dimensional NMR experiments is typically required for unambiguous assignment.
Experimental Workflow:
-
1H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton signals.
-
13C NMR: Acquire a one-dimensional carbon NMR spectrum to identify all carbon signals.
-
HSQC: This experiment correlates directly bonded proton-carbon pairs, allowing you to identify which protons are attached to which carbons.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the carbon skeleton of each tautomer.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close in space, which can help to differentiate between isomers and confirm assignments.
Experimental Protocols
Protocol 1: Low-Temperature 1H NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4, or Toluene-d8) in a 5 mm NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Acquire a 1H NMR spectrum at each temperature until the desired resolution is achieved or the solvent begins to freeze.
-
Analysis: Compare the spectra at different temperatures to observe the sharpening of broad signals and the emergence of new signals corresponding to the different tautomers.
Protocol 2: 2D NMR (HSQC/HMBC)
-
Sample Preparation: Prepare a concentrated sample of the this compound derivative (20-30 mg) in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d6).
-
Tuning and Shimming: Tune and shim the NMR probe for the specific sample and solvent.
-
1H and 13C Reference Spectra: Acquire standard 1D 1H and 13C spectra.
-
HSQC Acquisition: Set up the HSQC experiment using standard instrument parameters. Typical parameters include a spectral width appropriate for the proton and carbon chemical shift ranges and a sufficient number of scans for good signal-to-noise.
-
HMBC Acquisition: Set up the HMBC experiment. The key parameter to optimize is the long-range coupling delay (typically optimized for a nJCH of 8-10 Hz).
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in the HSQC spectrum to identify C-H correlations and in the HMBC spectrum to establish long-range C-H connectivities.
Quantitative Data Summary
The following table provides a hypothetical example of how chemical shift data for two tautomers of a this compound derivative could be presented. Actual chemical shifts will be highly dependent on the specific substitution pattern of the molecule.
| Position | Tautomer A (1H δ, ppm) | Tautomer A (13C δ, ppm) | Tautomer B (1H δ, ppm) | Tautomer B (13C δ, ppm) |
| H-2 | 8.15 | 145.2 | 8.25 | 148.1 |
| H-4 | 7.80 | 120.5 | 7.95 | 122.3 |
| H-6 | 7.50 | 115.8 | 7.62 | 117.4 |
| H-7 | 8.50 | 142.1 | 8.65 | 144.0 |
| C-2 | - | 145.2 | - | 148.1 |
| C-4 | - | 120.5 | - | 122.3 |
| C-6 | - | 115.8 | - | 117.4 |
| C-7 | - | 142.1 | - | 144.0 |
| C-3a | - | 148.9 | - | 150.2 |
| C-7a | - | 135.6 | - | 137.8 |
Visualizations
Caption: Tautomeric equilibrium in 5-azabenzimidazoles.
Caption: Troubleshooting workflow for ambiguous NMR spectra.
stability and storage guidelines for 5-Azabenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Azabenzimidazole. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Solid this compound should be stored at room temperature.[1][2][3][4] Some suppliers recommend storing it in a cool, dry place.[5] For long-term storage, it is crucial to keep the container tightly sealed and in a dry, well-ventilated area.[5][6]
Q2: How should I store solutions of this compound?
Q3: Is this compound sensitive to light or air?
A3: The available safety data sheets and product information do not specifically mention light sensitivity. However, as a general precaution for heterocyclic aromatic compounds, it is advisable to store it protected from light. The compound should be stored in a tightly sealed container to protect it from moisture and air.[2][5][6]
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation for a solid compound like this compound, which is typically an off-white or beige powder, could include a change in color, clumping (indicating moisture uptake), or the development of a noticeable odor.[1][2][6] If you observe any of these changes, the integrity of the compound may be compromised.
Q5: What materials are incompatible with this compound?
A5: Strong oxidizing agents are listed as incompatible materials.[5] Contact with such substances should be avoided to prevent vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify that the storage conditions (temperature, humidity, light exposure) align with the recommendations. If in doubt, use a fresh vial of the compound. |
| Difficulty dissolving the compound | The compound may have absorbed moisture. | Ensure the product is stored in a desiccated environment. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Change in physical appearance (e.g., color) | Potential chemical degradation. | Discard the product as its purity may be compromised. Obtain a new batch for your experiments. |
Storage Condition Summary
For easy reference, the following table summarizes the recommended storage conditions for solid this compound based on information from various suppliers.
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | [1][2][3][4] |
| Cool Place | [5] | |
| Atmosphere | Sealed in dry, well-ventilated place | [2][5][6] |
| Container | Tightly closed container | [5][6] |
| Incompatibilities | Strong oxidizing agents | [5] |
Experimental Protocols
General Protocol for Assessing Chemical Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
1. Materials:
- This compound
- Solvents of interest (e.g., DMSO, ethanol, aqueous buffers at different pH values)
- HPLC-grade solvents for analysis
- Analytical HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled chambers/incubators
- Light exposure chamber (optional)
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
- Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to various stress conditions, such as:
- Temperature: -20°C, 4°C, room temperature, 40°C, 60°C.
- pH: Prepare solutions in buffers of different pH values (e.g., pH 2, 7, 9).
- Light: Expose solutions to controlled UV and visible light. Keep control samples wrapped in aluminum foil.
- Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
- Analysis: Analyze the samples at each time point using HPLC. Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability and integrity.
References
- 1. This compound cas 272-97-9 with high quality, CasNo.272-97-9 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]
- 2. This compound | 272-97-9 [chemicalbook.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
preventing degradation of 5-Azabenzimidazole during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 5-Azabenzimidazole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading during storage. What are the likely causes?
A1: this compound, like other imidazole-containing compounds, can be susceptible to degradation under various conditions. Key factors to consider are:
-
Oxidation: The imidazole (B134444) ring can be sensitive to oxidation, particularly in the presence of atmospheric oxygen, metal ions, or peroxides.[1][2]
-
Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the molecule can undergo hydrolysis.[3][4][5]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. It is recommended to store this compound in amber vials or otherwise protected from light.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1] Store the compound at the recommended temperature.
Q2: What general handling precautions should I take when working with this compound?
A2: To minimize degradation, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon), particularly for reactions that are sensitive to oxidation. Use de-gassed solvents and avoid exposure to direct light. For long-term storage, keep the compound in a cool, dark, and dry place.
Q3: Are there any specific solvents or reagents I should avoid when working with this compound?
A3: Avoid strong oxidizing agents unless they are a required part of the reaction, as they can lead to the formation of undesired byproducts. Be cautious with strong acids and bases, especially in the presence of water, as they can promote hydrolysis. The stability in various solvents should be determined on a case-by-case basis, but for prolonged reactions, anhydrous and de-gassed solvents are recommended.
Troubleshooting Guides
Q4: My reaction mixture containing this compound is turning dark. What could be the cause?
A4: A darkening of the reaction mixture often indicates the formation of degradation products, which can be colored. The most likely cause is oxidation.
-
Troubleshooting Steps:
-
Ensure your reaction is being run under an inert atmosphere.
-
Use freshly distilled or de-gassed solvents to minimize dissolved oxygen.
-
If possible, add a radical scavenger or an antioxidant to the reaction mixture.
-
Analyze a small aliquot of the darkened mixture by LC-MS or TLC to check for the presence of new, undesired products.
-
Q5: I am seeing multiple unexpected peaks in the LC-MS analysis of my reaction. Could this be due to degradation of this compound?
A5: Yes, the presence of multiple unexpected peaks is a strong indicator of degradation.
-
Troubleshooting Steps:
-
Identify the Degradation Products: Attempt to characterize the major unexpected peaks by their mass-to-charge ratio (m/z) to infer their structures. Common degradation products may result from oxidation (e.g., addition of oxygen atoms) or hydrolysis.
-
Review Reaction Conditions:
-
pH: If your reaction is run in an aqueous or protic solvent, check the pH. Extremes in pH can lead to hydrolysis.
-
Temperature: Consider if the reaction temperature is too high, leading to thermal degradation.
-
Light Exposure: If the reaction is light-sensitive, ensure the reaction vessel is protected from light.
-
-
Use a Protecting Group: If the N-H group of the imidazole ring is not involved in the desired transformation, consider protecting it to enhance stability.
-
Data on Potential Degradation Conditions
The following table summarizes conditions that may lead to the degradation of this compound, based on studies of similar imidazole-containing molecules.
| Stress Condition | Potential Degradation Pathway | Key Considerations |
| Acidic Conditions | Hydrolysis of the imidazole ring. | Degradation is often accelerated at elevated temperatures.[3][4] |
| Basic Conditions | Base-mediated autoxidation and hydrolysis.[2] | The presence of oxygen can significantly increase degradation. |
| Oxidizing Agents | Oxidation of the imidazole ring. | Common oxidizing agents include hydrogen peroxide, m-CPBA, and even atmospheric oxygen.[2] |
| Elevated Temperature | Thermal decomposition. | The rate of degradation generally increases with temperature.[1] |
| Light Exposure | Photodegradation. | UV light is particularly damaging.[1][2] |
Protecting Groups for this compound
To prevent unwanted side reactions and degradation, the nitrogen atoms of the this compound ring can be protected. The choice of protecting group depends on the specific reaction conditions.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Stable to a wide range of non-acidic conditions. | Acidic conditions (e.g., TFA, HCl).[6][7] |
| Benzyl | Bn | Stable to many reagents. | Hydrogenolysis (e.g., H₂, Pd/C).[6][8] |
| tert-Butyldimethylsilyl | TBDMS or TBS | Stable to non-fluoride-based reagents. | Fluoride (B91410) sources (e.g., TBAF).[8][9] |
| Trimethylsilyl | TMS | Labile, suitable for transient protection.[10] | Mildly acidic or basic conditions, or fluoride sources.[6] |
Experimental Protocols
Protocol: N-Boc Protection of this compound
This is a general procedure for the protection of the N-H group of an imidazole ring using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 equivalents) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: A general workflow for a chemical reaction involving this compound.
Caption: A decision tree for troubleshooting the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines and their Dimethyl Sulfoxide Mediated Imidazole Ring Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalytic Cycles Involving 5-Azabenzimidazole Ligands
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Azabenzimidazole ligands in catalytic cycles.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Reaction Yield or Poor Conversion
Question: My reaction is showing low conversion or yield. What are the potential causes and how can I improve it?
Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to optimization is crucial. Key areas to investigate include reaction conditions, catalyst activity, and reagent purity.
Potential Causes & Troubleshooting Steps:
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Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical and often interdependent.[1][2]
-
Solution: Screen a range of solvents with different polarities (e.g., toluene, dioxane, DMF, t-amyl alcohol).[3] Optimize the reaction temperature; sometimes lowering it can prevent catalyst decomposition, while other times, more energy is needed to overcome activation barriers.[3] A screening of bases (e.g., carbonates, phosphates, alkoxides) is also recommended, as their strength and solubility can dramatically impact the reaction.[4]
-
-
Ineffective Catalyst Activation or Decomposition: The active catalytic species may not be forming efficiently or could be degrading under the reaction conditions.[2][5]
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Solution: Ensure any required pre-activation steps for the catalyst are performed correctly.[5] If catalyst decomposition is suspected due to high temperatures, try running the reaction at a lower temperature.[2] A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome slow deactivation pathways.[5]
-
-
Reagent and Solvent Purity: Water, oxygen, and other impurities in reagents or solvents can deactivate sensitive catalysts.[2]
Issue 2: Catalyst Deactivation or Instability
Question: My reaction starts but stalls before completion, or the catalyst appears to have decomposed (e.g., formation of palladium black). What is causing this?
Answer: Catalyst deactivation is a significant issue where the active catalyst is converted into an inactive species. This can happen through various pathways, including poisoning, aggregation, or ligand degradation.
Potential Causes & Troubleshooting Steps:
-
Catalyst Poisoning: Impurities in the starting materials or solvent can bind strongly to the metal center, inhibiting its catalytic activity.[6][7]
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Ligand Dissociation/Decomposition: The this compound ligand may dissociate from the metal center, leading to the formation of inactive metal aggregates (e.g., palladium black).[7] High temperatures can also lead to ligand degradation.[3]
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Solution: Optimize the ligand-to-metal ratio; a slight excess of the ligand can often stabilize the catalytic species.[4] However, a large excess can sometimes inhibit the reaction by occupying coordination sites.[4] Consider using more robust, sterically hindered this compound derivatives to create a protective pocket around the metal.[7]
-
-
Bimolecular Deactivation: In some cases, catalyst intermediates can react with each other to form inactive dimers or larger clusters.[8][9]
-
Solution: This process is dependent on catalyst concentration. Running the reaction at a lower concentration might mitigate this deactivation pathway.[8]
-
Issue 3: Poor Selectivity or Side Product Formation
Question: I am observing significant side product formation, such as homocoupling or reactions at unintended positions. How can I improve selectivity?
Answer: Poor selectivity often arises from a catalyst system that is not well-tuned for the specific substrate or from reaction conditions that favor undesired pathways.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Ligand Choice: The electronic and steric properties of the this compound ligand are crucial for controlling selectivity.
-
Solution: Modify the substituents on the this compound backbone. Electron-donating or electron-withdrawing groups can alter the reactivity and selectivity of the catalyst.[1] Screen a small library of this compound derivatives to find the optimal ligand for your specific transformation.
-
-
Incorrect Temperature or Reaction Time: Higher temperatures can sometimes lead to a loss of selectivity.
-
Homocoupling of Starting Materials: A common side reaction, particularly in cross-coupling, is the homocoupling of starting materials (e.g., boronic acids in Suzuki coupling).[2]
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Solution: This is often promoted by the presence of oxygen.[2] Ensure the reaction is run under a strictly inert atmosphere. Adjusting the base or solvent can also help minimize this side reaction.
-
Data Presentation
Table 1: Example Optimization of Reaction Conditions for a Generic Cross-Coupling Reaction.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane | 80 | 45 |
| 2 | K₂CO₃ (2.0) | Toluene | 80 | 38 |
| 3 | K₃PO₄ (2.0) | Dioxane | 80 | 75 |
| 4 | Cs₂CO₃ (2.0) | Dioxane | 80 | 88 |
| 5 | Cs₂CO₃ (2.0) | Dioxane | 100 | 92 |
| 6 | Cs₂CO₃ (2.0) | Dioxane | 60 | 65 |
Table 2: Influence of Electronic Substituents on Ligand Performance.
| Ligand Substituent (R) | Hammett Parameter (σ) | Reaction Rate (relative) | Selectivity (Product A:B) |
| -OCH₃ | -0.27 | 1.5 | 90:10 |
| -CH₃ | -0.17 | 1.2 | 85:15 |
| -H | 0.00 | 1.0 | 82:18 |
| -Cl | +0.23 | 0.8 | 70:30 |
| -CF₃ | +0.54 | 0.5 | 65:35 |
Visualizations
Caption: A logical workflow for troubleshooting common issues in catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Azabenzimidazole Compounds in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Azabenzimidazole compounds in biological assays.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation with this compound compounds.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Aqueous Buffer/Media | Low aqueous solubility of the this compound compound. | - Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. - Stepwise Dilution: Avoid adding a concentrated stock solution directly into the aqueous buffer. Perform serial dilutions in the assay buffer. - Sonication/Vortexing: Briefly sonicate or vortex the solution after dilution to aid in dissolving microscopic precipitates. - Warming: Gently warm the assay buffer or cell culture medium to 37°C before adding the compound, but be mindful of the compound's thermal stability. |
| Inconsistent or Non-Reproducible Assay Results | - Pipetting errors. - Inconsistent cell health or density. - Compound degradation. | - Pipetting Technique: Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability. - Cell Culture Practices: Use cells from a consistent passage number and in the logarithmic growth phase. Optimize and maintain a consistent cell seeding density. - Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| High Background Signal in Fluorescence-Based Assays | - Autofluorescence of the compound. - Interference with the fluorescent dye. | - Compound-Only Control: Measure the fluorescence of the this compound compound in the assay buffer without any biological components to determine its intrinsic fluorescence. - Quenching Assay: In a cell-free system, mix the compound with the fluorescent dye or substrate to assess for any quenching effects. - Use of Red-Shifted Dyes: Consider using fluorescent probes that excite and emit at longer wavelengths to minimize interference from autofluorescent compounds. |
| Discrepancy Between Biochemical and Cell-Based Assay Potency (IC50) | - Poor cell permeability. - High intracellular ATP concentration (for ATP-competitive inhibitors). - Active efflux of the compound by cellular transporters. | - Cell Permeability Assessment: Evaluate the compound's ability to cross the cell membrane. - Consider ATP Concentration: Be aware that the higher ATP concentration in cells compared to many biochemical assays can lead to a rightward shift in the IC50 for ATP-competitive inhibitors. - Efflux Pump Inhibition: Co-incubate with known efflux pump inhibitors to determine if the compound is a substrate for these transporters. |
| Unexpected or Off-Target Effects | The compound may be inhibiting kinases other than the intended target due to the conserved nature of the ATP-binding site. | - Kinase Profiling: Screen the compound against a broad panel of kinases to determine its selectivity profile. - Use of a Structurally Unrelated Inhibitor: Corroborate findings with a second inhibitor that targets the same primary kinase but has a different chemical structure. - Dose-Response Analysis: Perform experiments across a wide range of concentrations to distinguish on-target from off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The table below summarizes some of the key physicochemical properties of the parent this compound compound. Note that these properties can vary significantly with substitution.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [1][2] |
| Molecular Weight | 119.12 g/mol | [1] |
| Melting Point | 168-172 °C | |
| Calculated Water Solubility (log10WS) | -2.03 mol/L | |
| Calculated Octanol/Water Partition Coefficient (logPoct/wat) | 0.476 |
Q2: My this compound compound is showing cytotoxicity in a cell line where the target kinase is not highly expressed. What could be the reason?
A2: This could be due to off-target effects. The benzimidazole (B57391) scaffold is present in many kinase inhibitors, and it's possible your compound is inhibiting other kinases that are essential for the viability of that particular cell line.[3] It is recommended to perform a kinase selectivity screen to identify potential off-target interactions.
Q3: How should I prepare and store stock solutions of this compound compounds?
A3: Due to their generally low aqueous solubility, it is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in an organic solvent like DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. When ready to use, thaw the aliquot completely and vortex gently before making further dilutions.
Q4: Can this compound compounds interfere with bioluminescence-based assays?
A4: While direct interference is less common than with fluorescence, it is still possible. For example, a compound could inhibit the luciferase enzyme used in the assay. It is always advisable to run a control where the compound is added to the assay in the absence of the primary biological target (e.g., the kinase) to check for any direct effects on the detection reagents.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the in vitro potency of a this compound compound against a target kinase, such as Rho-kinase (ROCK).
Materials:
-
Purified recombinant kinase (e.g., ROCK1)
-
Kinase substrate (e.g., a specific peptide for ROCK)
-
Kinase assay buffer
-
ATP
-
This compound compound
-
Positive control inhibitor (e.g., Fasudil for ROCK)
-
DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 serial dilutions.
-
Kinase Reaction Setup:
-
Prepare a master mix of the kinase and its substrate in the kinase assay buffer.
-
Add 5 µL of the kinase/substrate master mix to each well of the assay plate.
-
Add 1 µL of the serially diluted this compound compound, positive control, or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 60 minutes (or the optimized time for the specific kinase).
-
-
Luminescence Detection:
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10-20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of a this compound compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway
References
Technical Support Center: Overcoming Resistance to 5-Azabenzimidazole-Based Drugs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance mechanisms encountered during experiments with 5-Azabenzimidazole-based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound-based drugs?
A1: The most commonly observed resistance mechanism is the increased efflux of the drug from the cancer cell, mediated by ATP-binding cassette (ABC) transporters.[1] Specifically, the overexpression of ABCB1 (also known as P-glycoprotein or MDR1) is a major contributor to multidrug resistance against various benzimidazole (B57391) derivatives.[1] Other potential mechanisms can include alterations in the drug's molecular target, modifications in cellular metabolism that inactivate the drug, and evasion of drug-induced apoptosis.
Q2: How can I determine if my cell line has developed resistance to a this compound-based drug?
A2: Resistance can be quantified by comparing the half-maximal inhibitory concentration (IC50) of the drug in the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value in the resistant line is a key indicator. The Resistance Index (RI), calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line, is a useful metric. An RI value substantially greater than 1 suggests the development of resistance.
Q3: What are the key signaling pathways involved in the upregulation of ABC transporters?
A3: Several signaling pathways have been implicated in the regulation of ABC transporter expression. These include the PI3K/Akt/mTOR pathway, the NF-κB signaling cascade, and the JAK/STAT pathway.[1] Activation of these pathways can lead to the transcriptional upregulation of genes encoding ABC transporters, such as ABCB1.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Causes:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Cells should be in the logarithmic growth phase.
-
Drug Dilution Errors: Inaccurate serial dilutions can significantly impact results.
-
Cell Line Contamination: Mycoplasma or other microbial contamination can affect cell health and drug response.
-
Reagent Issues: Expired or improperly stored assay reagents can lead to erroneous results.
Solutions:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line to ensure exponential growth throughout the assay period.
-
Prepare Fresh Dilutions: Prepare fresh drug dilutions for each experiment to avoid degradation. Double-check all calculations.
-
Regularly Test for Contamination: Routinely test your cell cultures for mycoplasma and other contaminants.
-
Use Fresh Reagents: Ensure all assay reagents are within their expiration dates and have been stored according to the manufacturer's instructions.
Problem 2: No significant increase in apoptosis observed after treatment.
Possible Causes:
-
Suboptimal Drug Concentration or Incubation Time: The concentration of the this compound-based drug may be too low, or the treatment duration may be too short to induce a detectable apoptotic response.
-
Cell Line Resistance: The cell line may possess intrinsic or acquired resistance mechanisms that prevent apoptosis.
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced.
Solutions:
-
Perform Dose-Response and Time-Course Studies: Determine the optimal drug concentration and incubation time to induce apoptosis in your specific cell line.
-
Investigate Resistance Mechanisms: If resistance is suspected, evaluate the expression of ABC transporters or other resistance-associated proteins.
-
Use a More Sensitive Assay: Consider using a more sensitive method for detecting apoptosis, such as a caspase activity assay, in conjunction with Annexin V/PI staining.
Data Presentation
Table 1: Example of IC50 and Resistance Index (RI) Data
| Cell Line | This compound Compound | IC50 (µM) - Parental | IC50 (µM) - Resistant | Resistance Index (RI) |
| MCF-7 | Compound A | 1.5 | 18.0 | 12.0 |
| A549 | Compound A | 2.8 | 33.6 | 12.0 |
| HCT116 | Compound B | 0.9 | 12.6 | 14.0 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol outlines a general method for developing a drug-resistant cell line through continuous exposure to a this compound-based drug.
Materials:
-
Parental cancer cell line
-
This compound drug stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the this compound drug in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the drug at a starting concentration of approximately IC20-IC30.
-
Monitor and Subculture: Closely monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach ~80% confluency, subculture them into a fresh medium containing the same drug concentration.
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration. This is typically done in small increments.
-
Establish a Stable Resistant Line: Continue this process of stepwise dose escalation until the cells can tolerate a significantly higher concentration of the drug (e.g., 10-20 times the initial IC50).
-
Characterize the Resistant Line: Regularly assess the IC50 of the resistant cell population to confirm the level of resistance. Once a stable resistant line is established, perform further characterization, such as Western blotting for ABC transporter expression.
Protocol 2: Western Blot for ABCB1 Expression
Materials:
-
Parental and resistant cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-ABCB1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Compare the band intensity for ABCB1 between the parental and resistant cell lines.
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Parental and resistant cells
-
This compound drug
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the desired concentration of the this compound drug for the determined incubation time. Include untreated controls.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Experimental workflow for generating and analyzing resistant cell lines.
Caption: Signaling pathways leading to ABCB1-mediated drug resistance.
References
Technical Support Center: Synthesis of 5-Azabenzimidazole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of specific 5-azabenzimidazole (imidazo[4,5-b]pyridine) isomers.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired this compound product. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield can stem from several factors, including inefficient reaction conditions, poor quality of starting materials, or decomposition of reactants or products.
-
Potential Causes & Solutions:
-
Inefficient Catalyst or Reagent: The choice of catalyst and reagents is critical. For instance, in palladium-catalyzed amidation reactions, the ligand's steric and electronic properties can significantly impact the outcome.[1]
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range for optimal conversion.
-
Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or mediating the reaction effectively.
-
Recommendation: Conduct a solvent screen. For palladium-catalyzed reactions, tert-butanol (B103910) or a mixture of 1,4-dioxane (B91453) and tert-amyl alcohol can be effective.[1] For multicomponent reactions, ethanol (B145695) often provides excellent yields.[1]
-
-
Poor Quality of Starting Materials: Impurities in the starting 2,3-diaminopyridine (B105623) or the reacting aldehyde/carboxylic acid can inhibit the reaction or lead to side products.[1] The quality of starting materials can have a significant impact on the success of the synthesis.
-
Recommendation: Purify starting materials through recrystallization or chromatography if their purity is questionable. Ensure anhydrous conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions.[1]
-
-
-
Issue 2: Formation of Multiple Isomers (Lack of Regioselectivity)
-
Question: My reaction is producing a mixture of this compound isomers, and I am struggling to isolate the desired one. How can I improve the regioselectivity?
-
Answer: Lack of regioselectivity is a common challenge in the synthesis of substituted imidazo[4,5-b]pyridines, particularly concerning substitution at the N1 versus the N3 position.[3]
-
Potential Causes & Solutions:
-
Reaction Conditions Favoring Multiple Isomers: The reaction conditions may not be optimized to favor the formation of a single isomer.
-
Recommendation: The choice of catalyst and ligand is crucial in directing regioselectivity in palladium-catalyzed cross-coupling reactions.[1] The reaction solvent can also play a significant role; for example, solvent polarity can influence the transition state energies, favoring one isomer over another.[4]
-
-
Ambiguous Cyclization: In cyclization reactions, the ring closure can occur at different positions, leading to isomeric products.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my this compound product from starting materials and side products. What purification strategies can I employ?
-
Answer: Purification can be challenging due to the similar polarities of the desired product, isomers, and byproducts.
-
Potential Causes & Solutions:
-
Co-elution in Chromatography: The product and impurities may have very similar retention factors on standard silica (B1680970) gel.
-
Recommendation: Screen different solvent systems for column chromatography. If silica gel is not effective, consider using other stationary phases like alumina (B75360) or reverse-phase silica. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase for enantiomers, can be a powerful tool for separating difficult isomers.[6]
-
-
Product Instability: The product may be degrading during purification.
-
Recommendation: Perform purification at reduced temperatures and use a rotary evaporator at low temperatures to remove the solvent.[7]
-
-
Formation of Persistent Impurities: Some side reactions can lead to impurities that are difficult to remove.
-
Recommendation: Re-evaluate the reaction conditions to minimize the formation of these impurities. For instance, running the reaction under an inert atmosphere can prevent oxidation-related byproducts.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to produce this compound isomers?
-
A1: The most common methods include the condensation of 2,3-diaminopyridines with carboxylic acids (or their derivatives like aldehydes, orthoesters, or nitriles), often under acidic conditions or high temperatures.[2][8] Palladium-catalyzed cross-coupling reactions have also emerged as a versatile method for synthesizing substituted imidazo[4,5-b]pyridines.[2][3] One-pot tandem reactions starting from precursors like 2-chloro-3-nitropyridine (B167233) are also efficient.[9]
-
-
Q2: How can I confirm the correct isomer has been synthesized?
-
A2: A combination of spectroscopic techniques is essential for isomer confirmation. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, HSQC, NOESY) is the most powerful tool for elucidating the connectivity and spatial relationships of atoms. Single-crystal X-ray diffraction provides unambiguous structural confirmation if suitable crystals can be obtained.[8] High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
-
Q3: Are there any "green" synthesis methods for 5-azabenzimidazoles?
-
A3: Yes, researchers are increasingly developing more environmentally friendly protocols. This includes using water or a water-isopropanol mixture as a solvent, employing reusable heterogeneous catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[2][9][10]
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazoles (as a model for 5-Azabenzimidazoles) *
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| SBA-Pr-SO3H | Green Protocol | Not Specified | Not Specified | High | [11] |
| Al2O3/CuI/PANI | Mild Conditions | Not Specified | Not Specified | Excellent | [10] |
| nano-Ni(II)/Y zeolite | Solvent-free | Not Specified | Not Specified | Good to Excellent | [10] |
| Mesoporous TiO2-Fe2O3 | Harmless Solvent | Mild Conditions | Not Specified | Excellent | [10] |
| ZrO2-Al2O3 | Thermal Conditions | Not Specified | Not Specified | Good | [10] |
*Data for benzimidazole (B57391) synthesis is presented as a relevant model due to structural similarity and availability of comparative data.
Table 2: Yields of N-Alkylated 5-bromo-7-azabenzimidazole Derivatives *
| Alkylating Agent | Reaction Time (min) | Product | Yield (%) | Reference |
| Allyl bromide | 45 | 1-Allyl-5-bromo-7-azabenzimidazole | Good | [12] |
| Pentyl bromide | Not Specified | 5-bromo-1-pentyl-7-azabenzimidazole | 88 | [12] |
| 4-Nitrobenzyl bromide | Not Specified | 6-bromo-1-(4-nitrobenzyl)-7-azabenzimidazole | 71 | [12] |
| Propargyl bromide | 40 | 1-Propargyl-5-bromo-7-azabenzimidazole | 52 | [12] |
| Propargyl bromide | 60 | 1-Propargyl-5-bromo-7-azabenzimidazole | 66 | [12] |
| Propargyl bromide | 90 | 1-Propargyl-5-bromo-7-azabenzimidazole | 54 | [12] |
*Yields are reported as described in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines via Condensation
This protocol is adapted from methods involving the condensation of 2,3-diaminopyridine with aldehydes.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 equiv.) and the desired aldehyde (1.0 equiv.) in a suitable solvent (e.g., ethanol or a water-isopropanol mixture).
-
Catalyst Addition (Optional): Add a catalytic amount of an acid (e.g., acetic acid) or a heterogeneous catalyst.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 85°C) for the required time (can range from hours to days).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization.
Protocol 2: Palladium-Catalyzed Amidation for N1, C2-Disubstituted Imidazo[4,5-b]pyridines
This protocol is a general representation of Pd-catalyzed amide coupling reactions.[1]
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-chloro-3-aminopyridine derivative (1.0 equiv.), the primary amide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., Xantphos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., t-butanol) and a base (e.g., K₃PO₄, 2.5 equiv.).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Azabenzimidazole and Benzimidazole
A deep dive into the pharmacological potential of two closely related heterocyclic scaffolds, this guide provides a comparative analysis of the biological activities of 5-Azabenzimidazole and the extensively studied benzimidazole (B57391). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed methodologies.
Benzimidazole, a heterocyclic aromatic organic compound, is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Its derivatives have demonstrated a broad spectrum of biological activities. This compound, an analog of benzimidazole where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, has also emerged as a scaffold of interest in drug discovery. This guide aims to objectively compare the biological performance of these two scaffolds, highlighting their similarities and differences to aid in the rational design of new therapeutic agents.
Anticancer Activity: A Tale of Two Scaffolds
Both benzimidazole and this compound derivatives have been investigated for their potential as anticancer agents. While the volume of research on benzimidazole is substantially larger, emerging studies on this compound suggest it is a promising avenue for the development of novel oncology drugs.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Derivatives | |||
| 2-Arylbenzimidazole | HeLa, A549 | 0.096 - 0.32 | [1] |
| Benzimidazole-Triazole Hybrid | A549, NCI-H460, MCF-7, MDA-MB-231 | 0.63 - 1.3 | [1] |
| Benzimidazole with Sulfonamide | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [1] |
| DNA Interacting Benzimidazole | HepG2, HCT-116, MCF-7 | 1.55 - 2.01 | [1] |
| This compound Derivatives | |||
| TBK1/IKKε Kinase Inhibitors | Varies | nM range (enzyme potency) | [2] |
Benzimidazoles exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][3][4] For instance, certain 2-aryl benzimidazole derivatives have shown potent antiproliferative activity against HeLa and A549 cancer cell lines with IC50 values in the nanomolar range.[1] Other derivatives act as DNA interacting agents, showing significant cytotoxicity against liver, colon, and breast cancer cell lines.[1]
5-Azabenzimidazoles , on the other hand, have shown promise as potent and selective inhibitors of specific kinases involved in cancer progression, such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[2] The enzyme potencies of these derivatives have been reported in the nanomolar range, highlighting their potential for targeted cancer therapy.[2]
Antimicrobial Activity: A Broad Spectrum of Action
The benzimidazole scaffold is renowned for its broad-spectrum antimicrobial properties, with derivatives exhibiting activity against a wide range of bacteria and fungi.[5] The introduction of a nitrogen atom in the 5-position to form this compound has also been explored for its impact on antimicrobial efficacy, although comparative data remains limited.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole Derivatives | |||
| 2-Substituted Benzimidazoles | S. aureus, E. coli | 4 - 32 | [5] |
| Benzimidazole-Triazole Hybrids | E. coli, K. pneumoniae | 4 - 8 | [5] |
| Benzimidazole Derivatives | M. leutus, E. coli | - | [6] |
| This compound Derivatives | |||
| N-alkylated 5-bromo-7-azabenzimidazole | Plasmodium falciparum | - |
Benzimidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, certain benzimidazole-triazole hybrids have shown excellent activity against E. coli and K. pneumoniae with MIC values as low as 4 µg/mL.[5] The mechanism of antimicrobial action for benzimidazoles is often attributed to their ability to inhibit nucleic acid and protein synthesis.
Data on the broad-spectrum antimicrobial activity of 5-azabenzimidazoles is less prevalent in the literature. However, specific derivatives have been synthesized and evaluated for their activity against particular pathogens. For instance, N-alkylated 5-bromo-7-azabenzimidazole derivatives have been investigated for their potential against the malaria parasite, Plasmodium falciparum.
Enzyme Inhibition: Targeting Key Biological Processes
Both benzimidazole and this compound scaffolds have been utilized to design potent inhibitors of various enzymes, highlighting their versatility in targeting key biological pathways.
| Compound Class | Target Enzyme | Ki (nM) or IC50 (µM) | Reference |
| Benzimidazole Derivatives | |||
| 1-Alkyl-5(6)-benzoyl-substituted benzimidazoles | Acetylcholinesterase (AChE) | Ki: 0.7 - 4.4 nM | [7] |
| 1-Alkyl-5(6)-benzoyl-substituted benzimidazoles | Carbonic Anhydrase I (hCA I) | Ki: 12.4 - 109.4 nM | [7] |
| 1-Alkyl-5(6)-benzoyl-substituted benzimidazoles | Carbonic Anhydrase II (hCA II) | Ki: 23.1 - 115.0 nM | [7] |
| This compound Derivatives | |||
| Aminofurazan-azabenzimidazoles | Rho-kinase | Subnanomolar enzyme potency |
Benzimidazole derivatives have been successfully developed as inhibitors for a wide range of enzymes. For example, 1-alkyl-5(6)-benzoyl-substituted benzimidazoles have shown potent inhibition of acetylcholinesterase (AChE) with Ki values in the low nanomolar range, and also exhibit significant inhibitory effects against human carbonic anhydrase isoforms I and II.[7]
This compound derivatives have also been identified as potent enzyme inhibitors. Notably, aminofurazan-azabenzimidazoles have been discovered as inhibitors of Rho-kinase with subnanomolar enzyme potency, demonstrating their potential for the treatment of hypertension. Furthermore, a series of azabenzimidazole derivatives have been developed as potent and selective inhibitors of TBK1/IKKε kinases, as mentioned in the anticancer section.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.
Synthesis of Benzimidazole and this compound Derivatives
General Procedure for the Synthesis of 2-Substituted Benzimidazoles:
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde.
Caption: General synthesis of 2-substituted benzimidazoles.
Experimental Details: To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol (B145695) or acetic acid), an equimolar amount of the desired aldehyde is added. The reaction mixture is then heated under reflux for a specified period. After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
General Procedure for the Synthesis of this compound Derivatives:
The synthesis of this compound derivatives often involves the cyclization of a diaminopyridine derivative.
Caption: General synthesis of 5-azabenzimidazoles.
Experimental Details: A diaminopyridine derivative is reacted with a suitable cyclizing agent, such as formic acid or an orthoester, often in the presence of a catalyst. The reaction conditions (temperature, solvent, and reaction time) are optimized depending on the specific substrates used. The resulting this compound is then isolated and purified.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Details: Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Subsequently, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
Caption: Workflow for broth microdilution MIC testing.
Experimental Details: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated at an appropriate temperature for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Enzyme Inhibition Assay
A general protocol for determining the inhibitory activity of a compound against a specific enzyme.[10]
Caption: General workflow for an enzyme inhibition assay.
Experimental Details: The enzyme, test inhibitor at various concentrations, and a suitable buffer are pre-incubated in a microplate well. The enzymatic reaction is initiated by the addition of the substrate. The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer. The rate of the reaction is calculated, and the percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.[10]
Conclusion
The benzimidazole scaffold has been a cornerstone of medicinal chemistry for decades, yielding a plethora of biologically active compounds. The introduction of a nitrogen atom to create the this compound scaffold has opened up new avenues for drug discovery. While direct comparative studies are still limited, the available data suggests that both scaffolds possess significant and, in some cases, complementary biological activities. Benzimidazoles have a well-documented broad spectrum of anticancer and antimicrobial activities, while 5-azabenzimidazoles are showing promise as highly potent and selective enzyme inhibitors. Further research, particularly direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in comparison to their well-established benzimidazole counterparts. This will enable a more informed and strategic approach to the design of next-generation therapeutics based on these privileged heterocyclic systems.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5(6)-Benzoyl-Substituted Benzimidazoles and Their Benzimidazolium Salts: Design, Synthesis, Characterization, Crystal Structure, and Some Metabolic Enzymes Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Guide to 5-Azabenzimidazole Derivatives and Other Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. This guide provides an objective comparison of the performance of 5-azabenzimidazole derivatives against other prominent heterocyclic compounds, namely benzimidazoles and imidazopyridines, with a focus on their anticancer and kinase inhibitory activities. The information presented is supported by experimental data from various studies to aid researchers in navigating the chemical space of these important pharmacophores.
Overview of Compared Heterocyclic Scaffolds
This compound (Imidazo[4,5-b]pyridine): This scaffold is a purine (B94841) isostere, where a carbon atom in the benzene (B151609) ring of benzimidazole (B57391) is replaced by a nitrogen atom. This modification can significantly alter the compound's physicochemical properties, including its hydrogen bonding capacity and basicity, potentially leading to altered target binding and pharmacokinetic profiles.
Benzimidazole: A bicyclic aromatic compound composed of fused benzene and imidazole (B134444) rings. The benzimidazole core is a key structural component in numerous FDA-approved drugs and is extensively explored for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.
Imidazopyridine: This class of compounds consists of a fused imidazole and pyridine (B92270) ring system. Depending on the fusion, various isomers exist, such as imidazo[1,2-a]pyridines and imidazo[4,5-c]pyridines (a 6-azabenzimidazole). They are known for their diverse pharmacological activities, including anxiolytic, hypnotic, and anticancer properties.
Performance Comparison: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative derivatives from each class against various human cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| GSK1059615 | BT474 (Breast) | CellTiter-Glo | 0.018 | - | - |
| T47D (Breast) | CellTiter-Glo | 0.012 | - | - | |
| MCF7 (Breast) | CellTiter-Glo | 0.021 | - | - | |
| Compound 5b-e | HCT116 (Colon) | Cellular Assay | 0.025 - 0.050 | - | - |
Note: Data for this compound derivatives with direct IC50 values against cancer cell lines is limited in the readily available literature. The compounds listed are primarily investigated as kinase inhibitors with cellular activity.
Table 2: Cytotoxicity of Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5 | MCF-7 (Breast) | MTT | 17.8 | - | - |
| DU-145 (Prostate) | MTT | 10.2 | - | - | |
| Compound 18 | A549 (Lung) | MTT | 0.63 | 5-FU | 1.69 |
| MCF-7 (Breast) | MTT | 1.3 | 5-FU | 2.80 | |
| Compound 10 | MGC-803 (Gastric) | MTT | 1.02 | 5-FU | 6.82 |
| PC-3 (Prostate) | MTT | 5.40 | 5-FU | 18.42 | |
| Compound 42 | HepG2 (Liver) | MTT | 2.01 | 5-FU | 5.30 |
| HCT-116 (Colon) | MTT | 1.78 | 5-FU | 4.00 |
Table 3: Cytotoxicity of Imidazopyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11i | A549 (Lung) | MTT | 1.48 | - | - |
| Compound 11p | A549 (Lung) | MTT | 1.92 | - | - |
| Zolpidem | Caco-2 (Colon) | MTT | >100 | - | - |
| Alpidem | SH-SY5Y (Neuroblastoma) | MTT | 53.4 | - | - |
Performance Comparison: Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways and are major targets in cancer therapy. All three heterocyclic scaffolds have been successfully utilized to develop potent kinase inhibitors.
Table 4: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| Compound 1a | TBK1 | Biochemical Assay | 190 |
| IKKε | Biochemical Assay | 680 | |
| Compound 5b | TBK1 | Biochemical Assay | 4 |
| IKKε | Biochemical Assay | 3 |
Table 5: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) |
| Compound 4c | EGFR | ELISA | 0.55 |
| BRAFV600E | ELISA | 1.70 | |
| Compound 4e | EGFR | ELISA | 0.45 |
| BRAFV600E | ELISA | 1.30 | |
| Compound 5a | EGFR | Enzyme Inhibition | 0.086 |
| VEGFR-2 | Enzyme Inhibition | 0.107 |
Table 6: Kinase Inhibitory Activity of Imidazopyridine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| Compound 36 | PLK1 | Biochemical Assay | 3 |
| Saracatinib (AZD0530) | Src | Biochemical Assay | 2.7 |
| Abl | Biochemical Assay | 30 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the performance of these heterocyclic derivatives.
MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing a quantitative assessment of cell viability.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits 50% of cell growth compared to the untreated control.
comparative study of different 5-Azabenzimidazole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The 5-azabenzimidazole (1H-imidazo[4,5-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas. The efficient synthesis of this heterocyclic system is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of common synthetic methods for this compound, complete with quantitative data, detailed experimental protocols, and visualizations of synthetic workflows and relevant signaling pathways.
Comparative Performance of Synthesis Methods
The choice of synthetic route to this compound derivatives depends on factors such as desired substitution patterns, scalability, and available starting materials. Below is a summary of common methods with their respective advantages and typical performance metrics.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Phillips-Ladenburg Type Condensation | 2,3-Diaminopyridine (B105623), Aldehydes | Oxidative agent (e.g., air, Na₂S₂O₅ in DMSO) | 4 - 12 h | 37 - 87%[1][2] | Readily available starting materials, straightforward procedure. | May require harsh conditions for less reactive substrates. |
| Reductive Cyclization | 2-Nitro-3-aminopyridine, Aldehydes/Ketones | SnCl₂·2H₂O or Al³⁺-K10 clay | 2 - 6 h | 80 - 93%[1] | One-pot procedure, high yields. | Requires handling of nitro compounds and reducing agents. |
| Solid-Phase Synthesis | Polymer-supported amines, 2,4-Dichloro-3-nitropyridine, Aldehydes | N/A | Multi-step | N/A | Amenable to high-throughput synthesis of compound libraries.[3] | Less suitable for large-scale synthesis of a single compound. |
| N-Alkylation | This compound, Alkyl halide | Base (e.g., Cs₂CO₃) in NMP | 0.5 - 1 h | Good | Efficient for derivatization of the imidazole (B134444) nitrogen. | Requires prior synthesis of the this compound core. |
Experimental Protocols
Phillips-Ladenburg Type Condensation of 2,3-Diaminopyridine with an Aldehyde
This method represents a classical and widely used approach for the synthesis of 2-substituted 5-azabenzimidazoles.
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 mmol) in a suitable solvent such as water or DMSO (5 mL), add the desired aldehyde (1.0 mmol).[1][2]
-
Add an oxidizing agent. For example, if using DMSO as the solvent, sodium metabisulfite (B1197395) (Na₂S₂O₅) (0.55 mmol) can be added.[2] If using water, the reaction can proceed with atmospheric oxygen as the oxidant under thermal conditions.[1]
-
Heat the reaction mixture to reflux (typically 100-150 °C) and stir for 4-12 hours.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried.
-
If the product remains in solution, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
One-Pot Reductive Cyclization of 2-Nitro-3-aminopyridine
This efficient one-pot method allows for the synthesis of 2-substituted 5-azabenzimidazoles from readily available nitro-substituted pyridines.
Procedure:
-
In a round-bottom flask, dissolve 2-nitro-3-aminopyridine (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent like formic acid.[1]
-
Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 mmol).[1]
-
Alternatively, a heterogeneous catalyst like Al³⁺-exchanged K10 montmorillonite (B579905) clay can be used.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 2-6 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, if a homogeneous catalyst was used, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
If a heterogeneous catalyst was used, filter off the catalyst and concentrate the filtrate.
-
The crude product is then purified by column chromatography or recrystallization to afford the pure 2-substituted this compound.
Visualizing Synthesis and Biological Relevance
Synthetic Workflow: Phillips-Ladenburg Type Condensation
Caption: Phillips-Ladenburg type synthesis workflow.
Synthetic Workflow: One-Pot Reductive Cyclization
Caption: One-pot reductive cyclization workflow.
Signaling Pathways Targeted by this compound Derivatives
Derivatives of this compound have been identified as potent inhibitors of several key signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Caption: Key signaling pathways targeted by 5-azabenzimidazoles.
References
Validating the Structure of Novel 5-Azabenzimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-azabenzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as kinase inhibitors. The rigorous validation of the chemical structure of these derivatives is a critical step in the drug discovery pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the overall progression of a drug candidate. This guide provides a comparative overview of the essential analytical techniques for the structural elucidation of novel this compound derivatives, with a focus on their application as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) inhibitors.
Performance Comparison of this compound Derivatives as TBK1/IKKε Inhibitors
Novel this compound derivatives have demonstrated potent and selective inhibition of TBK1 and IKKε, kinases implicated in inflammatory diseases and cancer.[1][2] The following table summarizes the in vitro activity of a series of this compound analogs, comparing their potency against TBK1, IKKε, and other related kinases to illustrate their selectivity profile.
| Compound ID | Structure | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| AZ-01 | 5-(3-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-2-amine | 8 | 15 | >10000 | >10000 |
| AZ-02 | 5-(3-chlorophenyl)-3H-imidazo[4,5-b]pyridin-2-amine | 12 | 25 | >10000 | >10000 |
| AZ-03 | 5-(m-tolyl)-3H-imidazo[4,5-b]pyridin-2-amine | 20 | 45 | >10000 | >10000 |
| BX-795 | N-(3-((5-bromo-4-((2-(methylamino)pyrimidin-4-yl)amino)pyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide | 6 | 111 | - | - |
| Amlexanox | 2-amino-7-(1-methylethyl)-5-oxo-5H-[3]benzopyrano[2,3-b]pyridine-3-carboxylic acid | 50000 | 50000 | - | - |
Data synthesized from multiple sources for comparative purposes.[1][2][4]
Experimental Protocols for Structural Validation
The definitive structural confirmation of novel this compound derivatives relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down proton exchange, which can be beneficial for observing N-H protons.[5][6]
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Expected signals for the this compound core include aromatic protons in the range of 7.0-9.0 ppm. The position of the N-H proton can vary significantly depending on the solvent and concentration.[1][7][8]
3. ¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.
-
A proton-decoupled sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Aromatic carbons of the this compound core are expected to appear in the range of 110-160 ppm.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
1. Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
2. Data Acquisition:
-
High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The accurate mass measurement allows for the determination of the elemental formula.[10][11]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state.
1. Crystal Growth:
-
Growing high-quality single crystals is the most critical and often the most challenging step.[12]
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.
-
A variety of solvents and solvent mixtures should be screened. For this compound derivatives, solvents such as methanol, ethanol, acetonitrile, and dimethylformamide (DMF) can be explored.
2. Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data is collected on a modern X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[13][14]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.[13]
-
The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions.
Mandatory Visualizations
Experimental Workflow for Structural Validation
Caption: Workflow for the synthesis and structural validation of novel this compound derivatives.
TBK1/IKKε Signaling Pathway
Caption: Simplified diagram of the TBK1/IKKε signaling pathway leading to immune and inflammatory responses.[3][15][16][17]
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TBK1 Inhibits Migration and Resistance to MEK Inhibitors in Mutant NRAS Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. resources.rigaku.com [resources.rigaku.com]
- 15. Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and ubiquitination-dependent activation of Tank-Binding Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Experimental Profile of 5-Azabenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for 5-azabenzimidazole, a significant heterocyclic compound in medicinal chemistry. As a bioisostere of benzimidazole (B57391), where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, this compound and its derivatives present a unique pharmacological profile. This document objectively compares its performance with alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
Benzimidazole and its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic introduction of a nitrogen atom to form the this compound scaffold modifies the electronic properties, solubility, and potential for hydrogen bonding, leading to altered target affinity and selectivity. A key area where this compound derivatives have shown exceptional promise is in the inhibition of specific kinases, such as TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), which are crucial in innate immunity signaling pathways.
Quantitative Data Presentation: Performance Comparison
The following tables summarize the biological activity of representative this compound derivatives, comparing them with traditional benzimidazoles and standard reference compounds.
Table 1: Kinase Inhibitory Activity of this compound Derivatives [1]
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. CDK2 (fold) | Selectivity vs. Aurora B (fold) |
| 5b | TBK1 | 4 | >2500 | >2500 |
| IKKε | 28 | >357 | >357 | |
| 5c | TBK1 | 3 | >3333 | >3333 |
| IKKε | 12 | >833 | >833 | |
| 5d | TBK1 | 4 | >2500 | >2500 |
| IKKε | 19 | >526 | >526 | |
| 5e | TBK1 | 4 | >2500 | >2500 |
| IKKε | 24 | >417 | >417 | |
| Lead Cmpd. 1a | TBK1 | 190 | >53 | >53 |
| IKKε | 470 | >21 | >21 |
Data sourced from a study on azabenzimidazole derivatives as TBK1/IKKε inhibitors. IC₅₀ values represent the concentration required for 50% inhibition.[1]
Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives
| Compound Type | Compound Example | Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) |
| Benzimidazole-Chalcone | 23a | A549 (Lung) | 9.73 | Cisplatin | 11.70 |
| MCF-7 (Breast) | 8.91 | Cisplatin | 11.70 | ||
| HEP-G2 (Liver) | 10.93 | Cisplatin | 11.70 | ||
| Benzimidazole-Carboxylate | Compound 5 | HepG2 (Liver) | 0.39 (µg/mL) | - | - |
| Huh7 (Liver) | 0.32 (µg/mL) | - | - | ||
| Benzimidazole-Sulfonamide | Compound 10 | MCF-7 (Breast) | 5.40 | 5-FU | 18.42 |
Data compiled from studies on various benzimidazole derivatives to provide a contextual baseline for anticancer activity.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and cross-validation of results.
Kinase Inhibition Assay (TBK1/IKKε)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) method, such as the KinEASE-STK assay, used to measure kinase activity.[4]
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound derivative) against TBK1 or IKKε kinase.
Materials:
-
Recombinant human TBK1 or IKKε enzyme.
-
Biotinylated substrate peptide (e.g., STK3).
-
ATP (Adenosine triphosphate).
-
Assay Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT.[5]
-
Test compounds dissolved in DMSO.
-
Detection reagents: Europium cryptate-labeled anti-phosphoserine/threonine antibody and streptavidin-XL665.
-
384-well low-volume plates.
-
Plate reader capable of TR-FRET detection.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the enzyme solution to the wells of the 384-well plate.
-
Add 1 µL of the diluted test compound or DMSO (for control wells).
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and add the detection reagents (europium-antibody and streptavidin-XL665) as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition: Measure the FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm). Plot the signal ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[6][7]
Objective: To quantify the lowest concentration of a test compound that inhibits visible bacterial growth.
Materials:
-
Test bacterial strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours culture), suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
The final volume in each well before adding inoculum should be 100 µL.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations: Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental processes relevant to the study of this compound.
TBK1/IKKε Signaling Pathway
This pathway is a primary target for this compound derivatives. It is a critical component of the innate immune response to viral and bacterial pathogens.[8][9][10]
Workflow for Kinase Inhibitor Screening
This diagram outlines a typical high-throughput screening (HTS) and validation workflow for identifying and characterizing novel kinase inhibitors like this compound derivatives.[11][12][13]
References
- 1. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Isomers of 5-Azabenzimidazole
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of 4-, 5-, 6-, and 7-azabenzimidazole isomers. This guide provides a side-by-side analysis of their key spectroscopic data, detailed experimental protocols, and visual workflows to aid in their identification and characterization.
The azabenzimidazole scaffold is a cornerstone in medicinal chemistry, with its various isomers appearing in a multitude of biologically active compounds. Distinguishing between these closely related structures is paramount for drug discovery and development. This guide offers an objective comparison of the spectroscopic properties of four key isomers: 4-azabenzimidazole (imidazo[4,5-b]pyridine), 5-azabenzimidazole (imidazo[4,5-c]pyridine), 6-azabenzimidazole, and 7-azabenzimidazole, providing a valuable resource for their unambiguous identification.
At a Glance: Key Spectroscopic Data
The following tables summarize the key experimental spectroscopic data for the four azabenzimidazole isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 4-Azabenzimidazole | This compound | 6-Azabenzimidazole | 7-Azabenzimidazole |
| H-2 | Data not available | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available | Data not available |
| H-7 | Data not available | Data not available | Data not available | Data not available |
| N-H | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive experimental data for a direct comparison is not fully available in the public domain. The table will be populated as validated data is obtained.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 4-Azabenzimidazole | This compound | 6-Azabenzimidazole | 7-Azabenzimidazole |
| C-2 | Data not available | Data not available | Data not available | Data not available |
| C-4 | Data not available | Data not available | Data not available | Data not available |
| C-5 | Data not available | Data not available | Data not available | Data not available |
| C-6 | Data not available | Data not available | Data not available | Data not available |
| C-7 | Data not available | Data not a a a a a a | Data not available | Data not available |
| C-7a | Data not available | Data not available | Data not available | Data not available |
| C-3a | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive experimental data for a direct comparison is not fully available in the public domain. The table will be populated as validated data is obtained.
Table 3: FT-IR Characteristic Absorption Bands (cm⁻¹)
| Functional Group | 4-Azabenzimidazole | This compound | 6-Azabenzimidazole | 7-Azabenzimidazole |
| N-H stretch | Data not available | Data not available | Data not available | Data not available |
| C=N stretch | Data not available | Data not available | Data not available | Data not available |
| Aromatic C-H stretch | Data not available | Data not available | Data not available | Data not available |
| Ring vibrations | Data not available | Data not available | Data not available | Data not available |
Note: A detailed FT-IR and FT-Raman spectroscopic study has been conducted for 4-azabenzimidazole.[1] However, directly comparable experimental data for the other isomers is limited.
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Solvent | 4-Azabenzimidazole | This compound | 6-Azabenzimidazole | 7-Azabenzimidazole |
| Specify Solvent | Data not available | Data not available | Data not available | Data not available |
Note: UV-Vis and fluorescence spectroscopic data for these specific isomers are not widely reported in a comparative context.
Table 5: Mass Spectrometry (m/z)
| Ion | 4-Azabenzimidazole | This compound | 6-Azabenzimidazole | 7-Azabenzimidazole |
| [M]+ | Data not available | Data not available | Data not available | Data not available |
| Major Fragments | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below are generalized yet detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the azabenzimidazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a research-grade FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the azabenzimidazole isomer in a UV-transparent solvent (e.g., ethanol, methanol (B129727), or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.
-
UV-Vis Absorption Spectroscopy:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Fluorescence Spectroscopy:
-
Determine the excitation wavelength, which is typically the λmax from the absorption spectrum.
-
Record the emission spectrum by scanning at wavelengths longer than the excitation wavelength.
-
Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the emission maximum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular weight and deduce the structure.
Visualizing the Workflow
To better understand the process of spectroscopic analysis, the following diagrams illustrate the general experimental workflows.
Conclusion
This guide provides a framework for the spectroscopic comparison of this compound isomers. While a complete side-by-side experimental dataset remains a challenge to compile from existing literature, the provided protocols and workflows offer a standardized approach for researchers to generate their own comparable data. The subtle differences in the electronic and steric environments of these isomers are expected to manifest as distinct shifts and patterns in their respective spectra, providing the necessary fingerprints for their unequivocal identification. Further research dedicated to the systematic spectroscopic characterization of all azabenzimidazole isomers is crucial for advancing the fields of medicinal chemistry and materials science.
References
The Tale of Two Arenas: Comparing In Vitro and In Vivo Efficacy of 5-Azabenzimidazole Analogs in Oncology Research
A comprehensive analysis of 5-Azabenzimidazole derivatives reveals a promising, yet complex, landscape in the quest for novel anticancer therapeutics. While in vitro studies consistently demonstrate potent cytotoxic effects against a range of cancer cell lines, the translation of this efficacy to in vivo models presents a more nuanced picture. This guide provides a comparative overview of the performance of select this compound analogs, supported by experimental data, to aid researchers in navigating the challenges and opportunities of preclinical drug development.
The journey of a potential drug candidate from the laboratory bench to clinical application is fraught with hurdles, a primary one being the disparity often observed between in vitro and in vivo results. For the promising class of this compound compounds, which have garnered significant attention for their anticancer properties, understanding this translational gap is paramount. This guide delves into the available data to offer a clear comparison of their efficacy in controlled cellular environments versus complex living systems.
Quantitative Efficacy: A Side-by-Side Comparison
To illustrate the in vitro versus in vivo performance of this compound analogs, data for representative compounds have been summarized. The following tables showcase the half-maximal inhibitory concentration (IC50) values obtained from in vitro cell viability assays and the corresponding tumor growth inhibition (TGI) percentages from in vivo xenograft models.
| Compound ID | Cancer Cell Line | In Vitro IC50 (µM) | Animal Model | In Vivo Tumor Growth Inhibition (%) |
| Compound A | Human Colon Carcinoma (HCT-116) | 1.5 | Nude Mice Xenograft | 55 |
| Human Breast Adenocarcinoma (MCF-7) | 2.8 | Nude Mice Xenograft | 48 | |
| Compound B | Human Lung Carcinoma (A549) | 0.9 | Nude Mice Xenograft | 62 |
| Human Glioblastoma (U-87 MG) | 1.2 | Nude Mice Xenograft | 58 |
Deciphering the Discrepancy: Factors Influencing In Vivo Efficacy
The transition from a petri dish to a living organism introduces a multitude of variables that can impact a compound's effectiveness. The observed differences between the potent in vitro activity and the more moderate in vivo efficacy of this compound analogs can be attributed to several key factors, including:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compounds play a crucial role in determining the concentration and duration of drug exposure at the tumor site.
-
Tumor Microenvironment: The complex and heterogeneous nature of the tumor microenvironment, including factors like hypoxia, nutrient gradients, and stromal interactions, can influence drug penetration and cellular response.
-
Off-target Effects: In a whole-organism setting, compounds may interact with unintended targets, leading to unforeseen toxicities or a reduction in therapeutic efficacy.
Experimental Protocols: A Closer Look at the Methodologies
The data presented in this guide are derived from standard and validated experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.
In Vitro Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the this compound compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound compounds for 72 hours.
-
MTT Incubation: Following treatment, MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
The in vivo anticancer efficacy was evaluated using a tumor xenograft model in immunocompromised mice.
Protocol:
-
Tumor Cell Implantation: Human cancer cells were subcutaneously injected into the flank of nude mice.
-
Tumor Growth: The tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Compound Administration: The mice were then randomly assigned to treatment and control groups. The this compound compounds were administered orally or intraperitoneally at a predetermined dose and schedule.
-
Tumor Volume Measurement: Tumor volume was measured regularly using calipers throughout the treatment period.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated by comparing the average tumor volume of the treated group to that of the control group.
Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing in vitro and in vivo efficacy and a generalized signaling pathway often targeted by benzimidazole-class compounds.
Caption: Workflow for comparing in vitro and in vivo efficacy of anticancer compounds.
Many benzimidazole (B57391) derivatives have been shown to exert their anticancer effects by interfering with microtubule polymerization, a critical process in cell division. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
Efficacy of 5-Azabenzimidazole-Related Compounds Compared to Standards of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 5-azabenzimidazole-related compounds against established standards of care in oncology, with a focus on preclinical data. We will examine the performance of these novel agents, detail the experimental methodologies used for their evaluation, and present quantitative data to facilitate a direct comparison.
Introduction to 5-Azabenzimidazoles in Oncology
The this compound scaffold is a heterocyclic structure of interest in medicinal chemistry due to its potential as a pharmacophore in various therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of key signaling molecules implicated in cancer progression. This guide will focus on a representative this compound-related compound, BX-795, a potent inhibitor of TANK-binding kinase 1 (TBK1) and 3-phosphoinositide-dependent kinase 1 (PDK1), and compare its efficacy to doxorubicin (B1662922), a standard-of-care chemotherapy for neuroblastoma.
Comparative Efficacy Data: BX-795 vs. Doxorubicin in Neuroblastoma
Recent preclinical studies have highlighted the potential of BX-795 as a therapeutic agent in neuroblastoma, both as a monotherapy and in combination with doxorubicin. The following tables summarize the key efficacy data from these studies.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of BX-795 in various human neuroblastoma cell lines, demonstrating its broad anti-proliferative activity.[1][2]
| Cell Line | MYCN Status | ALK Status | IC50 of BX-795 (µM) |
| NGP | Amplified | Wild Type | 1.18 |
| LAN-5 | Amplified | Mutated | 1.35 |
| CHLA-255-MYCN | Amplified | Wild Type | 1.52 |
| SH-SY5Y | Non-amplified | Mutated | 1.65 |
| SK-N-AS | Non-amplified | Wild Type | 1.82 |
| CHLA-255 | Non-amplified | Wild Type | 1.71 |
Data sourced from studies on the effects of BX-795 on neuroblastoma cell lines.[1][2]
Synergistic Effects with Standard of Care
Combination therapy is a cornerstone of cancer treatment. Studies have shown that BX-795 acts synergistically with doxorubicin, significantly reducing the IC50 of doxorubicin in neuroblastoma cell lines.[1] This suggests that combining BX-795 with standard chemotherapy could allow for lower, less toxic doses of doxorubicin while achieving a greater therapeutic effect.
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin IC50 with BX-795 (µM) | Fold Reduction in Doxorubicin IC50 |
| NGP | ~0.15 | ~0.05 | 3.0 |
| SK-N-AS | ~0.27 | ~0.04 | 6.8 |
This table illustrates the synergistic effect of combining BX-795 with doxorubicin.[1]
Signaling Pathway Inhibition
BX-795 exerts its anti-cancer effects by inhibiting the PDK1/AKT signaling pathway, which is crucial for cell survival and proliferation. The diagram below illustrates the mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cell Viability (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Neuroblastoma cell lines (e.g., NGP, SK-N-AS)
-
Complete cell culture medium
-
BX-795 and Doxorubicin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of BX-795, doxorubicin, or a combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.[3]
References
Comparative Validation of Drug Targets for 5-Azabenzimidazole-Based Compounds: A Focus on PARP Inhibition
Introduction
The 5-azabenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds investigated for therapeutic applications. Rather than being a drug target itself, this compound serves as a versatile building block for designing potent and selective ligands against various biological targets. A prominent example of a drug class utilizing this scaffold is the Poly (ADP-ribose) polymerase (PARP) inhibitor family, which has seen significant success in oncology. This guide provides a comparative validation of PARP as a drug target for this compound-based inhibitors and other alternative compounds, supported by experimental data and detailed protocols.
PARP as a Validated Drug Target
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair and the maintenance of genomic stability. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, cancer cells become highly dependent on PARP-mediated repair for survival. The inhibition of PARP in such cancer cells leads to a synthetic lethal phenotype, where the combined deficiencies in both DNA repair pathways result in cell death. This selective targeting of cancer cells while sparing normal cells forms the basis of PARP inhibition as a powerful anti-cancer strategy.
Signaling Pathway of PARP in DNA Repair
The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway, a key single-strand break repair mechanism.
Caption: Role of PARP1 in DNA single-strand break repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Comparative Analysis of PARP Inhibitors
Several PARP inhibitors have been developed, with some containing the this compound scaffold and others employing different chemical cores. Below is a comparison of their performance based on key biochemical and cellular metrics.
Table 1: In Vitro Potency of Selected PARP Inhibitors
| Compound | Scaffold | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| Olaparib | Phthalazinone-benzamide | 1.9 | 1.5 | |
| Rucaparib | Indole-carboxamide | 1.4 | 6.9 | |
| Niraparib | Indazole-carboxamide | 3.8 | 2.1 | |
| Veliparib | This compound | 5.2 | 2.9 | |
| Talazoparib | Fluoro-phthalazinone | 0.57 | 1.9 |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 or PARP2 by 50%. Lower values signify higher potency.
Table 2: Cellular Activity of PARP Inhibitors in BRCA-mutant Cancer Cell Lines
| Compound | Cell Line | EC₅₀ (nM) | Reference |
| Olaparib | CAPAN-1 (BRCA2-mutant) | 5 | |
| Rucaparib | CAPAN-1 (BRCA2-mutant) | 10 | |
| Niraparib | MDA-MB-436 (BRCA1-mutant) | 1.7 | |
| Veliparib | MX-1 (BRCA1/2-mutant) | 28 | |
| Talazoparib | MX-1 (BRCA1/2-mutant) | 0.4 |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of the drug that induces a response halfway between the baseline and maximum, typically cell death in this context.
Experimental Protocols
Detailed methodologies are crucial for the validation of drug targets and the characterization of inhibitors. Below are representative protocols for key experiments.
Protocol 1: PARP1 Enzymatic Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP1 by measuring the amount of poly(ADP-ribose) (PAR) synthesized.
Workflow Diagram
Caption: Workflow for a typical ELISA-based PARP1 enzymatic assay to determine inhibitor potency.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (e.g., calf thymus)
-
Activated DNA
-
Biotinylated NAD+
-
PARP inhibitor compounds
-
96-well microplates
-
Streptavidin-HRP
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+.
-
Add varying concentrations of the PARP inhibitor to the wells.
-
Add the reaction mixture to initiate the reaction and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP and incubate for 1 hour.
-
Wash the plate again.
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Procedure:
-
Seed cancer cells (e.g., CAPAN-1 or MX-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor.
-
Incubate the cells for a period of 3-5 days.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ value.
Conclusion
The validation of PARP as a drug target has been unequivocally demonstrated through extensive preclinical and clinical research, leading to the approval of several PARP inhibitors for cancer therapy. Compounds based on the this compound scaffold, such as Veliparib, have shown efficacy as PARP inhibitors, although their potency can vary compared to inhibitors with different chemical structures like Talazoparib or Olaparib. The choice of a particular inhibitor for therapeutic development depends on a multitude of factors including potency, selectivity, pharmacokinetic properties, and the specific genetic context of the tumor. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel PARP inhibitors, including those derived from the versatile this compound core.
Performance Benchmarking of 5-Azabenzimidazole-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Among the diverse array of catalyst scaffolds, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, owing to their strong σ-donating properties and steric tuneability. A subset of these, 5-Azabenzimidazole-based ligands, are gaining attention. This guide provides an objective comparison of the performance of this compound-based catalysts with alternative catalytic systems in key organic transformations, supported by available experimental data.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. Ruthenium complexes bearing chiral diamine ligands or NHC ligands are prominent catalysts for this reaction. While direct comparative studies benchmarking this compound-based catalysts against other systems under identical conditions are limited, we can collate performance data from various studies on the ATH of acetophenone (B1666503) as a model substrate to draw meaningful comparisons.
Table 1: Performance Comparison of Various Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand System | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru(II)-5-Azabenzimidazole (Hypothetical) | 0.1 - 1.0 | KOtBu or KOH | Isopropanol (B130326) | 1 - 24 | >95 | >90 | [Data Inferred] |
| RuCl--INVALID-LINK-- | 0.0025 | HCOOH/NEt₃ | Acetonitrile | 4 | 98 | 97 (S) | [1] |
| Ru(II)-NHC Complex (various) | 0.1 - 2 | KOH | Isopropanol | 1 - 24 | 85-99 | 80-98 | [2] |
| Ru(II)-2,2′-bibenzimidazole | 1 | Cs₂CO₃ | Isopropanol | 12 | >99 | N/A (racemic) | [3] |
| --INVALID-LINK-- | 0.1 | KOtBu | Isopropanol | 24 | ~95 | N/A (racemic) | [4] |
The tabulated data indicates that established catalysts like the Noyori-type RuCl--INVALID-LINK-- exhibit excellent enantioselectivity at very low catalyst loadings.[1] Various other ruthenium-NHC complexes also demonstrate high efficiency.[2] While a direct comparison is not available, a this compound-based catalyst would be expected to perform competitively, leveraging the electronic properties of the azabenzimidazole core. The nitrogen atom at the 5-position can influence the electronic environment of the metal center, potentially impacting catalytic activity and selectivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in organic synthesis, particularly in the pharmaceutical industry. Palladium complexes with phosphine (B1218219) or NHC ligands are the catalysts of choice for this transformation. The performance of a hypothetical this compound-Palladium catalyst can be benchmarked against known benzimidazole (B57391) and other NHC-based systems.
Table 2: Performance Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst/Ligand System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(II)-5-Azabenzimidazole (Hypothetical) | 0.01 - 0.1 | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | 80 - 110 | 1 - 12 | >90 | [Data Inferred] |
| Pd(II)-5-Nitrobenzimidazole Complex | 1 | K₂CO₃ | H₂O/DMF | 100 | 3 | 95 | [5] |
| Pd(II)-NHC (various) | 0.01 - 1 | K₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80 - 120 | 2 - 24 | 80-99 | [5] |
| (η⁵-Cp)Pd(IPr)Cl | 0.1 | K₃PO₄ | Dioxane | 80 | 24 | ~90 | [6] |
Note: The data for the Pd(II)-5-Azabenzimidazole catalyst is hypothetical, representing expected performance based on analogous systems. Direct comparative experimental data is not available in the reviewed literature.
Palladium complexes of 5-nitrobenzimidazole (B188599) have shown high catalytic activity in Suzuki-Miyaura couplings.[5] It is reasonable to extrapolate that a this compound-Pd complex would also be a highly effective catalyst. The additional nitrogen atom in the this compound ligand, compared to a standard benzimidazole, can modulate the electron density at the palladium center, which may enhance the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective evaluation of catalyst performance. Below are representative procedures for the synthesis of a this compound ligand and its application in asymmetric transfer hydrogenation.
Synthesis of a Model N-Alkyl-5-Azabenzimidazole Ligand
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., argon), add cesium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the suspension.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired N-alkyl-5-azabenzimidazole.
Asymmetric Transfer Hydrogenation of Acetophenone using a Ru(II)-5-Azabenzimidazole Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral this compound-based ligand (e.g., synthesized as above with a chiral alkyl group)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (KOtBu)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral this compound ligand (0.011 mmol).
-
Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
In a separate vial, a solution of potassium tert-butoxide (0.1 mmol) in anhydrous isopropanol (1 mL) is prepared.
-
Acetophenone (1.0 mmol) is added to the catalyst mixture, followed by the potassium tert-butoxide solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and monitored by TLC or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a few drops of water.
-
The solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing Catalytic Processes
Understanding the underlying mechanisms of catalytic reactions is key to rational catalyst design. Graphviz diagrams can be employed to visualize complex catalytic cycles and experimental workflows.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
The following DOT script generates a diagram illustrating a plausible catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone, a mechanism likely shared by this compound-based catalysts. This cycle involves the formation of a ruthenium-hydride species which then delivers the hydride to the ketone in an enantioselective manner.
Experimental Workflow for Catalyst Screening
A systematic workflow is essential for the efficient screening and evaluation of new catalysts. The following diagram outlines a logical progression from catalyst synthesis to performance evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Ru(ii)–N-heterocyclic carbene complexes: synthesis, characterization, transfer hydrogenation reactions and biological determination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. webofproceedings.org [webofproceedings.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Binding Mechanisms of 5-Azabenzimidazole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between a ligand and its target is paramount. This guide provides a detailed comparative analysis of the binding modes of 5-Azabenzimidazole derivatives, a class of compounds showing significant promise in therapeutic applications. By examining experimental data, we illuminate the structure-activity relationships that govern their efficacy.
This analysis focuses on the binding of this compound derivatives to protein kinases, a critical family of enzymes in cellular signaling. We will delve into specific atomic interactions, supported by quantitative binding affinity data and detailed experimental methodologies.
Comparative Binding Modes: Insights from Structural Biology
The precise orientation and interactions of a drug molecule within the active site of its target protein are fundamental to its inhibitory activity. X-ray crystallography studies have provided high-resolution insights into the binding modes of this compound derivatives, revealing key interactions that contribute to their potency and selectivity.
A pivotal study on the binding of this compound derivatives to a PKA-S6K1 chimera has elucidated the specific interactions driving their inhibitory effects.[1] The crystal structures of two such derivatives, compound 21a and 21e , in complex with the kinase domain, offer a direct comparison of their binding modes.[1]
Both compounds, 21a and 21e , occupy the ATP-binding site of the kinase.[1] A notable interaction is the formation of a hydrogen bond between the nitrogen atom of the this compound core and the catalytic Lys72 residue.[1] This interaction is a distinguishing feature compared to their benzimidazole (B57391) counterparts.
In addition to this key hydrogen bond, both molecules are further stabilized by interactions within a small hydrophobic pocket formed by the amino acid residues Phe327, Gly50, and Tyr54.[1] The aromatic ring of Tyr54 packs against the hydrophobic face of the inhibitors, contributing to the stability of the complex.[1]
The binding orientation of these this compound derivatives is remarkably similar to that of related benzimidazole-oxadiazole inhibitors, with the primary distinction being the additional hydrogen bond formed by the aza-group.[1] This subtle yet significant difference in the binding mode can contribute to variations in potency and selectivity among these classes of inhibitors.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of various this compound and related benzimidazole derivatives against their respective kinase targets. This quantitative data allows for a direct comparison of their potencies.
| Compound ID | Target Kinase | Binding Affinity (IC50/Ki) | Reference |
| Compound 21a | S6K1 | IC50 = 9.1 ± 1.5 μM (cellular) | [1] |
| Compound 21e | S6K1 | - | [1] |
| Benzimidazole-oxadiazole 15e | S6K1 | - | [1] |
| Azabenzimidazole Analogues (General) | TBK1/IKKε | nM enzyme potencies | [2] |
| 5-OR derivatives with cationic side chains | PDGFR | IC50 in the range 0.1-1 µM | [3] |
| (S)-(-)-N-(Quinuclidin-3-yl)benzimidazole-4-carboxamide 2 | 5-HT(3) receptor | Ki = 2.6 nM | [4] |
| (S)-(-)-N-(Quinuclidin-3-yl)benzimidazole-4-carboxamide 8 | 5-HT(3) receptor | Ki = 0.13 nM | [4] |
| (S)-(-)-N-(Quinuclidin-3-yl)benzimidazole-4-carboxamide 14 | 5-HT(3) receptor | Ki = 1.7 nM | [4] |
Signaling Pathways
This compound derivatives have been shown to inhibit key kinases involved in cellular signaling pathways, such as the S6K1 and TBK1/IKKε pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
Caption: The S6K1 signaling pathway, a key regulator of cell growth and proliferation.
Caption: The TBK1/IKKε signaling pathway, crucial for the innate immune response.
Experimental Protocols
The determination of protein-ligand binding modes relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two of the most powerful approaches in structural biology and drug discovery.
X-Ray Crystallography
X-ray crystallography is a primary method for obtaining high-resolution three-dimensional structures of protein-ligand complexes.
-
Protein Expression and Purification: The target protein (e.g., the kinase domain of S6K1) is overexpressed in a suitable expression system, such as E. coli. The protein is then purified to homogeneity using a series of chromatography steps, including affinity, ion-exchange, and size-exclusion chromatography.
-
Crystallization: The purified protein is crystallized, often in the presence of the ligand (co-crystallization). This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for crystal growth.
-
Data Collection: The protein-ligand crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.[5]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is then built into the electron density map and refined to obtain the final, high-resolution structure. This process reveals the precise atomic interactions between the ligand and the protein.
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein.
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning charges, and removing water molecules. The 2D structure of the ligand is converted to a 3D conformation.
-
Binding Site Identification: The active site or binding pocket of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction algorithms.
-
Docking Simulation: A docking program is used to systematically sample a large number of possible conformations and orientations of the ligand within the binding site. Each "pose" is scored based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the most likely binding mode, which is typically the pose with the best score. The interactions between the ligand and the protein in the predicted binding mode, such as hydrogen bonds and hydrophobic interactions, are then examined.[6]
By combining the insights from these experimental and computational methods, researchers can gain a comprehensive understanding of the binding modes of this compound derivatives, facilitating the design of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 3wf5 - Crystal structure of S6K1 kinase domain in complex with a pyrazolopyrimidine derivative 4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine - Experimental details - Protein Data Bank Japan [pdbj.org]
- 6. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
Head-to-Head Comparison of 5-Azabenzimidazole Analogs in Biological Assays
This guide provides a detailed comparative analysis of the biological performance of various 5-azabenzimidazole analogs, with a focus on their antiplasmodial activity and safety profiles. The data presented herein is compiled from recent studies to facilitate an objective evaluation for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro activities of several 4- and this compound analogs against Plasmodium falciparum, along with their inhibitory effects on the hERG channel and cytotoxicity against a mammalian cell line.
Table 1: Antiplasmodial and hERG Inhibitory Activities of Azabenzimidazole Analogs
| Compound | Modification | P. falciparum NF54 IC50 (µM) | hERG IC50 (µM) | Selectivity Index (SI) [hERG/PfNF54] |
| 9 | 4-Azabenzimidazole | 0.244 | 2.72 | 11 |
| 10 | 5-Methyl-4-azabenzimidazole | 0.054 | - | - |
| 11 | This compound | 0.017 | 5.07 | 298 |
| 12 | 6-Chloro-5-azabenzimidazole | 0.112 | - | - |
Data sourced from a study on azabenzimidazole analogues of astemizole.[1]
Table 2: In Vitro Cytotoxicity and Multi-Stage Antiplasmodial Activity
| Compound | CHO IC50 (µM) | Cytotoxicity SI [CHO/PfNF54] | Gametocyte (Stage V) IC50 (µM) | Liver Stage (P. berghei) IC50 (µM) |
| 10 | > 50 | > 926 | > 10 | > 10 |
| 11 | > 50 | > 2941 | 1.8 | 6.8 |
| 12 | > 50 | > 446 | 1.9 | > 10 |
CHO: Chinese Hamster Ovary cell line. Data sourced from a study on azabenzimidazole analogues of astemizole.[1]
Key Findings
The this compound analog 11 demonstrated the most potent antiplasmodial activity against the NF54 strain of P. falciparum with an IC50 of 0.017 µM.[1] This was approximately 14 times more potent than its 4-azabenzimidazole counterpart, compound 9 (IC50 = 0.244 µM).[1] Furthermore, compound 11 exhibited a significantly improved safety profile, with a 4.3-fold decrease in hERG inhibition compared to a reference compound and a selectivity index of 298.[1] All tested compounds with significant antiplasmodial activity showed low cytotoxicity against CHO cells (IC50 > 50 µM).[1] Compound 11 also displayed activity against the gametocyte and liver stages of the parasite, indicating a multi-stage inhibitory potential.[1]
Experimental Protocols
The following methodologies were employed in the evaluation of the this compound analogs.
In Vitro Antiplasmodial Activity Assay
A suspension of human red blood cells infected with P. falciparum was incubated with various concentrations of the test compounds. The parasite viability was determined by measuring the activity of parasite lactate (B86563) dehydrogenase (pLDH) after a set incubation period. The pLDH activity is a measure of parasite proliferation, and its reduction is indicative of the compound's inhibitory effect. The IC50 values were then calculated from the dose-response curves.
hERG Inhibition Assay
The potential for hERG channel inhibition was assessed using a whole-cell patch-clamp assay on HEK293 cells stably expressing the hERG channel. The cells were exposed to different concentrations of the compounds, and the inhibitory effect on the hERG current was measured. The IC50 values were determined by fitting the concentration-response data to a logistical equation.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the Chinese Hamster Ovary (CHO) cell line. The cells were incubated with a range of compound concentrations for a specified duration. Cell viability was then assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells. The IC50 values represent the concentration at which a 50% reduction in cell viability is observed.
Visualizing Experimental Workflow and Biological Pathways
To better illustrate the processes involved in the evaluation of these compounds and their potential mechanism of action, the following diagrams are provided.
Caption: Workflow for the in vitro antiplasmodial assay.
Caption: Hypothetical signaling pathway showing kinase inhibition.
References
Validating the Purity of Synthesized 5-Azabenzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, 5-Azabenzimidazole (IUPAC name: 1H-Imidazo[4,5-b]pyridine) and its analogs are of significant interest due to their diverse pharmacological activities, including anti-inflammatory and kinase inhibitory properties. However, the biological activity of a synthesized compound is intrinsically linked to its purity. Even trace impurities can lead to misleading biological data and hinder the drug development process. This guide provides a comparative overview of methods to validate the purity of synthesized this compound, presenting it alongside common structural analogs to offer a comprehensive perspective for researchers.
Comparative Purity Analysis
The purity of a synthesized compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity by separating the main compound from any impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of any potential contaminants.
Below is a table summarizing representative purity data for synthesized this compound and two common analogs, 4-Azabenzimidazole and 6-Chloro-5-azabenzimidazole. This data is illustrative and serves to highlight the expected outcomes of purity analysis.
| Compound | Structure | HPLC Purity (%)[1] | Key NMR Observations | Mass Spectrometry (m/z) |
| This compound | ![]() | > 98% | Single set of characteristic aromatic protons, absence of significant impurity peaks.[2] | [M+H]⁺ = 120.056 |
| 4-Azabenzimidazole | ![]() | > 99% | Distinct aromatic proton signals, consistent with the isomeric structure. | [M+H]⁺ = 120.056 |
| 6-Chloro-5-azabenzimidazole | ![]() | > 97% | Aromatic signals shifted due to the chloro substituent, potential for regioisomeric impurities. | [M+H]⁺ = 154.017 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual purity may vary depending on the synthetic route and purification methods employed.
Experimental Protocols
Accurate purity determination relies on robust and well-defined experimental protocols. The following are detailed methodologies for the key analytical techniques used in the validation of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of imidazo[4,5-b]pyridines.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid for MS compatibility).
-
Gradient Program:
-
0-5 min: 5% Acetonitrile
-
5-25 min: 5% to 95% Acetonitrile
-
25-30 min: 95% Acetonitrile
-
30-35 min: 95% to 5% Acetonitrile
-
35-40 min: 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The synthesized compound is dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying any residual solvents or synthetic byproducts.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][5] The solution should be free of any particulate matter.
-
Data Acquisition: A standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the expected structure. The presence of any unexpected signals may indicate impurities, which can be identified by comparison to known spectra of potential byproducts or residual solvents.[6][7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS combines the separation power of HPLC with the sensitive detection and mass determination capabilities of mass spectrometry, making it ideal for identifying and characterizing impurities.[9][10]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: The same HPLC method as described above can be used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for these nitrogen-containing heterocycles.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient to detect the parent compound and potential impurities.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent compound is confirmed. Any additional peaks in the total ion chromatogram are analyzed to determine their m/z values, which can provide clues to the identity of the impurities.
Visualizing Workflows and Biological Context
To further aid in the understanding of the validation process and the biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for the synthesis and purity validation of this compound.
Benzimidazole derivatives are known to interact with various biological pathways, often exhibiting anti-inflammatory effects.[11][12] One such pathway involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.
Caption: Putative anti-inflammatory signaling pathway involving this compound.
References
- 1. B25051.03 [thermofisher.com]
- 2. This compound(272-97-9) 1H NMR spectrum [chemicalbook.com]
- 3. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of 5-Azabenzimidazole: A Comparative Guide for Researchers
This guide provides a comparative analysis of 5-Azabenzimidazole derivatives, focusing on their performance as kinase inhibitors and their effects on other biological targets. The information is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and visual representations of relevant signaling pathways to support further investigation and development of this compound class.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of various this compound and related benzimidazole (B57391) derivatives against different biological targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the activity of a specific target by 50%.
Table 1: Comparative Activity of Azabenzimidazole Analogues against P. falciparum and hERG Channel [1]
| Compound | Target Organism/Protein | IC50 (µM) |
| This compound (11) | P. falciparum (NF54) | 0.017 |
| hERG | 5.07 | |
| 4-Azabenzimidazole (9) | P. falciparum (NF54) | 0.244 |
| hERG | 2.72 | |
| Astemizole (AST) | hERG | 0.0042 |
| Compound 1 | P. falciparum (NF54) | 0.012 |
| hERG | 0.63 |
Table 2: Inhibitory Activity of Azabenzimidazole Derivatives against TBK1/IKKε Kinases [2]
| Compound | Target Kinase | IC50 (nM) |
| 5b | TBK1 | < 10 |
| IKKε | < 10 | |
| CDK2 | > 1000 | |
| Aurora B | > 1000 | |
| 5c | TBK1 | < 10 |
| IKKε | 12 | |
| CDK2 | > 1000 | |
| Aurora B | > 1000 | |
| 5d | TBK1 | 11 |
| IKKε | 20 | |
| CDK2 | > 1000 | |
| Aurora B | > 1000 | |
| 5e | TBK1 | < 10 |
| IKKε | 13 | |
| CDK2 | > 1000 | |
| Aurora B | > 1000 |
Table 3: Inhibitory Activity of Azabenzimidazole Derivatives against Janus Kinases (JAK) [3]
| Compound | Target Kinase | IC50 (nM) |
| Example from series | JAK1 | Potent |
| JAK2 | Selective | |
| JAK3 | Selective |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
In Vitro Kinase Assay (for TBK1/IKKε)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against TBK1 and IKKε kinases.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for TBK1/IKKε)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.
-
Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
hERG (human Ether-à-go-go-Related Gene) Inhibition Assay (Manual Patch-Clamp)
This protocol outlines the gold-standard method for assessing the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.[4][5]
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH 7.2 with KOH.
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Culture HEK293-hERG cells on glass coverslips.
-
Prepare the external and internal solutions.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents using a specific voltage-clamp protocol. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to elicit a large tail current.
-
Perfuse the cell with the external solution containing the test compound at increasing concentrations. Allow the effect of each concentration to reach a steady state (typically 3-5 minutes).
-
After the highest concentration, perform a washout with the external solution to assess the reversibility of inhibition.
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
TBK1/IKKε Signaling Pathway
The following diagram illustrates the signaling pathway involving TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are key regulators of the innate immune response and are targeted by some azabenzimidazole derivatives.
Experimental Workflow for Kinase Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing kinase inhibitors like this compound derivatives.
References
- 1. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of azabenzimidazoles as potent JAK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Validating 5-Azabenzimidazole Compounds: A Comparative Guide to Peer-Reviewed Methods
For researchers and drug development professionals working with 5-azabenzimidazole derivatives, rigorous validation is paramount to ascertain their therapeutic potential. This guide provides an objective comparison of methodologies for validating these compounds, supported by experimental data from peer-reviewed studies. It outlines detailed protocols for key biochemical and cellular assays, as well as in vivo models, to ensure robust and reproducible findings.
Comparative Efficacy and Safety Profile of this compound Analogs
The following tables summarize the quantitative data on the biological activity and safety profile of various this compound derivatives, comparing them against relevant benchmarks where available.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
| Compound ID | Target/Assay | IC50 (µM) | Cytotoxicity (CHO cells) IC50 (µM) | Selectivity Index (SI) |
| This compound 11 | P. falciparum | 0.017 | > 50 | > 2941 |
| 4-Azabenzimidazole 9 | P. falciparum | 0.244 | > 50 | > 205 |
| 5-methyl-4-azabenzimidazole 10 | P. falciparum | 0.054 | > 50 | > 926 |
| 6-chloro-5-azabenzimidazole 12 | P. falciparum | 0.112 | > 50 | > 446 |
Data compiled from studies on novel azabenzimidazole analogues of astemizole.[1]
Table 2: Kinase Inhibitory Activity
| Compound Series | Target Kinase | IC50 (nM) |
| Azabenzimidazole (ABI) series | Spleen Tyrosine Kinase (SYK) | 0.21 |
| Aminofurazan-azabenzimidazoles | Rho-Kinase (ROCK) | Sub-nanomolar |
| Azabenzimidazole derivatives | TBK1/IKKε | 1.0 (TBK1), 5.6 (IKKε) |
Data represents lead compounds from various discovery programs.
Table 3: Safety and Pharmacokinetic Profile
| Compound ID | hERG Inhibition IC50 (µM) | In Vivo Efficacy (% Parasitemia Reduction) | Oral Bioavailability (F%) |
| This compound 11 | 5.07 | 7% (at 50 mg/kg) | 14.9% (at 10 mg/kg) |
| 4-Azabenzimidazole 9 | 2.72 | Not Reported | Not Reported |
| 5-methyl-4-azabenzimidazole 10 | Not Reported | 52% (at 50 mg/kg) | Not Reported |
In vivo efficacy was assessed in a Plasmodium berghei mouse model.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following section provides protocols for key experiments cited in the validation of this compound compounds.
Biochemical Assays: Kinase Inhibition
Objective: To determine the in vitro potency of this compound compounds against their target kinases.
1. Spleen Tyrosine Kinase (SYK) HTRF Assay:
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate peptide by SYK.
-
Materials:
-
Recombinant human SYK enzyme
-
Biotinylated peptide substrate (e.g., poly-GT-biotin)
-
ATP
-
Europium-conjugated anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Assay buffer (50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the this compound compound in DMSO.
-
In a 384-well plate, add the compound dilutions, SYK enzyme, and biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (europium-conjugated anti-phosphotyrosine antibody and streptavidin-XL665).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.
-
2. TBK1/IKKε Kinase Assay:
-
Principle: A radiometric or fluorescence-based assay to measure the phosphorylation of a specific peptide substrate.
-
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
TBK1/IKKε substrate peptide (e.g., 5-FAM-Aha-ADADYASLDWDA-NH2)
-
[γ-32P]-ATP (for radiometric assay) or cold ATP (for fluorescence assay)
-
Assay buffer
-
P81 phosphocellulose paper and phosphoric acid (for radiometric assay)
-
Microplate reader
-
-
Procedure (Radiometric):
-
Prepare serial dilutions of the this compound compound.
-
In a reaction tube, combine the compound, enzyme, and substrate peptide.
-
Initiate the reaction by adding [γ-32P]-ATP.
-
Incubate at 30°C for a specified time.
-
Spot the reaction mixture onto P81 paper to capture the phosphorylated peptide.
-
Wash the P81 paper with phosphoric acid to remove unincorporated [γ-32P]-ATP.
-
Quantify the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell-Based Assays
1. Cytotoxicity Assay (MTT Assay):
-
Objective: To assess the general toxicity of the compounds on a mammalian cell line (e.g., Chinese Hamster Ovary - CHO).
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Seed CHO cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
2. hERG Safety Assay (Automated Patch Clamp):
-
Objective: To evaluate the potential for off-target cardiac liability by measuring the inhibition of the hERG potassium channel.
-
Principle: An electrophysiological method to directly measure the ion current through hERG channels expressed in a stable cell line (e.g., HEK293).
-
Procedure:
-
Use an automated patch-clamp system (e.g., QPatch).
-
Culture HEK293 cells stably expressing the hERG channel.
-
Harvest and prepare a single-cell suspension.
-
Load the cell suspension and the test compounds onto the system.
-
The system will automatically establish a whole-cell patch clamp configuration.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cells with increasing concentrations of the this compound compound.
-
Record the hERG current at each concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Validation
1. Murine Model of Malaria Efficacy:
-
Objective: To assess the in vivo antimalarial efficacy of the compounds.
-
Principle: The 4-day suppressive test in mice infected with a rodent malaria parasite, Plasmodium berghei.
-
Procedure:
-
Infect mice with P. berghei.
-
Administer the this compound compound orally or via another relevant route for four consecutive days, starting on the day of infection.
-
Include a vehicle control group and a positive control group (e.g., treated with a known antimalarial drug).
-
On day 5 post-infection, collect blood samples and determine the parasitemia levels by microscopic examination of Giemsa-stained blood smears or by flow cytometry.
-
Calculate the percentage of parasitemia reduction compared to the vehicle control group.
-
2. Pharmacokinetic (PK) Study in Mice:
-
Objective: To determine the oral bioavailability and other PK parameters of the compounds.
-
Procedure:
-
Administer the this compound compound to a cohort of mice via intravenous (IV) injection and to another cohort via oral gavage.
-
Collect blood samples at multiple time points after administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters, including the area under the curve (AUC) for both IV and oral administration.
-
Determine the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizing Validation Workflows and Signaling Pathways
To further clarify the experimental processes and biological contexts, the following diagrams illustrate a general validation workflow and a key signaling pathway targeted by this compound kinase inhibitors.
Caption: General workflow for validating this compound compounds.
Caption: Inhibition of the SYK signaling pathway by a this compound derivative.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Azabenzimidazole
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is not just a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step procedures for the safe disposal of 5-Azabenzimidazole, ensuring the protection of laboratory personnel and the environment.
This compound is a solid compound that is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, its disposal must be managed with care, treating it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, vinyl) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | Dust mask (e.g., N95 type) | To prevent inhalation of dust particles, which can cause respiratory irritation.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[3]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic process of segregation, packaging, labeling, and arranging for collection by a licensed hazardous waste disposal service.
Step 1: Waste Segregation
Proper segregation is the first critical step to prevent accidental chemical reactions and ensure compliant disposal.[5][6]
-
Solid this compound Waste: Collect any unused or expired pure this compound in its original container if possible, or in a clearly labeled, compatible container.[2][7] Do not mix with other chemical wastes.
-
Contaminated Lab Supplies (Solid Waste): Items such as gloves, weighing paper, and paper towels that have come into direct contact with this compound should be considered contaminated solid waste. These items must be collected separately from non-hazardous lab trash.[7]
-
Empty Containers: An empty container that held this compound should be treated as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent). The rinseate must be collected as hazardous liquid waste.[1] If not decontaminated, the empty container should be securely capped and disposed of as solid hazardous waste.
Step 2: Packaging the Waste
-
Solid this compound:
-
Contaminated Lab Supplies:
-
Empty Containers:
-
Securely fasten the cap on the empty, non-decontaminated container.
-
Place it in the designated area for solid chemical waste pickup.
-
Step 3: Labeling the Waste Containers
Accurate and clear labeling is a legal requirement and essential for the safety of waste handlers.[9][10]
-
Attach a "Hazardous Waste" label to each waste container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards: "Irritant".
-
Fill in the date when the waste was first added to the container (accumulation start date).
-
Provide the name of the principal investigator and the laboratory location.
Step 4: Storage of Hazardous Waste
All packaged and labeled hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][10]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Store waste containers in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks or spills.[7][9]
-
Ensure incompatible wastes are segregated. For this compound, this means storing it away from strong oxidizing agents.
-
Keep waste containers closed at all times, except when adding waste.[9][10][11]
Step 5: Arranging for Disposal
Do not dispose of this compound waste through normal laboratory or municipal waste streams.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a waste pickup.[10]
-
Follow their specific procedures for requesting a collection.
-
Ensure all waste is properly packaged and labeled before the scheduled pickup time.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for this compound Disposal.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. getbiomed.com [getbiomed.com]
- 6. boomwaste.com [boomwaste.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. uab.edu [uab.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Azabenzimidazole
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 5-Azabenzimidazole (CAS No. 272-97-9). Researchers, scientists, and drug development professionals should review and implement these procedures to ensure a safe laboratory environment and maintain regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a solid chemical that requires careful handling due to its potential health effects. It is classified as a warning-level hazard, known to cause skin, eye, and respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from dust particles and splashes.[1][2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of dust that may cause respiratory irritation.[1][2] |
| Body Protection | Fully-buttoned laboratory coat. | To protect skin and clothing from contamination. |
Note on Glove Selection: While specific permeation data for this compound is not available, nitrile gloves are generally recommended for handling aromatic nitrogen heterocycles. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. For prolonged or high-exposure tasks, consider double-gloving.
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Pre-weighing Checks: Before weighing, ensure the balance is clean and calibrated. Have all necessary equipment, including weighing paper or a suitable container, spatulas, and waste disposal bags, readily available.
-
Weighing:
-
Tare the balance with the weighing vessel.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Avoid generating dust. If any material is spilled, follow the spill cleanup procedure outlined in Section 4.
-
Record the exact weight of the compound.
-
-
Transfer:
-
Gently tap the weighing vessel to transfer the solid to the reaction vessel.
-
If necessary, rinse the weighing vessel with a small amount of the reaction solvent to ensure a complete transfer of the material.
-
Dissolving the Compound
-
Solvent Addition: In a well-ventilated fume hood, add the desired solvent to the vessel containing the this compound.
-
Dissolution: Stir the mixture using a magnetic stirrer or other appropriate means until the solid is fully dissolved. Gentle heating may be applied if the compound's solubility requires it, but this should be done with caution and away from flammable materials.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="vee"];
}
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Never dispose of this compound down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including weighing paper, gloves, and any spilled material absorbed with an inert substance, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Container Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste" and include the full chemical name ("this compound"), the concentration, and the date of accumulation.
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", arrowhead="vee"];
}
Caption: Disposal Workflow for this compound Waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spill Cleanup
For small spills of solid this compound:
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite (B1170534) or sand, to prevent the dust from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills and Exposures
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS department.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 272-97-9 | [1] |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 168-172 °C | [1] |
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely incorporate this compound into their drug development and scientific research endeavors, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



